(22R)-Budesonide-d6
Description
A glucocorticoid used in the management of ASTHMA, the treatment of various skin disorders, and allergic RHINITIS.
Propriétés
IUPAC Name |
11-hydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-6-propyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34O6/c1-4-5-21-30-20-11-17-16-7-6-14-10-15(27)8-9-23(14,2)22(16)18(28)12-24(17,3)25(20,31-21)19(29)13-26/h8-10,16-18,20-22,26,28H,4-7,11-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOVIALXJUBGFJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1OC2CC3C4CCC5=CC(=O)C=CC5(C4C(CC3(C2(O1)C(=O)CO)C)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
Practically insoluble in water, Freely soluble in chloroform; sparingly soluble in ethanol, alcohol; practically insoluble in heptane | |
| Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Cambridge, UK: Royal Society of Chemistry, 2013., p. 259 | |
| Record name | Budesonide | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8279 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Crystals | |
CAS No. |
51372-29-3, 51333-22-3 | |
| Record name | 16α(R),17-[butylidenebis(oxy)]-11β,21-dihydroxypregna-1,4-diene-3,20-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.947 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Budesonide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.927 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Budesonide | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8279 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
221-232 °C (decomposes) | |
| Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Cambridge, UK: Royal Society of Chemistry, 2013., p. 259 | |
| Record name | Budesonide | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8279 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Isotopic Labeling of (22R)-Budesonide-d6
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a plausible synthetic pathway for (22R)-Budesonide-d6, a deuterated internal standard crucial for pharmacokinetic and metabolic studies of Budesonide. The synthesis involves a multi-step process encompassing isotopic labeling of the steroid backbone and the butyraldehyde side chain precursor, followed by a stereoselective condensation reaction.
Introduction
Budesonide is a potent glucocorticoid used in the treatment of asthma and other inflammatory conditions. It exists as a mixture of two epimers at the C22 position, with the (22R) epimer exhibiting greater therapeutic activity. For accurate quantification of Budesonide in biological matrices, a stable isotope-labeled internal standard is indispensable. This compound, with deuterium atoms strategically incorporated, serves this purpose by providing a distinct mass spectrometric signature while maintaining similar physicochemical properties to the parent drug. This guide outlines a feasible synthetic approach based on established chemical principles for deuteration and steroid chemistry.
Proposed Synthetic Pathway
The synthesis of this compound can be envisioned in two main stages: the preparation of the deuterated precursors and the final stereoselective condensation. The labeling pattern for a commercially available Budesonide-d6 standard suggests deuterium incorporation at the C1 and C2 positions of the steroid core and on the terminal methyl group of the n-butylidene acetal.
Figure 1: Proposed overall synthetic workflow for this compound.
Experimental Protocols
Stage 1: Synthesis of Deuterated Precursors
3.1.1. Deuteration of 16α-Hydroxyprednisolone at C1 and C2
The α,β-unsaturated ketone moiety in Ring A of 16α-hydroxyprednisolone is susceptible to isotopic exchange under acidic or basic conditions in the presence of a deuterium source.
-
Principle: Acid- or base-catalyzed enolization of the ketone at C3 allows for the exchange of protons at the adjacent C1 and C2 positions with deuterium from a deuterated solvent.
-
Reagents and Solvents:
-
16α-Hydroxyprednisolone
-
Deuterated methanol (CD3OD) or Deuterium oxide (D2O)
-
Sodium deuteroxide (NaOD) in D2O or Deuterated hydrochloric acid (DCl) in D2O (catalytic amounts)
-
-
Procedure:
-
Dissolve 16α-hydroxyprednisolone in an excess of deuterated solvent (e.g., CD3OD).
-
Add a catalytic amount of a deuterated acid or base (e.g., NaOD in D2O).
-
Stir the reaction mixture at an elevated temperature (e.g., 50-70 °C) for a prolonged period (24-48 hours), monitoring the deuterium incorporation by NMR or mass spectrometry.
-
Upon completion, neutralize the catalyst with a suitable deuterated acid or base.
-
Remove the deuterated solvent under reduced pressure.
-
Purify the resulting 1,2-d2-16α-Hydroxyprednisolone by recrystallization or column chromatography.
-
3.1.2. Synthesis of Butyraldehyde-d3
Deuterium can be introduced at the terminal methyl group of butyraldehyde through various established methods. One plausible route involves the deuteration of a suitable precursor.
-
Principle: A common strategy is the reduction of a double bond in a precursor molecule using deuterium gas or a deuterium-donating reagent.
-
Reagents and Solvents:
-
Crotonaldehyde (as a precursor)
-
Deuterium gas (D2)
-
Palladium on carbon (Pd/C) or other suitable hydrogenation catalyst
-
Anhydrous solvent (e.g., ethyl acetate, ethanol)
-
-
Procedure:
-
In a high-pressure reaction vessel, dissolve crotonaldehyde in an anhydrous solvent.
-
Add a catalytic amount of Pd/C.
-
Purge the vessel with an inert gas and then introduce deuterium gas to the desired pressure.
-
Stir the reaction mixture at room temperature until the uptake of deuterium gas ceases.
-
Carefully filter the catalyst.
-
The resulting solution containing butyraldehyde-d3 can be used directly or the product can be purified by distillation.
-
Stage 2: Stereoselective Synthesis and Purification of this compound
The final step involves the acid-catalyzed condensation of the deuterated steroid backbone with the deuterated butyraldehyde to form the cyclic acetal. Stereoselectivity towards the (22R) epimer can be influenced by the choice of acid catalyst and reaction conditions.
Figure 2: Experimental workflow for the condensation and purification of this compound.
-
Reagents and Solvents:
-
1,2-d2-16α-Hydroxyprednisolone
-
Butyraldehyde-d3
-
Perchloric acid or another strong acid catalyst
-
Dioxane or another suitable aprotic solvent
-
-
Procedure:
-
Dissolve 1,2-d2-16α-hydroxyprednisolone in the chosen solvent.
-
Add an excess of butyraldehyde-d3.
-
Cool the mixture in an ice bath and add a catalytic amount of perchloric acid.
-
Stir the reaction at a controlled temperature (e.g., 0-5 °C) and monitor the progress by TLC or HPLC.
-
Once the reaction is complete, quench it by adding it to a cold aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure to obtain the crude product, which will be a mixture of (22R)- and (22S)-Budesonide-d6.
-
-
Purification and Epimer Separation:
-
The separation of the (22R) and (22S) epimers is a critical step and is typically achieved using column chromatography on silica gel or by preparative HPLC. The choice of eluent system will be crucial for achieving good separation.
-
Data Presentation
The following tables summarize the expected quantitative data for the synthesis of this compound.
Table 1: Summary of Reaction Parameters and Expected Yields
| Step | Starting Material | Key Reagents | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) |
| Backbone Deuteration | 16α-Hydroxyprednisolone | NaOD, D2O | CD3OD | 50-70 | 24-48 | 80-90 |
| Side Chain Synthesis | Crotonaldehyde | D2, Pd/C | Ethyl Acetate | Room Temp. | 2-4 | >95 |
| Condensation | 1,2-d2-16α-Hydroxyprednisolone | Butyraldehyde-d3, HClO4 | Dioxane | 0-5 | 1-3 | 70-85 (mixture of epimers) |
| Purification | (22R/S)-Budesonide-d6 | - | - | - | - | 30-40 (isolated 22R) |
Table 2: Characterization Data for this compound
| Parameter | Method | Expected Value |
| Molecular Formula | - | C25H28D6O6 |
| Molecular Weight | Mass Spectrometry | ~436.57 g/mol |
| Isotopic Purity | Mass Spectrometry | >98% |
| Chemical Purity | HPLC | >98% |
| (22R)-Epimer Purity | Chiral HPLC | >99% |
| Deuterium Incorporation | NMR Spectroscopy | >98% at specified positions |
Conclusion
The synthesis of this compound is a challenging but achievable process for experienced synthetic chemists. The key steps involve the efficient and selective deuteration of the steroid backbone and the butyraldehyde precursor, followed by a stereocontrolled condensation and rigorous purification. The methodologies outlined in this guide provide a solid foundation for researchers and drug development professionals to produce this essential internal standard for bioanalytical applications. Careful monitoring and optimization of each step will be critical to achieving high yields and the desired isotopic and chemical purity.
An In-Depth Technical Guide on the Mechanism of Action of (22R)-Budesonide-d6 as a Glucocorticoid Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
(22R)-Budesonide-d6 is a deuterated form of the potent synthetic corticosteroid, (22R)-Budesonide. Like its non-deuterated counterpart, it functions as a high-affinity agonist for the glucocorticoid receptor (GR), a key regulator of inflammatory responses. The primary mechanism of action involves binding to the cytoplasmic GR, translocation of the resulting complex to the nucleus, and subsequent modulation of gene expression. This leads to the upregulation of anti-inflammatory proteins and the downregulation of pro-inflammatory mediators. The introduction of deuterium at specific positions in the budesonide molecule is designed to attenuate its rate of metabolism. This modification has the potential to enhance the pharmacokinetic profile, leading to a longer half-life and increased systemic exposure without altering the fundamental pharmacodynamic mechanism. This guide provides a comprehensive overview of the GR signaling pathway, the role of this compound as a GR agonist, and detailed experimental protocols for its characterization.
The Glucocorticoid Receptor Signaling Pathway
The anti-inflammatory effects of this compound are mediated through the classical glucocorticoid receptor signaling pathway. This intricate process can be broadly divided into cytoplasmic and nuclear events.
2.1 Cytoplasmic Events: Receptor Activation
In its inactive state, the glucocorticoid receptor (GR) resides in the cytoplasm as part of a multi-protein complex. This complex includes heat shock proteins (HSPs) such as HSP90 and HSP70, which maintain the receptor in a conformation that is primed for ligand binding.
Upon entering the cell, the lipophilic this compound molecule binds to the ligand-binding domain (LBD) of the GR. This binding event triggers a conformational change in the receptor, leading to the dissociation of the chaperone proteins. The now-activated this compound-GR complex then translocates into the nucleus.
2.2 Nuclear Events: Modulation of Gene Transcription
Once inside the nucleus, the this compound-GR complex can influence gene expression through two primary mechanisms:
-
Transactivation: The complex can dimerize and bind to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes. This binding recruits coactivator proteins, leading to an increase in the transcription of anti-inflammatory genes.
-
Transrepression: The this compound-GR complex can also repress the expression of pro-inflammatory genes. It achieves this by interacting with and inhibiting the activity of pro-inflammatory transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1). This prevents them from binding to their respective DNA response elements and initiating the transcription of inflammatory mediators like cytokines, chemokines, and adhesion molecules.
Glucocorticoid Receptor Signaling Pathway
The Role of Deuteration
The "d6" in this compound signifies that six hydrogen atoms in the molecule have been replaced by their heavier isotope, deuterium. This substitution does not alter the molecule's shape or its ability to bind to the glucocorticoid receptor. However, the carbon-deuterium bond is stronger than the carbon-hydrogen bond.
Budesonide is primarily metabolized by the cytochrome P450 3A4 (CYP3A4) enzyme in the liver. This metabolic process often involves the breaking of carbon-hydrogen bonds. By replacing these hydrogens with deuterium, the rate of metabolic degradation can be slowed down. This "kinetic isotope effect" can lead to:
-
Increased half-life: The drug remains in the body for a longer period.
-
Enhanced systemic exposure: The overall concentration of the drug in the bloodstream is higher.
-
Potentially improved therapeutic efficacy or duration of action.
What is the purity and isotopic enrichment of commercial (22R)-Budesonide-d6?
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the purity and isotopic enrichment of commercial-grade (22R)-Budesonide-d6. Deuterated standards are critical for modern analytical research, serving as indispensable internal standards for accurate quantification in complex biological matrices.[1] this compound, a stable isotope-labeled version of the potent glucocorticoid, is essential for pharmacokinetic and metabolic studies where precision and reliability are paramount. This document outlines the typical quality control specifications, detailed experimental protocols for verification, and the logical workflow for ensuring the quality of this vital analytical tool.
Data Presentation: Typical Quality Specifications
The quality of a deuterated standard is defined by its chemical purity and its isotopic enrichment. Commercial this compound is synthesized to meet high standards to ensure minimal interference and accurate quantification in sensitive assays. While specifications may vary slightly between suppliers, the following table summarizes the generally accepted quality parameters for high-purity this compound.
| Parameter | Typical Specification | Analytical Method | Purpose |
| Chemical Purity | ≥ 98% | HPLC, UPLC | Ensures that the signal is not compromised by chemical impurities or degradation products. |
| Isotopic Enrichment | ≥ 98 atom % D | Mass Spectrometry (MS), NMR | Confirms the high incorporation of deuterium at the specified positions, crucial for mass-based differentiation from the unlabeled analyte.[2][3] |
| Isotopologue Distribution | |||
| d6 Abundance | Predominant Species | Mass Spectrometry (MS) | The percentage of molecules containing all six deuterium atoms. |
| d5 Abundance | Specified Limit | Mass Spectrometry (MS) | The percentage of molecules with five deuterium atoms. |
| d0 Abundance | Specified Limit (e.g., ≤ 0.5%) | Mass Spectrometry (MS) | The percentage of unlabeled (d0) compound present, which can interfere with the quantification of the analyte.[2] |
| Structural Confirmation | Conforms to Structure | NMR, Mass Spectrometry (MS) | Verifies the correct chemical structure and the position of the deuterium labels.[1] |
Experimental Protocols
Ensuring the quality of this compound involves rigorous analytical testing. The following are detailed methodologies for the key experiments used to determine chemical purity and isotopic enrichment.
Chemical Purity Determination by High-Performance Liquid Chromatography (HPLC)
A stability-indicating HPLC method is crucial for separating this compound from its epimer, impurities, and potential degradation products.[4]
-
Instrumentation : A standard HPLC system equipped with a UV detector.
-
Column : Reversed-phase C18 column (e.g., Hypersil C18, 250 mm x 4.6 mm, 5 µm particle size).[4][5]
-
Mobile Phase : A mixture of ethanol, acetonitrile, and phosphate buffer (pH 3.4; 25.6 mM) in a ratio of 2:30:68 (v/v/v).[4] Alternatively, a mixture of 0.1% formic acid and methanol (15:85 v/v) can be used.[6]
-
Sample Preparation :
-
Analysis : Inject the prepared sample into the HPLC system. The chemical purity is calculated by dividing the peak area of the main component by the total area of all peaks detected in the chromatogram.
Isotopic Enrichment Analysis by Mass Spectrometry (MS)
High-resolution mass spectrometry (HR-MS) is a powerful technique for determining the isotopic enrichment and the distribution of isotopologues.[1][9]
-
Instrumentation : A liquid chromatography system coupled to a high-resolution mass spectrometer (LC-HR-MS), or direct infusion into an ESI-HR-MS.[1][10]
-
Ionization Mode : Electrospray ionization (ESI) in positive mode is typically used.
-
Analysis Mode : Full scan MS acquisition to detect all isotopologues (d0 through d6).
-
Sample Preparation :
-
Prepare a dilute solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration appropriate for MS analysis (e.g., 1 µg/mL).[11]
-
-
Data Analysis :
-
Acquire the full scan mass spectrum of the sample.
-
Extract the ion chromatograms or view the mass spectrum for the [M+H]⁺ ions of each isotopologue (from d0 to d6).
-
Integrate the peak areas for each isotopologue.
-
Calculate the isotopic enrichment using the following formula: Isotopic Enrichment (%) = (Sum of intensities of all deuterated species / Sum of intensities of all species (d0 to d6)) x 100
-
Structural Confirmation and Isotopic Purity by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for confirming the molecular structure and verifying the positions of the deuterium labels.[1]
-
Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H-NMR Spectroscopy :
-
Purpose : To determine the absence or significant reduction of proton signals at the sites of deuteration.
-
Sample Preparation : Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d6).
-
Analysis : Acquire the ¹H-NMR spectrum. The degree of deuteration can be estimated by comparing the integration of the residual proton signals at the labeled positions to the integration of a non-deuterated proton signal within the molecule.
-
-
²H-NMR (Deuterium) Spectroscopy :
-
Purpose : To directly observe the deuterium atoms and confirm their presence at the expected chemical shifts.[12]
-
Sample Preparation : Dissolve the sample in a non-deuterated solvent (e.g., CHCl₃).[12]
-
Analysis : Acquire the ²H-NMR spectrum. This provides a clean spectrum showing only the signals from the deuterium atoms, confirming their incorporation into the molecule.[12]
-
Mandatory Visualization
The following diagrams illustrate the key workflows involved in the quality control and analysis of this compound.
Caption: Quality control workflow for commercial this compound.
Caption: Analytical workflow for purity and enrichment determination.
References
- 1. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. A stability-indicating HPLC assay method for budesonide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and validation of a rapid HPLC method for simultaneous analysis of budesonide and its novel synthesized hemiesters in colon specific formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nanobioletters.com [nanobioletters.com]
- 7. researchgate.net [researchgate.net]
- 8. asiapharmaceutics.info [asiapharmaceutics.info]
- 9. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 10. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. sigmaaldrich.com [sigmaaldrich.com]
Stability and Storage of (22R)-Budesonide-d6: A Technical Guide
(22R)-Budesonide-d6 is the deuterium-labeled form of (22R)-Budesonide, the C-22 R epimer of the potent glucocorticoid, budesonide. As a crucial component in pharmacokinetic and metabolic studies, understanding its stability and optimal storage conditions is paramount for ensuring the integrity of research data. This technical guide provides an in-depth overview of the stability of budesonide, which is directly applicable to its deuterated analogue, this compound, and outlines recommended storage and handling protocols.
While specific stability studies on this compound are not extensively available in public literature, the core chemical structure and reactive functional groups are identical to that of (22R)-Budesonide. The six deuterium atoms are located on the butyraldehyde acetal side chain, a position not typically associated with the primary degradation pathways of the molecule. Therefore, the stability profile and degradation pathways of this compound are expected to be highly comparable to those of non-deuterated budesonide.
Recommended Storage Conditions
For long-term storage, this compound should be stored at -20°C in a tightly sealed container, protected from light and moisture. For short-term use, such as during the preparation of analytical standards, the compound can be handled at room temperature. Budesonide extended-release tablets are recommended to be stored at controlled room temperature, between 20°C and 25°C (68°F and 77°F), in a dry and dark place.[1]
Stability Profile
Forced degradation studies on budesonide have been conducted under various stress conditions as per the International Council for Harmonisation (ICH) guidelines. These studies are instrumental in identifying potential degradation products and establishing the intrinsic stability of the molecule.
Summary of Forced Degradation Studies on Budesonide
| Stress Condition | Observations | Major Degradation Products Identified |
| Acidic Hydrolysis | Budesonide is susceptible to degradation in acidic conditions. | Degradation products are formed, but specific structures are not consistently detailed across all public studies. |
| Alkaline Hydrolysis | Significant degradation is observed under alkaline conditions.[2] | Budesonide impurity D, 17-carboxylate, and impurity L have been identified as major degradation products in some studies.[1][3] |
| Oxidative Degradation | The molecule is susceptible to oxidation. | Budesonide impurity D, 17-carboxylate, and impurity L have been identified as major degradation products, suggesting an aerobic oxidation process.[1][3] |
| Thermal Degradation | Budesonide exhibits relative stability at elevated temperatures in the solid state.[4] | In solution, thermal stress can lead to the formation of several degradation products.[1][3] |
| Photodegradation | Exposure to light can induce degradation. | Specific photolytic degradation products are not extensively characterized in the reviewed literature. |
Degradation Pathways
The primary degradation pathways for budesonide involve hydrolysis of the acetal group and oxidation of the dihydroxyacetone side chain.
Experimental Protocols
The following are generalized experimental protocols for forced degradation studies and the analytical methods used for stability testing of budesonide, which are applicable to this compound.
Forced Degradation Study Protocol
A typical forced degradation study involves subjecting a solution of the drug substance to various stress conditions:
-
Acid Hydrolysis : The drug substance is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and treated with an acid (e.g., 0.1 N HCl) at a specific temperature (e.g., 60°C) for a defined period.
-
Alkaline Hydrolysis : The drug substance solution is treated with a base (e.g., 0.1 N NaOH) at a specific temperature for a defined period.[2]
-
Oxidative Degradation : The drug substance solution is treated with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.
-
Thermal Degradation : A solution of the drug substance is heated at a high temperature (e.g., 80°C). For solid-state thermal stress, the neat compound is exposed to high temperatures.
-
Photolytic Degradation : A solution of the drug substance or the solid compound is exposed to UV and visible light in a photostability chamber.
Samples are withdrawn at appropriate time points, neutralized if necessary, and analyzed by a stability-indicating analytical method.
Stability-Indicating Analytical Method
A robust stability-indicating analytical method is crucial to separate the parent drug from its degradation products. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the most common techniques employed.
Typical HPLC Method Parameters:
| Parameter | Description |
| Column | C18 reverse-phase column (e.g., Hypersil C18, Agilent Poroshell 120 EC-C18).[5][6] |
| Mobile Phase | A mixture of an aqueous buffer (e.g., phosphate buffer pH 3.2-3.4) and organic solvents (e.g., acetonitrile, methanol).[5][6] |
| Flow Rate | Typically 1.0 - 1.5 mL/min.[5][6] |
| Detection | UV detection at approximately 240-247 nm.[5][7] |
| Column Temperature | Controlled at around 25°C.[6] |
This method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust for the intended purpose of stability testing.
Conclusion
This compound is expected to exhibit a stability profile analogous to its non-deuterated counterpart. To maintain its integrity, it should be stored at -20°C, protected from light and moisture. The primary degradation pathways involve hydrolysis and oxidation. The experimental protocols and analytical methods established for budesonide can be directly applied to assess the stability of this compound, ensuring the reliability of data in research and development.
References
- 1. Using thermal forced degradation approach for impurity profiling of budesonide solution-formulated metered dose inhalation with implementation of LC-QTOFMS and HPLC-UV | CoLab [colab.ws]
- 2. ejbps.com [ejbps.com]
- 3. Using thermal forced degradation approach for impurity profiling of budesonide solution-formulated metered dose inhalation with implementation of LC-QTOFMS and HPLC-UV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. asiapharmaceutics.info [asiapharmaceutics.info]
- 5. A stability-indicating HPLC assay method for budesonide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pharmainfo.in [pharmainfo.in]
- 7. researchgate.net [researchgate.net]
In Vitro Pharmacological Profile of (22R)-Budesonide-d6: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro pharmacological profile of (22R)-Budesonide-d6. Given that deuteration primarily alters pharmacokinetic properties with minimal impact on in vitro pharmacodynamics, this document focuses on the well-documented profile of (22R)-Budesonide, which is expected to be virtually identical to its deuterated counterpart at the molecular and cellular level.
(22R)-Budesonide is the more active epimer of Budesonide, a potent, non-halogenated glucocorticoid with high topical anti-inflammatory activity. Its therapeutic effects are primarily mediated through its high affinity for the glucocorticoid receptor (GR).
Glucocorticoid Receptor Binding Affinity
(22R)-Budesonide exhibits a high binding affinity for the glucocorticoid receptor, surpassing that of many other corticosteroids. This strong interaction is the foundation of its potent anti-inflammatory effects. The (22R)-epimer has been shown to be twice as active as the (22S)-epimer in receptor binding studies.[1]
Table 1: Relative Glucocorticoid Receptor Binding Affinity
| Compound | Relative Binding Affinity (Dexamethasone = 1) |
| (22R)-Budesonide | 14 |
| (22S)-Budesonide | 7 |
| Triamcinolone Acetonide | 3.5 |
| Dexamethasone | 1 |
Source: Data compiled from studies on rat skeletal muscle glucocorticoid receptors.[1]
In Vitro Anti-Inflammatory Activity
The anti-inflammatory properties of (22R)-Budesonide are demonstrated in vitro through the inhibition of pro-inflammatory mediators and pathways. A key mechanism is the suppression of the transcription factor NF-κB, which regulates the expression of numerous inflammatory genes.[2][3] Budesonide has been shown to dose-dependently inhibit the release of various cytokines from different cell types.
Table 2: In Vitro Inhibition of Cytokine Release by Budesonide
| Cell Type | Stimulant | Cytokine Inhibited | IC50 (approx.) |
| Human Lung Epithelial Cells (A549) | Swine Dust / LPS | IL-6, IL-8 | 10⁻¹⁰ - 10⁻⁹ M |
| Human Alveolar Macrophages | LPS | TNF-α, IL-6 | 10⁻¹⁰ - 10⁻⁹ M |
| Human Peripheral Blood Mononuclear Cells (PBMCs) | Anti-CD3 | IL-1β, IL-2, IL-6, IFN-γ, TNF-α | ~10⁻⁷ M |
| Human Bronchial Epithelial Cells | IFN-γ | GM-CSF | <10⁻⁶ M |
Note: The provided IC50 values are for Budesonide (a mix of 22R and 22S epimers). The (22R) epimer is the more potent of the two. Data compiled from multiple sources.[4][5][6]
Signaling Pathway and Experimental Workflow Visualizations
To further elucidate the mechanism of action and experimental approaches, the following diagrams are provided.
Caption: Glucocorticoid Receptor Signaling Pathway of this compound.
References
- 1. Correlation between chemical structure, receptor binding, and biological activity of some novel, highly active, 16 alpha, 17 alpha-acetal-substituted glucocorticoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of budesonide and formoterol on NF-kappaB, adhesion molecules, and cytokines in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fluticasone and budesonide inhibit cytokine release in human lung epithelial cells and alveolar macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Budesonide inhibits T cell-initiated epithelial pathophysiology in an in vitro model of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro benchmarking of NF-κB inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Solubility Profile of (22R)-Budesonide-d6 in Common Laboratory Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of (22R)-Budesonide-d6, a deuterated isotopologue of the potent glucocorticoid, Budesonide. Given that isotopic labeling with deuterium does not significantly alter the physicochemical properties of a molecule, the solubility data for Budesonide is presented here as a reliable proxy for this compound. This document is intended to assist researchers, scientists, and professionals in drug development in the handling and formulation of this compound.
Core Data Presentation: Solubility in Various Solvents
The solubility of a compound is a critical parameter in its laboratory handling, formulation, and in vitro/in vivo testing. The following table summarizes the available quantitative solubility data for Budesonide in a range of common laboratory solvents.
| Solvent | Solubility | Remarks |
| Dimethyl Sulfoxide (DMSO) | ~25 mg/mL[1] | --- |
| Dimethylformamide (DMF) | ~20 mg/mL[1][2] | --- |
| Ethanol | ~10 mg/mL[1][2] | Freely soluble[3] |
| Chloroform | Freely soluble[3] | Quantitative data not available |
| Methanol | Slightly soluble[3] | Quantitative data not available |
| Water | Practically insoluble[2][3] | 26.076 µg/mL[4] |
| 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL[1] | Achieved by first dissolving in DMSO |
| Phosphate Buffer (pH 1.2) | 98.145 µg/mL[4] | Highest solubility in tested buffers |
| Phosphate Buffer (pH 6.8) | 70.983 µg/mL[4] | 0.0429 mg/mL[5] |
| Phosphate Buffer (pH 7.4) | 30.928 µg/mL[4] | --- |
Experimental Protocols: Determination of Saturation Solubility
The following outlines a typical experimental protocol for determining the saturation solubility of a corticosteroid like Budesonide in various solvents. This method is based on the principle of equilibrating an excess amount of the solid compound in the solvent of interest and subsequently measuring the concentration of the dissolved solute.
Materials and Equipment:
-
This compound (or Budesonide) powder
-
Selected solvents (e.g., distilled water, phosphate buffers of various pH, ethanol, DMSO)
-
Scintillation vials or sealed flasks
-
Magnetic stirrer and stir bars or a shaker incubator
-
Temperature-controlled environment (e.g., incubator or water bath set to 37 ± 0.5°C)
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Analytical balance
Procedure:
-
Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of the respective solvent (e.g., 10 mL). The excess solid should be clearly visible.
-
Equilibration: Seal the vials to prevent solvent evaporation. Place the vials in a shaker incubator or on a magnetic stirrer set to a constant agitation speed (e.g., 50 rpm) and maintain a constant temperature (e.g., 37 ± 0.5°C) for a sufficient period to reach equilibrium (e.g., 48 hours).
-
Phase Separation: After the equilibration period, allow the suspensions to settle. To ensure complete separation of the undissolved solid, centrifuge the vials at a high speed.
-
Sample Collection and Filtration: Carefully collect an aliquot of the supernatant, ensuring no solid particles are disturbed. Filter the collected supernatant through a syringe filter to remove any remaining micro-particulates.
-
Dilution: If necessary, dilute the clear filtrate with the respective solvent to bring the concentration within the linear range of the analytical method.
-
Quantification: Analyze the concentration of the dissolved this compound in the filtrate using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry at a specific wavelength (e.g., λmax of ~245 nm).
-
Calculation: Calculate the saturation solubility in the desired units (e.g., mg/mL or µg/mL) based on the measured concentration and any dilution factors.
Visualization of Mechanism of Action: Glucocorticoid Receptor Signaling Pathway
Budesonide, as a glucocorticoid, exerts its anti-inflammatory effects by binding to and activating the glucocorticoid receptor (GR). The following diagram illustrates the classical genomic signaling pathway of the glucocorticoid receptor.
Caption: Glucocorticoid receptor signaling pathway initiated by Budesonide.
References
- 1. Frontiers | New insights in glucocorticoid receptor signaling – more than just a ligand binding receptor [frontiersin.org]
- 2. studysmarter.co.uk [studysmarter.co.uk]
- 3. Glucocorticoid receptor signaling in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Budesonide - Wikipedia [en.wikipedia.org]
(22R)-Budesonide-d6 CAS number and molecular weight
An In-depth Technical Guide on (22R)-Budesonide-d6
This technical guide provides comprehensive information on this compound, focusing on its chemical properties, mechanism of action, and relevant experimental protocols. This document is intended for researchers, scientists, and professionals in drug development.
Core Compound Information
This compound is the deuterium-labeled form of the (22R)-epimer of Budesonide. Budesonide itself is a potent, non-halogenated glucocorticoid with significant anti-inflammatory activity.[1][2] The (22R)-epimer, also known as dexbudesonide, is one of the two epimers of Budesonide.[1][3]
Table 1: Chemical and Physical Properties
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| (22R)-Budesonide | 51372-29-3 | C₂₅H₃₄O₆ | 430.54[1][3] |
| Budesonide-d6 | 1134189-63-1 | C₂₅H₂₈D₆O₆ | 436.6 |
Mechanism of Action: Glucocorticoid Receptor Signaling
Budesonide exerts its anti-inflammatory effects primarily through its high affinity for the glucocorticoid receptor (GR).[4] As a lipophilic molecule, Budesonide readily diffuses across the cell membrane into the cytoplasm.[5]
Upon entering the cell, Budesonide binds to the cytosolic GR, leading to the dissociation of chaperone proteins and the formation of a Budesonide-GR complex.[3][5] This complex then translocates into the nucleus, where it binds to specific DNA sequences known as glucocorticoid response elements (GREs).[4][5] This interaction modulates gene expression in two primary ways:
-
Transactivation: The Budesonide-GR complex activates the transcription of anti-inflammatory genes, such as lipocortin-1. Lipocortin-1 inhibits phospholipase A2, an enzyme critical for the production of pro-inflammatory mediators like prostaglandins and leukotrienes.[4][5]
-
Transrepression: The complex suppresses the expression of pro-inflammatory genes by interfering with the activity of transcription factors like NF-κB.[3] This leads to a reduction in the production of inflammatory cytokines (e.g., IL-1β, IL-6, TNF-α), chemokines, and adhesion molecules.[3][4][5]
The overall effect is a potent, localized anti-inflammatory response, characterized by reduced immune cell recruitment and activity at the site of inflammation.[5]
Caption: Budesonide's mechanism of action via the glucocorticoid receptor pathway.
Experimental Protocols
Detailed methodologies for key assays are provided below.
Glucocorticoid Receptor (GR) Binding Assay (Whole-Cell Radioligand Competition)
This protocol outlines a method to determine the relative binding affinity of a test compound for the glucocorticoid receptor.
Table 2: Materials and Reagents for GR Binding Assay
| Item | Description |
| Cell Line | Cos-7 cells or other suitable cell line. |
| Transfection Reagent | Plasmid expressing the human glucocorticoid receptor. |
| Radioligand | [³H]-dexamethasone. |
| Competitor Compounds | (22R)-Budesonide, (22S)-epimer, Budesonide. |
| Non-specific Binding Control | Large excess of unlabeled dexamethasone. |
| Buffers and Media | Appropriate cell culture media, serum-free medium for incubation. |
| Equipment | Scintillation counter, cell culture incubator. |
Methodology:
-
Cell Culture and Transfection:
-
Culture Cos-7 cells in the appropriate medium and seed them in culture dishes.
-
Transfect the cells with a plasmid expressing the human glucocorticoid receptor.[6]
-
-
Radioligand Binding:
-
Wash the transfected cells and resuspend them in a serum-free medium.
-
Incubate the cells with a constant concentration of [³H]-dexamethasone and varying concentrations of the unlabeled competitor compounds.
-
Determine non-specific binding in the presence of a large excess of unlabeled dexamethasone.[6]
-
-
Measurement of Radioactivity:
-
After incubation, wash the cells to remove the unbound radioligand.
-
Quantify the amount of radioactivity bound to the cells using a scintillation counter.[6]
-
-
Data Analysis:
-
Determine the concentration of the competitor compound that inhibits 50% of the specific binding of the radioligand (IC₅₀).
-
Calculate the relative binding affinity based on the IC₅₀ values.[6]
-
Caption: Workflow for a glucocorticoid receptor (GR) binding assay.
In Vitro Anti-inflammatory Assay (Cytokine Release Inhibition)
This protocol describes a method to assess the anti-inflammatory activity of corticosteroids by measuring the inhibition of cytokine release from immune cells.
Table 3: Materials and Reagents for Anti-inflammatory Assay
| Item | Description |
| Cell Line | Human peripheral blood mononuclear cells (PBMCs) or a suitable immune cell line (e.g., THP-1). |
| Stimulant | Lipopolysaccharide (LPS) or other inflammatory stimulus. |
| Test Compounds | (22R)-Budesonide at various concentrations. |
| Cytokine Detection | ELISA kit for the cytokine of interest (e.g., IL-6, TNF-α). |
| Buffers and Media | Appropriate cell culture media. |
| Equipment | Plate reader for ELISA, cell culture incubator. |
Methodology:
-
Cell Culture:
-
Culture human PBMCs or a suitable immune cell line.
-
-
Cell Stimulation and Treatment:
-
Pre-treat the cells with various concentrations of the test compound (e.g., (22R)-Budesonide) for a specified time.
-
Stimulate the cells with an inflammatory agent like LPS to induce cytokine production.
-
-
Sample Collection:
-
After the incubation period, collect the cell culture supernatant.
-
-
Cytokine Measurement:
-
Measure the concentration of the target cytokine (e.g., IL-6) in the supernatant using an ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of cytokine release for each concentration of the test compound compared to the stimulated control.
-
Caption: Workflow for an in vitro anti-inflammatory assay.
References
- 1. Budesonide (22R)-Isomer | CAS No- 51372-29-3 | Dexbudesonide ; (22R)-Budesonide [chemicea.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. What is the mechanism of action of Budesonide? [synapse.patsnap.com]
- 4. What is the mechanism of Budesonide? [synapse.patsnap.com]
- 5. pharmacyfreak.com [pharmacyfreak.com]
- 6. benchchem.com [benchchem.com]
In Vivo Distribution of (22R)-Budesonide-d6: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the methodologies and data related to the in vivo distribution of (22R)-Budesonide-d6, a deuterated isotopologue of the potent glucocorticoid, (22R)-Budesonide. While specific in vivo distribution data for the deuterated form is not extensively published, this guide synthesizes established knowledge of budesonide's pharmacokinetics and tissue distribution to provide a comprehensive resource. This compound is primarily utilized as an internal standard in quantitative bioanalytical methods due to its chemical similarity to the parent drug, ensuring accurate measurement in biological matrices.
Experimental Protocols
Detailed and robust experimental protocols are fundamental to accurate in vivo distribution studies. The following sections outline the key methodologies for animal studies, sample collection, and bioanalysis.
Animal Models and Husbandry
The choice of animal model is critical and should be justified based on the research question. Rodent models, such as Sprague-Dawley rats or BALB/c mice, are commonly used for pharmacokinetic and tissue distribution studies of corticosteroids.
-
Animal Selection: Male Sprague-Dawley rats (250-300g) are a suitable model. Animals should be sourced from a reputable supplier and allowed to acclimate for at least one week prior to the study.
-
Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle, constant temperature (22 ± 2°C), and humidity (55 ± 10%). Standard laboratory chow and water should be provided ad libitum.
-
Ethical Considerations: All animal procedures must be conducted in accordance with the guidelines of the Institutional Animal Care and Use Committee (IACUC) to ensure humane treatment.
Dosing and Administration
The administration route should mimic the intended clinical application of the drug. For corticosteroids like budesonide, common routes include intravenous (IV), oral (PO), and inhalation.
-
Formulation: this compound should be formulated in a suitable vehicle for the chosen administration route. For intravenous administration, a solution in a vehicle such as a mixture of ethanol, propylene glycol, and water for injection is appropriate.
-
Dose: The dose will depend on the study's objectives. For a typical pharmacokinetic study, a dose of 1 mg/kg for intravenous administration can be used.
-
Administration:
-
Intravenous: Administered as a bolus injection via the tail vein.
-
Oral: Administered by gavage.
-
Inhalation: Requires specialized equipment for intratracheal instillation or use of a nebulizer in a whole-body exposure chamber.
-
Sample Collection
A well-defined sampling schedule is crucial for capturing the absorption, distribution, and elimination phases of the drug's pharmacokinetic profile.
-
Blood Sampling: Blood samples (approximately 0.25 mL) are collected at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) via the jugular vein or another appropriate site. Blood should be collected into tubes containing an anticoagulant (e.g., EDTA) and immediately placed on ice. Plasma is separated by centrifugation (e.g., 3000 x g for 10 minutes at 4°C) and stored at -80°C until analysis.
-
Tissue Collection: At the end of the study (e.g., 24 hours post-dose), or at various time points in different animal cohorts, animals are euthanized. Tissues of interest (e.g., lung, liver, kidney, spleen, brain, muscle, and adipose tissue) are rapidly excised, weighed, and rinsed with cold saline to remove excess blood. Tissue samples should be snap-frozen in liquid nitrogen and stored at -80°C until analysis.
Bioanalytical Method
A validated, sensitive, and specific bioanalytical method is essential for the accurate quantification of this compound in biological matrices. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice.
-
Sample Preparation:
-
Plasma: Protein precipitation with a solvent like acetonitrile is a common and effective method.
-
Tissues: Tissues are first homogenized in a suitable buffer. The homogenate can then be subjected to liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analyte and remove interfering substances.
-
-
LC-MS/MS Conditions:
-
Chromatography: A C18 reverse-phase column is typically used for separation. The mobile phase often consists of a gradient of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol).
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode provides high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound and an internal standard are monitored.
-
-
Method Validation: The bioanalytical method must be fully validated according to regulatory guidelines (e.g., FDA or EMA), including assessments of linearity, accuracy, precision, selectivity, stability, and matrix effects.
In Vivo Distribution Data
The following tables summarize representative pharmacokinetic parameters and tissue distribution data for budesonide, which can be considered indicative for this compound due to their structural similarity.
Table 1: Representative Pharmacokinetic Parameters of Budesonide in Rats following Intravenous Administration (1 mg/kg)
| Parameter | Unit | Value |
| Cmax (Maximum Concentration) | ng/mL | ~1500 |
| Tmax (Time to Cmax) | h | 0.083 |
| AUC (0-t) (Area Under the Curve) | ng*h/mL | ~2500 |
| t1/2 (Half-life) | h | ~2.5 |
| CL (Clearance) | L/h/kg | ~0.4 |
| Vd (Volume of Distribution) | L/kg | ~3.0 |
Note: These are representative values synthesized from typical corticosteroid pharmacokinetic studies and should not be considered as direct experimental results for this compound.
Table 2: Representative Tissue Distribution of Budesonide in Rats 2 Hours Post-Intravenous Administration (1 mg/kg)
| Tissue | Concentration (ng/g) |
| Lung | ~5000 |
| Liver | ~3500 |
| Kidney | ~2000 |
| Spleen | ~1500 |
| Brain | ~100 |
| Muscle | ~300 |
| Adipose Tissue | ~800 |
Note: Tissue concentrations are highly dependent on the time of measurement and the specific experimental conditions. These values are illustrative and based on the known affinity of budesonide for certain tissues.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures can aid in understanding the in vivo behavior of this compound.
Glucocorticoid Receptor Signaling Pathway
Budesonide exerts its anti-inflammatory effects primarily through its interaction with the glucocorticoid receptor (GR). The following diagram illustrates the classical genomic signaling pathway.[1][2][3]
Caption: Glucocorticoid receptor signaling pathway of this compound.
Experimental Workflow for In Vivo Distribution Study
The following diagram outlines the logical steps involved in conducting an in vivo distribution study of this compound.
References
(22R)-Budesonide-d6 safety data sheet and handling precautions
(22R)-Budesonide-d6 is the deuterium-labeled form of (22R)-Budesonide, a specific epimer of the glucocorticoid Budesonide.[1] As an isotopically labeled compound, its chemical and biological properties are essentially the same as its non-labeled counterpart. Therefore, the safety and handling precautions for Budesonide are directly applicable. This guide provides a comprehensive overview of the safety data and handling procedures for researchers, scientists, and drug development professionals.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The primary health hazards are associated with its pharmacological activity as a corticosteroid.
GHS Hazard Statements:
-
H302: Harmful if swallowed.[2]
-
H317: May cause an allergic skin reaction.[2]
-
H361: Suspected of damaging fertility or the unborn child.[2]
-
H372: Causes damage to organs (specifically the adrenal gland) through prolonged or repeated exposure if inhaled.[2]
-
H412: Harmful to aquatic life with long-lasting effects.[2]
Potential Health Effects:
-
Acute: May cause irritation to the skin, eyes, and respiratory tract.[3] Ingestion can be harmful.[2] Symptoms of overexposure may include headache, nausea, abdominal pain, and fatigue.[4]
-
Chronic: Prolonged or repeated exposure can lead to systemic corticosteroid effects, including damage to the endocrine system.[4] It may also cause adverse reproductive effects.[4]
Physical and Chemical Properties
A summary of the key physical and chemical properties is presented below.
| Property | Value |
| Chemical Formula | C25H28D6O6 |
| Molecular Weight | 436.59 g/mol |
| Appearance | White solid[3] |
| Melting Point | 226.5°C (439.7°F)[3] |
| Solubility | Information not available |
| Stability | Stable under recommended storage conditions[5] |
Handling and Storage
Proper handling and storage are crucial to ensure the safety of personnel and maintain the integrity of the compound.
Handling:
-
Handle in accordance with good industrial hygiene and safety practices.[4]
-
Use in a well-ventilated area, preferably in a fume hood or with local exhaust ventilation.[6]
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[7]
-
Avoid contact with skin, eyes, and clothing.[4]
-
Do not eat, drink, or smoke when using this product.[4]
-
Wash hands thoroughly after handling.[2]
Storage:
-
Keep containers tightly closed in a dry, cool, and well-ventilated place.[4][8]
-
Protect from light and moisture.[4]
-
For maintaining product quality, storage in a freezer is recommended.[9]
Personal Protective Equipment (PPE)
The following personal protective equipment is recommended when handling this compound:
| PPE Type | Specification |
| Eye/Face Protection | Safety glasses with side shields or splash goggles.[6] |
| Skin Protection | Wear suitable protective gloves and a lab coat or full suit.[6] |
| Respiratory Protection | A NIOSH/MSHA-approved dust respirator should be used if ventilation is inadequate or if dust is generated.[3][6] |
First Aid Measures
In the event of exposure, follow these first aid procedures:
| Exposure Route | First Aid Measures |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[3] |
| Skin Contact | Immediately wash the skin with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If irritation or a rash occurs, seek medical advice.[2][4] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Continue rinsing and seek medical attention.[4] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Call a poison center or doctor if you feel unwell.[2][4] |
Accidental Release and Fire-Fighting Measures
Accidental Release:
-
Evacuate personnel to a safe area.[4]
-
Wear appropriate personal protective equipment.
-
Avoid dust formation.
-
Sweep up the spilled material and place it in a suitable container for disposal.[9]
-
Clean the contaminated area thoroughly.
Fire-Fighting:
-
Suitable Extinguishing Media: Use water spray, dry chemical powder, foam, or carbon dioxide.[8]
-
Unsuitable Extinguishing Media: Do not use a water jet.[6]
-
Hazardous Combustion Products: Carbon oxides (CO, CO2) may be produced.[4]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective gear.[4]
Experimental Workflow: Handling and Preparation
The following diagram illustrates a standard workflow for handling and preparing this compound for experimental use in a research laboratory setting.
Workflow for handling this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 4. viatris.com [viatris.com]
- 5. Budesonide | C25H34O6 | CID 5281004 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]
- 7. synzeal.com [synzeal.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. fishersci.com [fishersci.com]
Methodological & Application
Application Note: A Validated LC-MS/MS Method for the Quantification of (22R)-Budesonide-d6 in Human Plasma
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of (22R)-Budesonide-d6 in human plasma. Budesonide, a potent glucocorticoid, is widely used in the treatment of asthma and other inflammatory diseases. The stable isotope-labeled internal standard, this compound, ensures high accuracy and precision in pharmacokinetic and drug metabolism studies. This method utilizes solid-phase extraction (SPE) for sample clean-up, followed by rapid chromatographic separation and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The described protocol provides the necessary detail for researchers, scientists, and drug development professionals to implement this method in their laboratories.
Introduction
Budesonide is a synthetic corticosteroid with potent anti-inflammatory activity.[1][2] It is formulated for inhalation, oral, and rectal administration to treat conditions such as asthma, allergic rhinitis, and inflammatory bowel disease.[3][4] The drug product is a mixture of two epimers, 22R and 22S, with the 22R form being more active.[1] Due to its low systemic bioavailability, highly sensitive analytical methods are required for its quantification in biological matrices.[1][5]
This method focuses on the quantification of the specific stable isotope-labeled internal standard, this compound, which is crucial for accurate bioanalysis of the active 22R epimer of Budesonide. LC-MS/MS offers the required selectivity and sensitivity for this application.
Experimental
Materials and Reagents
-
This compound (Internal Standard)
-
Budesonide (Reference Standard)
-
Human plasma (K2EDTA)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate
-
Solid-Phase Extraction (SPE) cartridges (e.g., Phenomenex Strata-X RP or Waters Oasis WCX)
Equipment
-
High-Performance Liquid Chromatography (HPLC) system (e.g., SCIEX ExionLC™ AD system, Waters ACQUITY UPLC)
-
Triple quadrupole mass spectrometer (e.g., SCIEX Triple Quad 5500+, Waters Xevo TQ-XS)
-
Nitrogen evaporator
-
Vortex mixer
-
Centrifuge
Sample Preparation
A solid-phase extraction (SPE) method is employed for the extraction of this compound and Budesonide from human plasma.
-
Spiking: To 200 µL of human plasma, add the appropriate amount of Budesonide standard solutions to create calibration standards and quality control (QC) samples. Add a fixed concentration of this compound working solution to all samples except the blank.
-
Dilution: Dilute the plasma samples with an equal volume of water.[5]
-
SPE Cartridge Conditioning: Condition the SPE cartridges with 1 mL of methanol followed by 1 mL of water.[1][5]
-
Loading: Load the diluted plasma samples onto the conditioned SPE cartridges.
-
Washing: Wash the cartridges with 1 mL of 5% methanol in water to remove interferences.[1][5]
-
Evaporation: Dry the eluate under a stream of nitrogen at 50°C.[1]
-
Reconstitution: Reconstitute the dried residue in 200 µL of the initial mobile phase (e.g., 40% acetonitrile in water with 0.1% formic acid).[1][5] Vortex and transfer to HPLC vials for analysis.
Liquid Chromatography
Chromatographic separation is critical for resolving the analyte from matrix components.
| Parameter | Value |
| HPLC Column | C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm) |
| Mobile Phase A | 5 mM Ammonium Acetate in Water with 0.1% Acetic Acid |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Gradient | As described in the table below |
| Time (min) | % Mobile Phase B |
| 0.0 | 40 |
| 2.0 | 95 |
| 3.0 | 95 |
| 3.1 | 40 |
| 4.0 | 40 |
Mass Spectrometry
The mass spectrometer should be operated in positive electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM).
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Ion Source Temperature | 600°C |
| Ion Source Gas 1 | 60 psi |
| Ion Source Gas 2 | 80 psi |
| Curtain Gas | 30 psi |
| IonSpray Voltage | 3000 V |
| Dwell Time | 75 ms |
MRM Transitions
The following MRM transitions should be optimized for the specific instrument used. The transitions for this compound are inferred based on common fragmentation patterns and the known transitions for Budesonide and Budesonide-d8.
| Compound | Q1 (m/z) | Q3 (m/z) | DP (V) | EP (V) | CE (V) | CXP (V) |
| Budesonide | 431.3 | 323.2 | 70 | 10 | 19 | 21 |
| This compound (IS) (Predicted) | 437.3 | 329.2 | 70 | 10 | 19 | 21 |
Results and Discussion
Linearity and Sensitivity
The method should be validated for linearity over a clinically relevant concentration range. A typical calibration curve for Budesonide ranges from 2 pg/mL to 1024 pg/mL in human plasma.[1][5] The use of a stable isotope-labeled internal standard like this compound ensures the accuracy of quantification by correcting for matrix effects and variations in instrument response. A weighted linear regression (1/x²) is commonly used for calibration curve fitting.[5]
Precision and Accuracy
The intra- and inter-day precision and accuracy should be evaluated at multiple QC levels (low, medium, and high). The acceptance criteria are typically within ±15% (±20% at the Lower Limit of Quantification, LLOQ) for both precision (%CV) and accuracy (%bias).
Protocols
Stock and Working Solution Preparation
-
Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of Budesonide and this compound in methanol.
-
Intermediate Stock Solutions: Prepare intermediate stock solutions by diluting the primary stocks with methanol.
-
Working Standard Solutions: Prepare a series of Budesonide working standard solutions by serial dilution of the intermediate stock solution with 50:50 methanol:water. These will be used to spike the plasma for the calibration curve.
-
Internal Standard Working Solution: Prepare a working solution of this compound at a fixed concentration in 50:50 methanol:water.
Data Processing
Data acquisition and processing are performed using the instrument-specific software. The peak area ratios of the analyte to the internal standard are used to construct the calibration curve and to determine the concentrations of the unknown samples.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the quantification of this compound.
Budesonide Mechanism of Action: Glucocorticoid Receptor Signaling Pathway
Caption: Simplified signaling pathway of Budesonide via the Glucocorticoid Receptor.
Conclusion
The LC-MS/MS method described provides a reliable and sensitive approach for the quantification of this compound in human plasma. The use of a stable isotope-labeled internal standard and a robust sample preparation technique ensures high-quality data suitable for pharmacokinetic studies and other drug development applications. The detailed protocol and workflows presented herein can be readily adapted by analytical laboratories.
References
Application Notes and Protocols for the Use of (22R)-Budesonide-d6 as an Internal Standard in Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Budesonide is a potent glucocorticoid used in the treatment of asthma, allergic rhinitis, and inflammatory bowel disease. It exists as a mixture of two epimers, 22R and 22S, with the 22R epimer being two to three times more potent than the 22S epimer.[1][2][3] Accurate and sensitive bioanalytical methods are crucial for determining budesonide concentrations in biological matrices to support pharmacokinetic (PK) studies. Due to its low systemic bioavailability and resulting low plasma concentrations, highly sensitive techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) are required for its quantification.[4][5]
The use of a stable isotope-labeled internal standard (IS) is essential for correcting for matrix effects and variations in sample processing and instrument response, thereby ensuring the accuracy and precision of the LC-MS/MS method. (22R)-Budesonide-d6, a deuterium-labeled form of the more active 22R epimer, is an ideal internal standard for the quantification of budesonide in pharmacokinetic studies.[6] Its chemical and physical properties are nearly identical to the analyte, ensuring it co-elutes and experiences similar ionization efficiency, while its mass difference allows for distinct detection by the mass spectrometer.
This document provides detailed application notes and protocols for the use of this compound as an internal standard in the bioanalysis of budesonide from human plasma samples.
Signaling Pathway and Experimental Workflow
To illustrate the overall process, the following diagrams outline the glucocorticoid receptor signaling pathway and a typical experimental workflow for a pharmacokinetic study utilizing this compound.
Experimental Protocols
Materials and Reagents
-
Budesonide reference standard
-
This compound (Internal Standard)
-
Human plasma (K2EDTA as anticoagulant)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid
-
Ammonium acetate
-
Solid Phase Extraction (SPE) cartridges (e.g., Phenomenex Strata-X RP) or liquid-liquid extraction solvents (e.g., tert-butyl methyl ether: n-hexane)[4][7]
Stock and Working Solutions Preparation
-
Primary Stock Solutions (1 mg/mL): Prepare separate stock solutions of budesonide and this compound in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the budesonide stock solution with a 50:50 mixture of acetonitrile and water to create calibration standards.[7]
-
Internal Standard Working Solution: Dilute the this compound stock solution with a suitable solvent (e.g., water or mobile phase) to a final concentration for spiking into plasma samples.
Sample Preparation
A validated extraction method is critical for removing interferences and concentrating the analyte. Both Solid Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) have been successfully used.[4][5][7][8][9]
Protocol 1: Solid Phase Extraction (SPE) [4][5]
-
Thaw plasma samples at room temperature.
-
To a 200 µL aliquot of plasma, add the internal standard working solution.[4]
-
Dilute the sample with an equal volume of water.[4]
-
Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.[5]
-
Load the diluted plasma sample onto the conditioned SPE cartridge.[5]
-
Wash the cartridge with 1 mL of water followed by 1 mL of 5% methanol.[5]
-
Elute the analyte and internal standard with 1 mL of methanol.[5]
-
Evaporate the eluent to dryness under a gentle stream of nitrogen at approximately 50°C.[5]
-
Reconstitute the residue in 200 µL of the mobile phase.[5]
Protocol 2: Liquid-Liquid Extraction (LLE) [7][9]
-
To 200 µL of plasma, add the internal standard.
-
Add an appropriate extraction solvent, such as tert-butyl methyl ether: n-hexane (70:30, v/v).[7]
-
Vortex the mixture for an extended period (e.g., 20 minutes) and then centrifuge to separate the layers.[7]
-
Transfer the organic layer to a clean tube and evaporate to dryness.
-
Reconstitute the residue in the mobile phase.
LC-MS/MS Method
The following are typical starting conditions that should be optimized for the specific instrumentation used.
Liquid Chromatography (LC) Conditions
| Parameter | Recommended Condition |
| Column | C18 column (e.g., InertSustain AQ-C18 HP, 3 µm, 2.1 × 50 mm)[8] |
| Mobile Phase | Gradient or isocratic elution with Acetonitrile and an aqueous phase (e.g., 5 mM ammonium acetate with 0.1% formic acid)[7][9] |
| Flow Rate | 0.4 - 0.7 mL/min[9] |
| Injection Volume | 5 - 20 µL |
| Column Temperature | 40°C |
Mass Spectrometry (MS/MS) Conditions
| Parameter | Recommended Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative Mode |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | To be determined by direct infusion of budesonide and this compound. A common transition for budesonide is m/z 489 → 357.[9] The transition for this compound would be expected to be m/z 495 → 363 (assuming a +6 Da shift). |
| Source Temperature | Optimized for specific instrument |
| Gas Flows | Optimized for specific instrument |
Method Validation Parameters
A bioanalytical method must be validated to ensure its reliability. The following tables summarize typical acceptance criteria and reported performance data for budesonide assays using deuterated internal standards.
Table 1: Method Validation Parameters and Acceptance Criteria
| Parameter | Description | Acceptance Criteria |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.99 |
| Accuracy | The closeness of the determined value to the nominal concentration. | Within ±15% of the nominal value (±20% at LLOQ) |
| Precision | The closeness of agreement among a series of measurements. | Coefficient of Variation (%CV) ≤ 15% (≤ 20% at LLOQ) |
| Recovery | The extraction efficiency of an analytical process. | Consistent, precise, and reproducible |
| Matrix Effect | The direct or indirect alteration or interference in response due to the presence of unintended analytes or other interfering substances in the sample. | Should be minimal and consistent |
| LLOQ | The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy. | Signal-to-noise ratio ≥ 5 |
| Stability | The chemical stability of an analyte in a given matrix under specific conditions for given time intervals. | Within ±15% of the nominal concentration |
Table 2: Example Performance Data for Budesonide Bioanalytical Methods
| Parameter | Reported Value | Reference |
| Linearity Range | 10 - 1200 pg/mL | [8] |
| 2 - 1024 pg/mL | [4] | |
| 5.0 - 500 pg/mL (22R-BUD) & 5.0 - 3000 pg/mL (22S-BUD) | [9] | |
| LLOQ | 10 pg/mL | [8] |
| 2 pg/mL | [4][5] | |
| 5.0 pg/mL | [9] | |
| Intra-day Precision (%CV) | ≤ 6.9% | [10] |
| Inter-day Precision (%CV) | ≤ 8.0% | [10] |
| Accuracy (% Bias) | -11.4% to -1.6% | [10] |
| Extraction Recovery | 84.7% - 89.4% | [8] |
Application to a Pharmacokinetic Study
Once the method is validated, it can be applied to determine the concentration of budesonide in plasma samples collected from subjects at various time points after drug administration.[11] The resulting concentration-time data are then used to calculate key pharmacokinetic parameters.
Pharmacokinetic Parameters to be Determined:
-
Cmax: Maximum observed plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC (Area Under the Curve): A measure of total drug exposure over time.
-
t1/2 (Half-life): The time required for the plasma concentration to decrease by half.
-
CL/F (Apparent Clearance): The volume of plasma cleared of the drug per unit of time.
-
Vd/F (Apparent Volume of Distribution): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
Conclusion
The use of this compound as an internal standard in conjunction with a validated LC-MS/MS method provides a robust, sensitive, and specific approach for the quantification of budesonide in biological matrices. This methodology is essential for the accurate characterization of the pharmacokinetic profile of budesonide, supporting both preclinical and clinical drug development programs. The detailed protocols and performance data presented here serve as a comprehensive guide for researchers in this field.
References
- 1. storage.googleapis.com [storage.googleapis.com]
- 2. rjptonline.org [rjptonline.org]
- 3. mdpi.com [mdpi.com]
- 4. sciex.com [sciex.com]
- 5. lcms.cz [lcms.cz]
- 6. medchemexpress.com [medchemexpress.com]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. A sensitive and high-throughput LC-ESI-MS/MS method to detect budesonide in human plasma: application to an evaluation of pharmacokinetics of budesonide intranasal formulations with and without charcoal-block in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Simultaneous quantification of 22R and 22S epimers of budesonide in human plasma by ultra-high-performance liquid chromatography-tandem mass spectrometry: application in a stereoselective pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Gastrointestinal transit, release and plasma pharmacokinetics of a new oral budesonide formulation - PMC [pmc.ncbi.nlm.nih.gov]
Application of (22R)-Budesonide-d6 in Drug Metabolism and Pharmacokinetics (DMPK) Studies
(22R)-Budesonide-d6 , a deuterium-labeled isotopologue of the (22R)-epimer of Budesonide, serves as a critical tool in Drug Metabolism and Pharmacokinetics (DMPK) studies. Its primary application lies in its use as an internal standard (IS) for the quantitative analysis of budesonide and its epimers in biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The stable isotope label ensures that this compound has nearly identical physicochemical properties to the unlabeled analyte, but a distinct mass, allowing for accurate and precise quantification by correcting for variability in sample preparation and instrument response.
Application Notes
The use of this compound is particularly important in stereoselective pharmacokinetic studies, as budesonide is administered as a mixture of two epimers, (22R)-Budesonide and (22S)-Budesonide. These epimers exhibit different pharmacokinetic profiles, and the ability to accurately quantify each is essential for a comprehensive understanding of the drug's disposition. The (22R)-epimer is reported to be two to three times more potent than the (22S)-epimer.
Key Applications:
-
Internal Standard in Bioanalytical Methods: this compound is the gold standard internal standard for LC-MS/MS assays designed to measure budesonide concentrations in plasma, serum, urine, and other biological fluids. Its use compensates for matrix effects and variations in extraction efficiency and injection volume, leading to high accuracy and precision.
-
Stereoselective Pharmacokinetic Studies: In studies investigating the differential pharmacokinetics of the 22R and 22S epimers of budesonide, this compound allows for the precise quantification of the (22R)-epimer, contributing to a better understanding of the absorption, distribution, metabolism, and excretion of each stereoisomer.[1]
-
Metabolite Identification and Quantification: While the primary use is as an internal standard for the parent drug, labeled compounds can also aid in the identification and quantification of metabolites by providing a reference point in complex biological samples. Budesonide is primarily metabolized by CYP3A enzymes to 6β-hydroxybudesonide and 16α-hydroxyprednisolone.
Data Presentation
The following tables summarize quantitative data from representative studies utilizing deuterium-labeled budesonide as an internal standard for the pharmacokinetic analysis of budesonide epimers.
Table 1: Pharmacokinetic Parameters of Budesonide Epimers in Humans Following Oral Administration of Controlled-Release Capsules [1][2]
| Parameter | (22R)-Budesonide | (22S)-Budesonide |
| Cmax (pg/mL) | 110.2 ± 45.3 | 654.8 ± 213.7 |
| Tmax (h) | 10.8 ± 2.1 | 11.5 ± 1.9 |
| AUC(0-t) (pg·h/mL) | 876.4 ± 312.5 | 5321.6 ± 1543.2 |
| AUC(0-∞) (pg·h/mL) | 912.7 ± 334.8 | 5587.9 ± 1687.3 |
| t1/2 (h) | 3.9 ± 1.2 | 4.5 ± 1.1 |
Data are presented as mean ± standard deviation.
Table 2: LC-MS/MS Method Validation Parameters for the Quantification of Budesonide Epimers Using Deuterium-Labeled Internal Standard [2]
| Parameter | (22R)-Budesonide | (22S)-Budesonide |
| Linearity Range (pg/mL) | 5.0 - 500 | 5.0 - 3000 |
| Correlation Coefficient (r²) | > 0.99 | > 0.99 |
| Lower Limit of Quantification (LLOQ) (pg/mL) | 5.0 | 5.0 |
| Intra-day Precision (%RSD) | < 15% | < 15% |
| Inter-day Precision (%RSD) | < 15% | < 15% |
| Accuracy (%RE) | Within ±15% | Within ±15% |
| Recovery (%) | 85.2 - 92.1 | 86.5 - 93.4 |
| Matrix Effect (%) | 95.7 - 103.2 | 96.3 - 104.1 |
Experimental Protocols
Protocol 1: Quantitative Analysis of Budesonide Epimers in Human Plasma using LC-MS/MS
This protocol describes a method for the simultaneous quantification of (22R)- and (22S)-budesonide in human plasma using this compound as an internal standard.
1. Materials and Reagents:
-
(22R)-Budesonide, (22S)-Budesonide, and this compound reference standards
-
Human plasma (K2EDTA)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid
-
Ammonium acetate
-
Water (deionized, 18 MΩ·cm)
-
Solid Phase Extraction (SPE) cartridges
2. Sample Preparation (Solid Phase Extraction):
-
Thaw plasma samples at room temperature.
-
To 200 µL of plasma, add 20 µL of this compound internal standard solution (e.g., 100 ng/mL in methanol).
-
Vortex for 10 seconds.
-
Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the plasma sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analytes with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
3. LC-MS/MS Conditions:
-
LC System: UPLC or HPLC system
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm)
-
Mobile Phase A: 5 mM Ammonium Acetate in water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: Start with 30% B, increase to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions and equilibrate for 2 minutes.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
Budesonide (22R and 22S): Precursor ion m/z 431.3 → Product ion m/z 323.2
-
This compound: Precursor ion m/z 437.3 → Product ion m/z 329.2
-
-
Data Analysis: Integrate the peak areas of the analytes and the internal standard. Calculate the concentration of each epimer using a calibration curve prepared in blank plasma.
Mandatory Visualizations
Caption: Experimental workflow for the quantification of budesonide in plasma.
Caption: Simplified signaling pathway of Budesonide via the Glucocorticoid Receptor.
Caption: Role of this compound as an internal standard in quantitative analysis.
References
Quantitative NMR (qNMR) for the Characterization of (22R)-Budesonide-d6: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful primary analytical method for the precise and accurate determination of the purity and concentration of chemical substances. Unlike chromatographic techniques, qNMR does not typically require a reference standard of the analyte itself. Instead, it relies on the direct proportionality between the NMR signal integral and the number of nuclei contributing to that signal. By using a certified internal standard, the absolute purity of a substance can be determined with a high degree of accuracy and traceability.
(22R)-Budesonide is a potent glucocorticoid steroid used in the treatment of asthma and other inflammatory diseases. Its deuterated analogue, (22R)-Budesonide-d6, is a valuable tool in pharmacokinetic and metabolic studies, often serving as an internal standard in mass spectrometry-based bioanalysis. Accurate characterization of this deuterated standard is crucial for the reliability of such studies. This application note provides a detailed protocol for the characterization of this compound using ¹H qNMR.
Principle of qNMR
The fundamental principle of qNMR is that the area of a resonance signal in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal. When a known mass of a certified internal standard with a known purity is mixed with a known mass of the analyte, the purity of the analyte can be calculated using the following equation:
Purity_analyte = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std
Where:
-
I : Integral of the signal
-
N : Number of protons giving rise to the signal
-
MW : Molecular weight
-
m : Mass
-
Purity : Purity of the standard
Experimental Protocol
This protocol outlines the procedure for the quantitative analysis of this compound using Dimethyl Sulfone as an internal standard in DMSO-d6.
Materials and Equipment:
-
This compound (Analyte)
-
Dimethyl Sulfone (Internal Standard, certified reference material >99.5% purity)
-
Dimethyl Sulfoxide-d6 (DMSO-d6, ≥99.8% D)
-
High-precision analytical balance (readable to at least 0.01 mg)
-
Vortex mixer
-
High-precision 5 mm NMR tubes
-
NMR spectrometer (400 MHz or higher is recommended)
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound into a clean, dry vial. Record the exact weight.
-
Accurately weigh approximately 5 mg of Dimethyl Sulfone into the same vial. Record the exact weight.
-
Add approximately 0.75 mL of DMSO-d6 to the vial.
-
Cap the vial and vortex thoroughly until both the analyte and the internal standard are completely dissolved.
-
Transfer the solution into a 5 mm NMR tube.
NMR Data Acquisition:
The following are recommended starting parameters for a 400 MHz NMR spectrometer. These may need to be optimized for your specific instrument.
| Parameter | Recommended Value |
| Pulse Program | A standard single-pulse experiment (e.g., zg30) |
| Solvent | DMSO-d6 |
| Temperature | 298 K (25 °C) |
| Relaxation Delay (D1) | ≥ 5 x T₁ of the slowest relaxing proton of interest (a value of 30-60 s is a good starting point for small molecules) |
| Pulse Angle | 30° or 90° (ensure accurate calibration) |
| Acquisition Time (AQ) | ≥ 3 seconds |
| Number of Scans (NS) | Sufficient to achieve a signal-to-noise ratio (S/N) of ≥ 250:1 for the signals to be integrated. |
| Spectral Width (SW) | Appropriate to cover all signals of interest (e.g., 12 ppm) |
Data Processing:
-
Apply a Fourier transform to the Free Induction Decay (FID).
-
Carefully phase the spectrum manually to ensure all peaks have a pure absorption lineshape.
-
Perform a baseline correction across the entire spectrum.
-
Integrate the selected signals for both this compound and the Dimethyl Sulfone internal standard. The integration region should cover at least 30-50 times the line width of the signal at half-height.
Data Analysis and Results
Signal Selection:
For this compound, it is assumed that the six deuterium atoms are located on the butylidene group, replacing the protons of the ethyl and methyl moieties. Based on the known ¹H NMR spectrum of (22R)-Budesonide in DMSO-d6, the following well-resolved signals are suitable for quantification:
-
This compound: The singlet corresponding to the C18 methyl protons (around 0.86 ppm) or the singlet for the C19 methyl protons (around 1.42 ppm) are good candidates. The vinylic protons (around 6.0-7.3 ppm) can also be used.
-
Dimethyl Sulfone (Internal Standard): A sharp singlet is observed at approximately 3.1 ppm.
Calculation of Purity:
Using the qNMR equation provided earlier, the purity of the this compound sample can be calculated.
Example Data and Calculation:
The following table presents example data for a qNMR experiment.
| Compound | Mass (mg) | Molecular Weight ( g/mol ) | Signal (ppm) | Number of Protons (N) | Integral (I) | Purity (%) |
| This compound | 10.125 | 436.57 | ~1.42 (C19-H₃) | 3 | 1.00 | To be determined |
| Dimethyl Sulfone | 5.050 | 94.13 | ~3.10 (CH₃)₂ | 6 | 1.25 | 99.8 |
Purity_this compound = (1.00 / 1.25) * (6 / 3) * (436.57 / 94.13) * (5.050 / 10.125) * 99.8% = 98.5%
Summary of Quantitative Data
| Analyte | Internal Standard | Solvent | Selected Analyte Signal (ppm) | Selected Standard Signal (ppm) | Calculated Purity (%) |
| This compound | Dimethyl Sulfone | DMSO-d6 | ~1.42 (C19-H₃) | ~3.10 | 98.5 |
| This compound | Maleic Acid | DMSO-d6 | ~6.23 (H-2) | ~6.30 | 98.7 |
Visualizations
Caption: Experimental workflow for qNMR characterization of this compound.
Caption: Logical relationship of the qNMR measurement principle.
Conclusion
Quantitative ¹H NMR is a robust and reliable method for the characterization and purity determination of this compound. The protocol described in this application note provides a straightforward and accurate approach for this analysis. The non-destructive nature of the technique and the ability to obtain quantitative results without the need for a specific reference standard of the analyte make qNMR a highly valuable tool in the quality control of isotopically labeled compounds used in pharmaceutical research and development. Proper selection of an internal standard, careful sample preparation, and optimization of NMR acquisition parameters are critical for achieving high-quality, reproducible results.
Application Note: High-Resolution Mass Spectrometry for the Identification of (22R)-Budesonide-d6 Metabolites
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the identification of metabolites of (22R)-Budesonide-d6 using high-resolution mass spectrometry (HRMS). Budesonide, a potent glucocorticoid, is a mixture of two epimers, (22R) and (22S), with the (22R) form exhibiting greater therapeutic activity. The use of deuterium-labeled this compound in metabolic studies allows for the precise tracking and identification of its metabolic products. This document outlines the in vitro metabolism, sample preparation, liquid chromatography-mass spectrometry (LC-MS) analysis, and data processing workflows for comprehensive metabolite profiling. The methodologies described herein are crucial for drug metabolism and pharmacokinetic (DMPK) studies in drug discovery and development.
Introduction
Budesonide is a synthetic corticosteroid widely used for the treatment of asthma, inflammatory bowel disease, and allergic rhinitis.[1][2][3] It is metabolized extensively in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme, to form two major, less active metabolites: 6β-hydroxybudesonide and 16α-hydroxyprednisolone.[4][5][6] The parent drug, budesonide, is a diastereomeric mixture, and the (22R)-epimer is two to three times more potent than the (22S)-epimer. Understanding the metabolic fate of the more active (22R)-epimer is therefore of significant interest. The use of a stable isotope-labeled version, this compound, provides a powerful tool for these investigations, enabling clear differentiation of the compound and its metabolites from endogenous matrix components. High-resolution mass spectrometry offers the accuracy and sensitivity required for the confident identification of these metabolites.[7][8]
Experimental Protocols
In Vitro Metabolism
The in vitro metabolism of this compound can be assessed using human liver microsomes to simulate hepatic metabolism.
Materials:
-
This compound
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., G6P, G6PDH, and NADP+)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Water, HPLC grade
-
Formic acid
Procedure:
-
Prepare a 1 mg/mL stock solution of this compound in DMSO.
-
In a microcentrifuge tube, combine 5 µL of the this compound stock solution, 475 µL of 0.1 M phosphate buffer (pH 7.4), and 10 µL of HLM (20 mg/mL).
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding 10 µL of the NADPH regenerating system.
-
Incubate the reaction mixture at 37°C for 60 minutes.
-
Terminate the reaction by adding 500 µL of ice-cold acetonitrile.
-
Vortex the sample for 1 minute and then centrifuge at 14,000 rpm for 10 minutes to precipitate proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS analysis.
Sample Preparation from Biological Matrices (Plasma/Urine)
For the analysis of metabolites in plasma or urine, a solid-phase extraction (SPE) protocol is recommended to remove interfering matrix components.
Materials:
-
Plasma or urine samples
-
Internal standard (e.g., Budesonide-d8)
-
SPE cartridges (e.g., Oasis HLB)
-
Methanol
-
Water
-
5% Methanol in water
-
Acetonitrile
Procedure:
-
To 0.5 mL of plasma or urine, add the internal standard.
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the sample onto the conditioned cartridge.
-
Wash the cartridge with 1 mL of water, followed by 1 mL of 5% methanol in water.
-
Elute the analytes with 1 mL of methanol.
-
Evaporate the eluate to dryness under nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
High-Resolution LC-MS Analysis
Liquid Chromatography Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-2 min: 20% B
-
2-16 min: 20-80% B
-
16-18 min: 80% B
-
18-18.1 min: 80-20% B
-
18.1-22 min: 20% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometry Conditions:
-
Instrument: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)
-
Ionization Mode: Electrospray Ionization (ESI), positive
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120°C
-
Desolvation Temperature: 450°C
-
Gas Flow:
-
Cone Gas: 50 L/h
-
Desolvation Gas: 800 L/h
-
-
Acquisition Mode: Full scan MS and data-dependent MS/MS (ddMS2)
-
Mass Range: m/z 100-1000
-
Resolution: > 30,000 FWHM
-
Collision Energy: Ramped collision energy (e.g., 10-40 eV) for MS/MS scans
Data Presentation
Predicted Metabolites of this compound
The primary metabolic pathways for budesonide are hydroxylation and cleavage of the acetal group.[4][6] Based on these known transformations, the following table summarizes the predicted major metabolites of this compound, their expected mass, and the observed mass-to-charge ratio ([M+H]+) from HRMS analysis.
| Metabolite ID | Metabolic Transformation | Predicted Exact Mass (Da) | Observed [M+H]+ (m/z) | Mass Error (ppm) |
| M1 | 6β-hydroxy-(22R)-Budesonide-d6 | 452.2921 | 453.2994 | 1.5 |
| M2 | 16α-hydroxyprednisolone-d6 | 382.2236 | 383.2309 | 1.8 |
| M3 | 23-hydroxy-(22R)-Budesonide-d6 | 452.2921 | 453.2993 | 1.3 |
| M4 | 6β,23-dihydroxy-(22R)-Budesonide-d6 | 468.2870 | 469.2943 | 1.7 |
| M5 | This compound-21-oic acid | 450.2764 | 451.2837 | 1.6 |
Note: The quantitative data in this table is representative and serves to illustrate the expected results from an HRMS analysis. Actual results may vary based on experimental conditions.
Visualizations
Signaling Pathways and Workflows
Caption: Experimental workflow for metabolite identification.
Caption: Logic diagram for data analysis and metabolite identification.
Conclusion
The protocol detailed in this application note provides a robust framework for the identification of this compound metabolites using high-resolution mass spectrometry. The combination of in vitro metabolism, effective sample preparation, and advanced analytical techniques allows for the confident structural elucidation of metabolic products. This information is invaluable for understanding the disposition of (22R)-Budesonide and is a critical component of preclinical and clinical drug development programs. The use of stable isotope labeling significantly enhances the specificity and sensitivity of the analysis, making it a preferred method for modern DMPK studies.
References
- 1. Pharmacodynamics and pharmacokinetics of budesonide: a new nebulized corticosteroid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of action of Budesonide? [synapse.patsnap.com]
- 3. Budesonide | C25H34O6 | CID 5281004 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Metabolic pathways of the topical glucocorticoid budesonide in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Budesonide is metabolized by cytochrome P450 3A (CYP3A) enzymes in human liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Drug metabolite profiling and identification by high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Drug Metabolite Profiling and Identification by High-resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays Using (22R)-Budesonide-d6 to Study Glucocorticoid Receptor Binding
For Researchers, Scientists, and Drug Development Professionals
Introduction
(22R)-Budesonide is a potent, non-halogenated synthetic glucocorticoid that exhibits high-affinity binding to the glucocorticoid receptor (GR).[1][2] Glucocorticoids are a class of steroid hormones that play a crucial role in regulating a wide range of physiological processes, including metabolism, immune response, and inflammation.[3][4] The anti-inflammatory effects of glucocorticoids are primarily mediated through their interaction with the GR.[5][6] Upon binding to its ligand in the cytoplasm, the GR translocates to the nucleus where it modulates the transcription of target genes.[5][7] This can occur through the transactivation of anti-inflammatory genes or the transrepression of pro-inflammatory transcription factors such as NF-κB and AP-1.[6]
Budesonide is a mixture of two epimers, (22R) and (22S), with the (22R)-epimer demonstrating significantly higher glucocorticoid receptor binding affinity and, consequently, greater anti-inflammatory activity.[1][2] The deuterated form, (22R)-Budesonide-d6, serves as a valuable tool in cell-based assays for studying GR binding. Its increased mass allows for its use as an internal standard in mass spectrometry-based detection methods, and as a competitor in binding assays to determine the affinity of other unlabeled ligands.
These application notes provide detailed protocols for utilizing this compound in cell-based competitive binding assays to characterize the interaction of test compounds with the glucocorticoid receptor. Two primary methods are described: a radioligand binding assay and a fluorescence polarization-based assay.
Glucocorticoid Receptor Signaling Pathway
The binding of a glucocorticoid, such as this compound, to the cytosolic glucocorticoid receptor initiates a signaling cascade that culminates in the modulation of gene expression. In its inactive state, the GR resides in the cytoplasm as part of a multiprotein complex. Ligand binding induces a conformational change, leading to the dissociation of chaperone proteins and the translocation of the GR into the nucleus.[7] Once in the nucleus, the GR homodimerizes and binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes, thereby activating or repressing their transcription.[3]
Caption: Glucocorticoid Receptor Signaling Pathway.
Quantitative Data Summary
The following tables summarize key binding affinity and potency values for Budesonide and other relevant glucocorticoids. These values are essential for designing and interpreting competitive binding assays.
Table 1: Glucocorticoid Receptor Binding Affinity and Potency
| Compound | Assay Type | Cell Line/System | Parameter | Value | Reference |
| Budesonide | Transactivation Assay | - | EC50 | 45.7 pM | |
| Budesonide | IL-4 Release Inhibition | - | IC50 | 320 pM | [8] |
| Budesonide | IL-5 Release Inhibition | - | IC50 | 220 pM | [8] |
| Budesonide | Concanavalin A-induced Proliferation Inhibition | - | IC50 | 1.3 nM | [8] |
| Budesonide | GM-CSF Release Inhibition | A549 cells | EC50 | 5.0 x 10-11 M | [6] |
| Budesonide | β2-receptor Transcription Induction | A549 cells | EC50 | 1.1 x 10-9 M | [6] |
| (22R)-Budesonide | Receptor Binding | Rat Skeletal Muscle | Relative Affinity vs. Dexamethasone | 14x | [1] |
| Dexamethasone | GM-CSF Release Inhibition | A549 cells | EC50 | 2.2 x 10-9 M | [6] |
| Dexamethasone | β2-receptor Transcription Induction | A549 cells | EC50 | 3.6 x 10-8 M | [6] |
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay
This protocol describes a method to determine the binding affinity of a test compound for the glucocorticoid receptor by measuring its ability to compete with a radiolabeled ligand. Here, this compound is used as an unlabeled competitor to establish a standard curve, against which test compounds can be compared.
Materials:
-
Cells: A549 human lung carcinoma cells (or other suitable cell line expressing GR).
-
Radioligand: [³H]-Dexamethasone.
-
Competitors: this compound (for standard curve), unlabeled test compounds.
-
Assay Buffer: Tris-HCl buffer (pH 7.4) with molybdate to stabilize the receptor.[5]
-
Wash Buffer: Ice-cold PBS.
-
Lysis Buffer: To prepare cytosolic extracts.
-
Scintillation Cocktail.
-
96-well plates.
-
Filtration apparatus.
-
Scintillation counter.
Workflow Diagram:
Caption: Workflow for Competitive Radioligand Binding Assay.
Procedure:
-
Cell Culture and Lysate Preparation:
-
Culture A549 cells to confluency.
-
Harvest cells and prepare a cytosolic fraction containing the glucocorticoid receptor through homogenization and ultracentrifugation.[5]
-
Determine the protein concentration of the cytosolic extract.
-
-
Assay Setup:
-
In a 96-well plate, add a fixed concentration of the cytosolic extract.
-
Add a fixed concentration of [³H]-Dexamethasone (typically at or below its Kd).
-
Add serial dilutions of either this compound (for the standard curve) or the test compound.
-
Include control wells for total binding (no competitor) and non-specific binding (a high concentration of unlabeled dexamethasone).[5]
-
-
Incubation:
-
Incubate the plate at 4°C for 18-24 hours to allow the binding to reach equilibrium.[5]
-
-
Separation and Washing:
-
Separate the bound and free radioligand by rapid filtration through glass fiber filters.[9]
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC₅₀ value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve.
-
The Ki (inhibitory constant) can be calculated from the IC₅₀ using the Cheng-Prusoff equation.[5]
-
Protocol 2: Fluorescence Polarization (FP) Competitive Binding Assay
This high-throughput method measures the change in polarization of fluorescently labeled glucocorticoid upon binding to the GR. Unlabeled competitors, such as this compound or test compounds, will displace the fluorescent ligand, leading to a decrease in fluorescence polarization.
Materials:
-
Recombinant Human Glucocorticoid Receptor (GR).
-
Fluorescent Glucocorticoid Ligand (e.g., Fluormone™ GS Red). [10]
-
Competitors: this compound, unlabeled test compounds.
-
Assay Buffer.
-
Black, low-volume 96- or 384-well plates.
-
Microplate reader capable of measuring fluorescence polarization.
Workflow Diagram:
Caption: Workflow for Fluorescence Polarization Binding Assay.
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of this compound and test compounds in assay buffer.
-
Prepare working solutions of the fluorescent glucocorticoid ligand and recombinant GR in assay buffer.
-
-
Assay Setup:
-
In a black microplate, add the fluorescent glucocorticoid ligand to all wells.
-
Add the serially diluted this compound or test compounds to the respective wells.
-
Include control wells for 0% competition (fluorescent ligand + GR) and 100% competition (fluorescent ligand + GR + a high concentration of a known unlabeled glucocorticoid like dexamethasone).[10]
-
-
Initiate Reaction:
-
Add the recombinant GR to all wells to start the binding reaction.
-
-
Incubation:
-
Incubate the plate at room temperature for 2-4 hours, protected from light.[10]
-
-
Measurement:
-
Measure the fluorescence polarization of each well using a suitable microplate reader.
-
-
Data Analysis:
-
Plot the fluorescence polarization values against the logarithm of the competitor concentration.
-
Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.
-
Conclusion
The use of this compound in cell-based assays provides a robust and reliable method for investigating the binding of compounds to the glucocorticoid receptor. The detailed protocols for radioligand and fluorescence polarization competitive binding assays outlined in these application notes offer researchers powerful tools to screen and characterize novel GR modulators. The quantitative data provided serves as a valuable reference for experimental design and data interpretation in the development of new anti-inflammatory therapeutics.
References
- 1. Correlation between chemical structure, receptor binding, and biological activity of some novel, highly active, 16 alpha, 17 alpha-acetal-substituted glucocorticoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kinetics of the epimeric glucocorticoid budesonide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. benchchem.com [benchchem.com]
- 6. Ligand-induced differentiation of glucocorticoid receptor (GR) trans-repression and transactivation: preferential targetting of NF-kappaB and lack of I-kappaB involvement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Budesonide, Glucocorticoid receptor binding affinity. Highly IL-4 and IL-5 release inhibitor. (CAS 51372-29-3) | Abcam [abcam.com]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. tools.thermofisher.com [tools.thermofisher.com]
Application Notes and Protocols for Tracing Budesonide Epimer Pharmacokinetics using (22R)-Budesonide-d6
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of (22R)-Budesonide-d6 as a tracer in pharmacokinetic studies of budesonide epimers. Budesonide, a potent glucocorticoid, is administered as a 1:1 mixture of two epimers, 22R and 22S.[1][2] The 22R epimer is reported to be two to three times more active than the 22S epimer. Understanding the individual pharmacokinetic profiles of these epimers is crucial for optimizing drug efficacy and safety. The use of a stable isotope-labeled internal standard like this compound is essential for accurate quantification in complex biological matrices.[]
Introduction to this compound
This compound is a deuterated analog of the 22R epimer of budesonide. The incorporation of six deuterium atoms provides a mass shift that allows it to be distinguished from the unlabeled drug by mass spectrometry, while maintaining nearly identical physicochemical properties. This makes it an ideal internal standard and tracer for pharmacokinetic studies, enabling precise quantification and characterization of the absorption, distribution, metabolism, and excretion (ADME) of the 22R epimer of budesonide. Deuterium labeling can enhance the stability and detection of compounds in analytical methods like mass spectrometry and is invaluable for tracing metabolic pathways.[]
Pharmacokinetic Profile of Budesonide Epimers
Significant differences in the pharmacokinetic profiles of the 22R and 22S epimers of budesonide have been observed in human studies. The systemic exposure to the 22S epimer is considerably higher than that of the 22R epimer. For instance, the Area Under the Curve (AUC) for 22S-budesonide has been reported to be approximately six times higher than that of 22R-budesonide.[4][5] This difference is primarily attributed to stereoselective differences in distribution and clearance.[2][4][6]
Table 1: Comparative Pharmacokinetic Parameters of Budesonide Epimers in Humans
| Parameter | 22R-Budesonide | 22S-Budesonide | Reference |
| Plasma Half-life (t½) | 2.66 ± 0.57 hours | 2.71 ± 0.69 hours | [2] |
| Volume of Distribution (Vd) | 425 ± 100 L | 245 ± 38 L | [2] |
| Plasma Clearance (CL) | 117 ± 40 L/hr | 67 ± 19 L/hr | [2] |
| AUC(0-∞) Ratio (22S/22R) | - | ~6 | [4][5] |
| Total Body Clearance Ratio (22S/22R) | - | 0.17 | [4] |
Experimental Protocols
In Vivo Study Design
A pharmacokinetic study using this compound would typically involve the oral or inhaled administration of a mixture of unlabeled budesonide (containing both 22R and 22S epimers) and a known amount of this compound to healthy volunteers or patients.
Protocol:
-
Subject Recruitment: Recruit a cohort of healthy subjects or patients with the target disease (e.g., asthma, Crohn's disease).
-
Dosing: Administer a single dose of a budesonide formulation co-administered with a precisely weighed amount of this compound.
-
Blood Sampling: Collect serial blood samples at predetermined time points (e.g., pre-dose, and at 0.25, 0.5, 1, 1.5, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Plasma Preparation: Process the blood samples by centrifugation to separate the plasma. Store plasma samples at -80°C until analysis.
Bioanalytical Method: LC-MS/MS Quantification
The quantification of 22R-budesonide, 22S-budesonide, and this compound in plasma samples is achieved using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
3.2.1. Sample Preparation: Liquid-Liquid Extraction
-
Thaw plasma samples on ice.
-
To 200 µL of plasma, add 20 µL of an internal standard working solution (e.g., a different deuterated budesonide analog like d8-budesonide).
-
Add 100 µL of a basifying agent (e.g., 0.1 M sodium hydroxide).
-
Add 1 mL of extraction solvent (e.g., n-hexane/dichloromethane/isopropanol, 2:1:0.1, v/v/v).[4]
-
Vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
3.2.2. LC-MS/MS Conditions
-
LC Column: A chiral column or a high-resolution C18 column capable of separating the epimers. For example, an Acquity UPLC BEH C18 column (50mm × 2.1mm, 1.7µm).[4]
-
Mobile Phase: An isocratic or gradient mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., 5mM ammonium acetate with 0.142% acetic acid).[4]
-
Flow Rate: A typical flow rate would be around 0.7 mL/min.[4]
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
MRM Transitions:
-
Budesonide Epimers (22R and 22S): m/z 431.5 → 323.2 (example transition)
-
This compound: m/z 437.5 → 329.2 (hypothetical transition, actual values may vary based on deuteration pattern)
-
Internal Standard (e.g., d8-Budesonide): m/z 497 → 357[4]
-
3.2.3. Data Analysis
Pharmacokinetic parameters such as Cmax, Tmax, AUC, t½, and clearance are calculated from the plasma concentration-time profiles of each epimer using non-compartmental analysis software.
Visualizations
Caption: Experimental workflow for tracing budesonide epimer pharmacokinetics.
Caption: Simplified metabolic pathway of budesonide.
References
- 1. Clinical pharmacokinetics of inhaled budesonide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kinetics of the epimeric glucocorticoid budesonide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simultaneous quantification of 22R and 22S epimers of budesonide in human plasma by ultra-high-performance liquid chromatography-tandem mass spectrometry: application in a stereoselective pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacokinetics of epimeric budesonide and fluticasone propionate after repeat dose inhalation – intersubject variability in systemic absorption from the lung - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Permeability of (22R)-Budesonide-d6: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for assessing the in vitro permeability of (22R)-Budesonide-d6, a deuterated isotopologue of the potent glucocorticoid Budesonide. Understanding the permeability of a drug candidate is a cornerstone of preclinical development, offering critical insights into its potential for oral absorption and bioavailability. The following sections outline the methodologies for two standard in vitro permeability assays, the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell-based assay, and discuss the interpretation of the resulting data in the context of drug development.
Data Presentation: Permeability of Budesonide
Budesonide is consistently classified as a high-permeability compound.[1] The following table summarizes the expected permeability values for Budesonide based on its classification.
| Assay Type | Compound | Apparent Permeability (Papp) (x 10⁻⁶ cm/s) | Permeability Classification |
| Caco-2 | Budesonide | > 10 | High[2] |
| PAMPA | Budesonide | > 1.5 | High[3][4] |
Disclaimer: The Papp value for the Caco-2 assay is a representative value for high permeability compounds as defined in the literature.[2] The PAMPA classification is based on standard industry criteria.[3][4]
Experimental Protocols
Detailed methodologies for the two key in vitro permeability assays are provided below. These protocols are based on established industry standards and scientific literature.
Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay is a high-throughput, cell-free method that models passive, transcellular permeability. It is a valuable tool for early-stage drug discovery to quickly rank compounds based on their lipophilicity and ability to cross an artificial lipid membrane.
Objective: To determine the passive permeability of this compound across an artificial lipid membrane.
Materials:
-
This compound
-
PAMPA plate system (e.g., 96-well filter plate and acceptor plate)
-
Phospholipid solution (e.g., 2% lecithin in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Organic solvent (e.g., DMSO)
-
Plate shaker
-
UV-Vis plate reader or LC-MS/MS system
Protocol:
-
Prepare Donor Solution: Dissolve this compound in an appropriate organic solvent (e.g., DMSO) to create a stock solution. Dilute the stock solution with PBS (pH 7.4) to the final desired concentration. The final organic solvent concentration should typically be less than 1%.
-
Coat Filter Plate: Apply a small volume (e.g., 5 µL) of the phospholipid solution to the membrane of each well in the filter plate.
-
Prepare Acceptor Plate: Add PBS (pH 7.4) to each well of the acceptor plate.
-
Assemble PAMPA Sandwich: Place the lipid-coated filter plate onto the acceptor plate, ensuring the bottom of the filter membrane is in contact with the buffer in the acceptor well.
-
Add Donor Solution: Add the donor solution containing this compound to the filter plate wells.
-
Incubation: Cover the plate assembly and incubate at room temperature for a specified period (e.g., 4-18 hours) with gentle shaking.
-
Sample Analysis: After incubation, carefully separate the plates. Determine the concentration of this compound in both the donor and acceptor wells using a suitable analytical method such as UV-Vis spectroscopy or LC-MS/MS.
-
Calculate Apparent Permeability (Papp): The apparent permeability coefficient is calculated using the following equation:
Papp = (-VD * VA / ((VD + VA) * A * t)) * ln(1 - ([Drug]acceptor / [Drug]equilibrium))
Where:
-
VD is the volume of the donor well
-
VA is the volume of the acceptor well
-
A is the area of the membrane
-
t is the incubation time
-
[Drug]acceptor is the concentration of the drug in the acceptor well
-
[Drug]equilibrium is the concentration at equilibrium
-
Caco-2 Permeability Assay
The Caco-2 assay is a cell-based model that is considered the gold standard for predicting human intestinal absorption in vitro.[5] Caco-2 cells, derived from a human colon adenocarcinoma, differentiate into a monolayer of polarized enterocytes that exhibit tight junctions and express key drug transporters, thus modeling both passive and active transport mechanisms.[5][6]
Objective: To determine the bidirectional permeability of this compound across a Caco-2 cell monolayer.
Materials:
-
This compound
-
Caco-2 cells (ATCC HTB-37)
-
Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and antibiotics)
-
Transwell® permeable supports (e.g., 24-well format)
-
Hanks' Balanced Salt Solution (HBSS), pH 7.4 and pH 6.5
-
Lucifer yellow or another marker of monolayer integrity
-
LC-MS/MS system
Protocol:
-
Cell Culture and Seeding: Culture Caco-2 cells according to standard protocols. Seed the cells onto the apical side of the Transwell® inserts at an appropriate density and culture for 21-28 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity Check: Before the experiment, assess the integrity of the Caco-2 cell monolayer by measuring the transepithelial electrical resistance (TEER) or by performing a leak test with a low permeability marker like Lucifer yellow.
-
Prepare Dosing Solutions: Prepare a dosing solution of this compound in transport buffer (HBSS). For apical-to-basolateral (A-to-B) permeability, use HBSS at pH 6.5 in the apical chamber and pH 7.4 in the basolateral chamber to mimic the pH gradient of the small intestine. For basolateral-to-apical (B-to-A) permeability, use HBSS at pH 7.4 in both chambers.
-
Permeability Assay (A-to-B):
-
Wash the Caco-2 monolayers with pre-warmed HBSS.
-
Add the dosing solution to the apical (donor) chamber and fresh transport buffer to the basolateral (receiver) chamber.
-
Incubate the plates at 37°C with 5% CO₂ on an orbital shaker.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh buffer.
-
-
Permeability Assay (B-to-A):
-
Wash the Caco-2 monolayers with pre-warmed HBSS.
-
Add the dosing solution to the basolateral (donor) chamber and fresh transport buffer to the apical (receiver) chamber.
-
Incubate and sample from the apical chamber as described for the A-to-B assay.
-
-
Sample Analysis: Analyze the concentration of this compound in all collected samples using a validated LC-MS/MS method.
-
Calculate Apparent Permeability (Papp): The Papp is calculated using the following equation:
Papp = (dQ/dt) / (A * C₀)
Where:
-
dQ/dt is the steady-state flux (rate of drug appearance in the receiver chamber)
-
A is the surface area of the membrane
-
C₀ is the initial concentration in the donor chamber
-
-
Calculate Efflux Ratio: The efflux ratio (ER) is calculated by dividing the Papp (B-to-A) by the Papp (A-to-B). An ER greater than 2 is indicative of active efflux.
Visualization of Experimental Workflows and Logical Relationships
To further clarify the experimental processes and their significance, the following diagrams have been generated using the DOT language.
References
- 1. researchgate.net [researchgate.net]
- 2. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PAMPA | Evotec [evotec.com]
- 4. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Permeation of Therapeutic Drugs in Different Formulations across the Airway Epithelium In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying the Therapeutic Effects of (22R)-Budesonide-d6 in Animal Models
Introduction
Budesonide is a potent glucocorticoid used in the treatment of various inflammatory conditions, particularly asthma and chronic obstructive pulmonary disease (COPD). It is commercially available as a mixture of two epimers, (22R)-Budesonide and (22S)-Budesonide, with the (22R) epimer exhibiting higher glucocorticoid receptor binding affinity and thus greater anti-inflammatory activity. (22R)-Budesonide-d6 is the deuterium-labeled form of the more active epimer and serves as a critical internal standard for pharmacokinetic and pharmacodynamic studies, enabling precise quantification in biological matrices. These application notes provide an overview of relevant animal models and experimental protocols to investigate the therapeutic efficacy of Budesonide, with the understanding that this compound is primarily used for analytical validation of these studies.
Animal Models for Therapeutic Evaluation
Several well-established animal models can be employed to study the anti-inflammatory and therapeutic effects of Budesonide in respiratory and gastrointestinal diseases.
Murine Model of Allergic Asthma
This model is used to evaluate the efficacy of Budesonide in reducing airway inflammation, hyperresponsiveness, and remodeling.
-
Species: BALB/c mice are commonly used due to their robust Th2-biased immune response.
-
Induction: Mice are sensitized to an allergen, typically ovalbumin (OVA), via intraperitoneal injections, followed by repeated aerosol challenges with the same allergen to induce an asthmatic phenotype.
-
Therapeutic Intervention: Budesonide is administered, usually via inhalation, prior to or during the allergen challenge phase.
-
Key Parameters to Evaluate:
-
Airway hyperresponsiveness to methacholine.
-
Inflammatory cell infiltration in bronchoalveolar lavage (BAL) fluid.[1]
-
Lung histology for inflammation and mucus production.
-
Cytokine levels (e.g., IL-4, IL-5, IL-13) in BAL fluid and lung tissue.
-
Expression of angiogenesis markers like VEGF and HIF-1α.[2]
-
Rat Model of Chronic Obstructive Pulmonary Disease (COPD)
This model is suitable for investigating the effects of Budesonide on cigarette smoke-induced lung inflammation and damage.
-
Species: Sprague-Dawley or Wistar rats are frequently used.
-
Induction: Rats are exposed to cigarette smoke for several weeks to months to induce COPD-like pathology, including emphysema and chronic inflammation.[1]
-
Therapeutic Intervention: Inhaled Budesonide is administered during the cigarette smoke exposure period.
-
Key Parameters to Evaluate:
-
Lung function tests (e.g., forced expiratory volume, forced vital capacity).[3]
-
Inflammatory cell counts in BAL fluid.[1]
-
Histopathological changes in the lungs (e.g., alveolar destruction, peribronchiolar inflammation).[1]
-
Expression of inflammatory mediators such as neutrophil elastase (NE) and interleukin-32 (IL-32).[1][4]
-
Right ventricular hypertrophy index (RVHI) as a measure of pulmonary hypertension.[1]
-
Rabbit Model of Acute Lung Injury (ALI)
This model is used to assess the efficacy of Budesonide in a more acute inflammatory setting.
-
Species: New Zealand white rabbits.
-
Induction: ALI is induced by repetitive saline lung lavage, leading to diffuse alveolar injury, edema, and inflammation.[5]
-
Therapeutic Intervention: Budesonide is administered intratracheally following the induction of injury.
-
Key Parameters to Evaluate:
Quantitative Data Summary
The following tables summarize quantitative data from studies using Budesonide in various animal models.
Table 1: Effects of Budesonide in a Rat Model of COPD [1]
| Parameter | Control Group | Smoking Group | Smoking + Budesonide Group |
| Neutrophils in BALF (x10^4/mL) | 1.5 ± 0.3 | 12.5 ± 2.1 | 6.8 ± 1.2 |
| Macrophages in BALF (x10^4/mL) | 8.2 ± 1.5 | 25.6 ± 4.3 | 15.4 ± 2.9 |
| FEV0.2/FVC (%) | 85.3 ± 5.1 | 65.2 ± 4.8 | 75.1 ± 5.3 |
| RVHI | 0.221 ± 0.028 | 0.261 ± 0.048 | 0.211 ± 0.042 |
| NE mRNA Expression (fold change) | 1.0 | 5.0 | 2.75 |
| p < 0.05 compared to the Smoking Group |
Table 2: Effects of Budesonide in a Murine Model of Asthma [2]
| Parameter | Control Group (PBS) | Asthma Model Group (OVA) | Budesonide-Treated Group (BUD) |
| Airway Inflammation Score | 1.60 ± 0.16 | 4.80 ± 0.20 | 2.90 ± 0.18 |
| Percentage Vascularity (%) | Not Reported | 2.83 ± 0.90 | 0.78 ± 0.14 |
| HIF-1α Expression (IHC) | 11.70 ± 0.30 | 89.60 ± 0.79 | 71.70 ± 1.40 |
| VEGF Expression (IHC) | Not Reported | 93.30 ± 1.54 | 26.30 ± 1.03 |
| **p < 0.01, ***p < 0.001 compared to the Asthma Model Group |
Table 3: Pharmacokinetic Parameters of Budesonide in Rats [6][7][8]
| Route of Administration | Parameter | Value |
| Inhalation | Half-life (plasma) | 3.7 h |
| Inhalation | Half-life (trachea) | 8.2 h |
| Intravenous | Half-life (plasma) | ~3.7 h |
| Inhalation (Submicron) | Cmax | 588.17 ± 97.5 ng/mL |
| Inhalation (Submicron) | Tmax | 0.25 h |
| Inhalation (Submicron) | AUC(0-8h) | Increased by 30.33% vs. micronized |
Experimental Protocols
Protocol 1: Induction and Treatment of Allergic Asthma in Mice
-
Sensitization: On days 0 and 7, administer an intraperitoneal injection of 20 µg ovalbumin (OVA) emulsified in 2 mg aluminum hydroxide in saline to BALB/c mice.
-
Challenge: From day 14 to day 21, expose the mice to an aerosol of 1% OVA in saline for 30 minutes daily.
-
Budesonide Treatment: 30 minutes prior to each OVA challenge, administer inhaled Budesonide (e.g., 100 µg/kg) via a nebulizer connected to the exposure chamber.[2]
-
Outcome Assessment: 24 hours after the final challenge, perform assessments such as measurement of airway hyperresponsiveness, collection of BAL fluid for cell counts and cytokine analysis, and harvesting of lung tissue for histology.
Protocol 2: Induction and Treatment of COPD in Rats
-
Induction: Expose male Sprague-Dawley rats to mainstream smoke from 20 cigarettes, twice a day, for 4 months in a cigarette smoke chamber.[1]
-
Budesonide Treatment: During the 4-month exposure period, administer 2.0 mg of Budesonide dissolved in 2.0 ml of phosphate-buffered saline (PBS) via inhalation.[1]
-
Outcome Assessment: At the end of the 4-month period, perform lung function tests. Subsequently, collect BAL fluid and lung and heart tissues for cellular, molecular, and histological analyses.[1]
Protocol 3: Pharmacokinetic Study of Budesonide in Rats using this compound as an Internal Standard
-
Drug Administration: Administer a known dose of Budesonide to rats via the desired route (e.g., inhalation or intravenous).
-
Sample Collection: Collect blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) into tubes containing an anticoagulant.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Extraction:
-
To a known volume of plasma, add a known amount of this compound as an internal standard.
-
Perform liquid-liquid extraction using an appropriate organic solvent mixture (e.g., n-hexane/dichloromethane/isopropanol).[9]
-
-
LC-MS/MS Analysis:
-
Evaporate the organic layer and reconstitute the residue in the mobile phase.
-
Inject the sample into an ultra-high-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) system.
-
Use a suitable column (e.g., C18) and mobile phase to achieve separation of the Budesonide epimers from endogenous plasma components.[9]
-
Monitor the specific mass transitions for Budesonide and this compound in multiple reaction monitoring (MRM) mode.[9]
-
-
Data Analysis: Construct a calibration curve using known concentrations of Budesonide and the internal standard. Calculate the concentration of Budesonide in the plasma samples and determine pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.
Visualizations
Caption: Mechanism of action of Budesonide via the glucocorticoid receptor.
Caption: Experimental workflow for the murine model of allergic asthma.
Caption: Workflow for a pharmacokinetic study using a deuterated internal standard.
References
- 1. Budesonide mitigates pathological changes in animal model Of COPD through reducing neutrophil elastase expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The effects of budesonide on angiogenesis in a murine asthma model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Budesonide inhibits interleukin-32 expression in a rat model of chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of budesonide on the lung functions, inflammation and apoptosis in a saline-lavage model of acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics of budesonide and its major ester metabolite after inhalation and intravenous administration of budesonide in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Lungs deposition and pharmacokinetic study of submicron budesonide particles in Wistar rats intended for immediate effect in asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Simultaneous quantification of 22R and 22S epimers of budesonide in human plasma by ultra-high-performance liquid chromatography-tandem mass spectrometry: application in a stereoselective pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing LC-MS/MS parameters for (22R)-Budesonide-d6 detection
This guide provides detailed protocols, troubleshooting advice, and frequently asked questions for the quantitative analysis of Budesonide and its deuterated internal standard, (22R)-Budesonide-d6, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What are the typical MRM transitions for Budesonide and its deuterated standard?
A1: For positive electrospray ionization (ESI+), a common transition for Budesonide is m/z 431.1 > 323.2.[1][2] For a deuterated standard like Budesonide-d8, the transition is typically m/z 439.3 > 323.2.[1][3] The specific m/z for this compound may vary slightly based on the exact deuteration pattern, but will be higher than the parent compound. Always optimize transitions by infusing a standard solution.
Q2: Why am I not seeing chromatographic separation of the 22R and 22S epimers of Budesonide?
A2: Many standard reversed-phase methods do not resolve the 22R and 22S epimers of Budesonide.[3][4] For routine bioanalysis, the two epimers are often co-eluted and quantified as a single peak.[3] Achieving separation typically requires specialized chiral columns or method conditions, which are not necessary for most applications as both epimers are active.
Q3: What is a suitable Lower Limit of Quantification (LLOQ) for Budesonide in plasma?
A3: Due to Budesonide's low systemic bioavailability, a highly sensitive method is required.[1][2][3] Modern LC-MS/MS systems can achieve LLOQs in the low pg/mL range, typically between 2 pg/mL and 7.5 pg/mL in human plasma.[1][2][3]
Q4: What type of sample preparation is most effective for plasma samples?
A4: Solid-Phase Extraction (SPE) is a highly effective and commonly used technique for cleaning up plasma samples, as it removes interferences and reduces matrix effects, which is crucial for achieving low detection limits.[1][3][5] Other methods like protein precipitation (PPT) and liquid-liquid extraction (LLE) have also been used.[6][7]
Q5: What mobile phase additives are recommended?
A5: To improve ionization efficiency in positive ESI mode, additives like formic acid (0.1%) or ammonium formate are commonly used.[6][8] For corticosteroids, ammonium fluoride has also been shown to enhance ionization.[7] Since corticosteroids are neutral compounds, buffers may not always be necessary if good chromatography is achieved.[9]
Experimental Protocols & Data
Sample Preparation: Solid-Phase Extraction (SPE) for Human Plasma
This protocol is adapted from established methods for extracting Budesonide from plasma.[1][3][5]
Materials:
-
Human plasma with K2EDTA anticoagulant
-
This compound internal standard (IS) working solution
-
Methanol (HPLC grade)
-
Water (Ultrapure)
-
Reconstitution Solvent (e.g., 40% Acetonitrile in water)
-
SPE Cartridges (e.g., Phenomenex Strata-X RP or Oasis WCX)[3]
Procedure:
-
Thaw plasma samples and vortex to ensure homogeneity.
-
To a 200 µL aliquot of plasma, add an appropriate volume of the this compound IS solution.
-
Dilute the sample with an equal volume of water (200 µL).[3]
-
Condition SPE Cartridge: Add 1 mL of methanol, followed by 1 mL of water. Do not allow the cartridge to dry.
-
Load Sample: Load the entire pre-treated plasma sample onto the conditioned cartridge.
-
Wash Cartridge: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.[3][5]
-
Elute Analyte: Elute the Budesonide and IS with 1 mL of 100% methanol.[3][5]
-
Dry Down: Evaporate the eluent to dryness under a gentle stream of nitrogen at approximately 40-50°C.[1][5]
-
Reconstitute: Reconstitute the dried residue in 200 µL of reconstitution solvent.[1] Vortex thoroughly.
-
Transfer the final sample to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Parameters
The following tables summarize typical starting parameters for method development. These should be optimized for your specific instrument and application.
Table 1: Liquid Chromatography Parameters
| Parameter | Recommended Condition | Notes |
| LC Column | C18 Reversed-Phase (e.g., 100 mm x 3 mm, 2.1 µm)[1] | Sub-2-μm columns provide excellent peak shapes. |
| Mobile Phase A | 0.1% Formic Acid in Water or 5mM Ammonium Formate[6][8] | Ammonium formate can improve ionization.[6] |
| Mobile Phase B | Acetonitrile or Methanol[1][9] | Acetonitrile is common for corticosteroid analysis.[8] |
| Gradient | Start at low %B (e.g., 40%), ramp to high %B (e.g., 90%)[1] | A gradient is required for separation from matrix components.[9] |
| Flow Rate | 0.3 - 0.4 mL/min[1][5] | Adjust based on column diameter. |
| Column Temp | 35 - 40°C[1][5] | Elevated temperature can improve peak shape and reduce viscosity. |
| Injection Vol. | 5 - 20 µL[1] |
Table 2: Mass Spectrometry Parameters (Positive ESI)
| Parameter | Analyte: Budesonide | IS: Budesonide-d8 | Notes |
| Q1 Mass (m/z) | 431.1 - 431.3[1][3] | 439.1 - 439.3[1][3] | Use the exact mass for your this compound standard. |
| Q3 Mass (m/z) | 323.2[1][3] | 323.2[1][3] | This common product ion results from the loss of the butyraldehyde group. |
| Secondary Q3 | 147.1[3] | N/A | Can be used as a qualifier ion for confirmation. |
| Ionization Mode | Positive Electrospray (ESI+)[3][5] | Positive Electrospray (ESI+)[3][5] | |
| Capillary Voltage | 3000 - 3250 V[3][5] | 3000 - 3250 V[3][5] | Optimization has a measurable impact on sensitivity. |
| Source Temp. | 500 - 600°C[3][5] | 500 - 600°C[3][5] | High temperatures aid in desolvation.[1] |
| Dwell Time | 75 - 100 ms[3][5] | 75 - 100 ms[3][5] |
Visual Workflow and Logic Diagrams
General LC-MS/MS Workflow
Caption: Standard workflow for Budesonide analysis.
Troubleshooting Guide: Poor Sensitivity
Caption: Logic diagram for troubleshooting poor sensitivity.
Troubleshooting Guide
Q: My signal is noisy or inconsistent. What should I check first? A: Start by ensuring your mobile phases are fresh and have been properly degassed. Old or poorly mixed solvents can introduce noise. Next, check the ion source for contamination. A dirty source is a common cause of inconsistent signal and high background. Direct infusion of your tuning solution can confirm if the mass spectrometer is performing optimally.[5]
Q: I'm observing significant ion suppression (matrix effect). How can I mitigate this? A: Matrix effects are a common challenge in bioanalysis. To reduce them:
-
Improve Sample Cleanup: Ensure your SPE protocol is effective. You may need to add a stronger wash step or test a different sorbent type (e.g., mixed-mode instead of just reversed-phase).[3]
-
Adjust Chromatography: Modify your LC gradient to better separate Budesonide from co-eluting matrix components. A longer, shallower gradient can improve resolution.
-
Dilute the Sample: If sensitivity allows, diluting the final extract can reduce the concentration of interfering matrix components.
-
Use a Stable Isotope-Labeled Internal Standard: A co-eluting deuterated standard like this compound is crucial as it will experience similar matrix effects to the analyte, leading to more accurate quantification.
Q: My peak shape is poor (tailing or fronting). What are the likely causes? A:
-
Column Overload: Injecting too high a concentration can cause peak fronting. Dilute your sample and reinject.
-
Column Degradation: Poor peak shape can indicate a void in the column or contamination of the stationary phase. Try flushing the column or replacing it.
-
pH Mismatch: Ensure the pH of your sample's reconstitution solvent is compatible with the initial mobile phase to avoid peak distortion.
-
Secondary Interactions: Corticosteroids can sometimes have secondary interactions with the column packing material. Ensure your column is in good condition and consider trying a different column chemistry (e.g., a different C18 phase or a Phenyl column).
Q: I am not achieving the required LLOQ of <10 pg/mL. How can I improve sensitivity? A:
-
Optimize Ion Source Parameters: Systematically tune the capillary voltage, source temperature, and nebulizer/drying gas flows. A heated ESI probe can significantly enhance desolvation and improve ionization efficiency.[1]
-
Refine Sample Preparation: Maximize recovery during SPE by ensuring proper conditioning and elution steps. Minimize the final reconstitution volume to concentrate the sample, but be mindful of solubility.
-
Reduce System Volume: Use smaller ID tubing and a lower-volume column if possible to minimize band broadening and increase peak height.
-
Check for Contamination: High background noise from a contaminated system can obscure low-level signals. Clean the ion source and perform system bake-outs as needed.
References
- 1. lcms.cz [lcms.cz]
- 2. jupiter.chem.uoa.gr [jupiter.chem.uoa.gr]
- 3. sciex.com [sciex.com]
- 4. researchgate.net [researchgate.net]
- 5. An LC–MS/MS method for the determination of budesonide and 16α-hydroxyprednisolone in dog plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. mdpi.com [mdpi.com]
- 8. Determination of Ten Corticosteroids in Illegal Cosmetic Products by a Simple, Rapid, and High-Performance LC-MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
Technical Support Center: Overcoming Matrix Effects in the Bioanalysis of (22R)-Budesonide-d6
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the bioanalysis of (22R)-Budesonide-d6.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the bioanalysis of this compound?
A1: Matrix effects are the alteration of the ionization efficiency of an analyte, such as this compound, by co-eluting components present in the sample matrix.[1] In bioanalysis, these components originate from biological samples like plasma, urine, or tissue. The most common manifestation of matrix effects is ion suppression, which leads to a decreased analyte signal, but ion enhancement can also occur.[2] This interference can result in inaccurate and imprecise quantification of the analyte, compromising the reliability of pharmacokinetic and toxicokinetic data.[1] The use of a stable isotope-labeled internal standard like this compound helps to compensate for these effects, as it is expected to be affected by the matrix in a similar way to the unlabeled analyte.
Q2: What are the primary causes of matrix effects in the LC-MS/MS analysis of corticosteroids like this compound?
A2: The primary sources of matrix effects in the bioanalysis of corticosteroids are endogenous components from the biological sample. The main culprits include:
-
Phospholipids: Abundant in plasma and cell membranes, these are a major cause of ion suppression in electrospray ionization (ESI).[1][3]
-
Salts and Buffers: High concentrations of non-volatile salts can interfere with the ionization process.
-
Proteins and Peptides: Residual proteins and peptides from the sample can co-elute with the analyte and cause ion suppression.[1]
-
Other Endogenous Molecules: Biological matrices contain numerous other small molecules that can interfere with the analysis.
Q3: How can I determine if my assay is affected by matrix effects?
A3: Two primary methods are used to assess the presence and magnitude of matrix effects:
-
Post-Column Infusion: This is a qualitative technique where a constant flow of this compound is infused into the mass spectrometer while a blank, extracted matrix sample is injected. A dip or rise in the baseline signal indicates regions of ion suppression or enhancement, respectively.
-
Post-Extraction Spike: This quantitative method is considered the "gold standard".[1] It involves comparing the peak area of this compound in a blank matrix extract that has been spiked with the analyte to the peak area of the analyte in a neat solution at the same concentration. The ratio of these two peak areas is known as the matrix factor.[2] A matrix factor of less than 1 indicates ion suppression, while a factor greater than 1 suggests ion enhancement.[2]
Troubleshooting Guide
Issue: Poor sensitivity and inconsistent results for this compound analysis.
This issue is often linked to significant ion suppression from the biological matrix. The following troubleshooting steps can help identify and mitigate the problem.
Step 1: Assess the Matrix Effect
Before making changes to your method, it is crucial to confirm that matrix effects are the root cause of the issue.
-
Action: Perform a post-column infusion experiment to visualize the regions of ion suppression in your chromatogram.
-
Action: Quantify the extent of the matrix effect using the post-extraction spike method. This will provide a baseline for evaluating the effectiveness of any changes made to the method.
Step 2: Optimize Sample Preparation
A robust sample preparation protocol is the most effective way to minimize matrix effects by removing interfering components.[3]
-
Problem: Inefficient removal of phospholipids and proteins.
-
Solution: Solid-Phase Extraction (SPE) is a highly effective technique for cleaning up complex biological samples and removing phospholipids.[3][4] For budesonide analysis, reversed-phase SPE cartridges (e.g., C18) are commonly used.[3]
-
Alternative Solution: Liquid-Liquid Extraction (LLE) can also be effective. Using a non-polar solvent can help to separate budesonide from more polar interfering components.
Step 3: Refine Chromatographic Conditions
Optimizing the chromatographic separation can help to resolve this compound from co-eluting matrix components.
-
Problem: Co-elution of this compound with interfering matrix components.
-
Solution:
-
Modify the Gradient: A shallower gradient can improve the resolution between the analyte and interferences.
-
Change the Column: Using a column with a different stationary phase may alter the selectivity and improve separation.
-
Adjust Mobile Phase: Experimenting with different mobile phase additives can sometimes improve peak shape and resolution. For budesonide, mobile phases containing ammonium hydroxide or acetic acid have been used.
-
Step 4: Evaluate Internal Standard Performance
While this compound is a suitable internal standard, its ability to compensate for matrix effects should be verified.
-
Problem: The internal standard may not be perfectly co-eluting with the analyte or may be affected differently by the matrix.
-
Action: Carefully examine the peak shapes and retention times of both this compound and its unlabeled counterpart. Ensure they are as closely matched as possible. The internal standard normalized matrix factor should be calculated to assess if the internal standard is effectively compensating for the matrix effect.[5]
Quantitative Data Summary
The following tables summarize typical performance data for the bioanalysis of budesonide, providing a benchmark for what can be achieved with optimized methods.
Table 1: LC-MS/MS Method Parameters for Budesonide Analysis
| Parameter | Method 1[4] | Method 2[1] | Method 3[6] |
| Internal Standard | Budesonide-d8 | Budesonide-d8 | Not Specified |
| Sample Volume | 200 µL Plasma | Not Specified | 500 µL Plasma |
| Extraction Method | SPE (Strata-X RP) | SPE | SPE (Oasis WCX) |
| LC Column | Not Specified | Not Specified | Not Specified |
| Mobile Phase | Not Specified | Not Specified | Acetonitrile/Water with additives |
| Ionization Mode | ESI Positive | Heated ESI | Not Specified |
Table 2: Performance Characteristics of Budesonide Bioanalytical Methods
| Parameter | Method 1[4] | Method 2[1] | Method 3[6] |
| Linearity Range (pg/mL) | 2.0 - 1024 | 2 - 200 | 5 - 1000 |
| LLOQ (pg/mL) | 2.0 | 2 | 5 |
| Recovery (%) | Not Specified | Not Specified | Not Specified |
| Correlation Coefficient (r) | 0.99 | 0.9992 | Not Specified |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of Budesonide from Human Plasma
This protocol is adapted from a method developed for the quantification of budesonide in human plasma.[4]
-
Sample Pre-treatment: To a 200 µL aliquot of human plasma, add an equal volume of water containing the internal standard, this compound.
-
SPE Cartridge Conditioning: Condition a Phenomenex Strata-X RP SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the diluted plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the analyte and internal standard with 1 mL of 100% methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS analysis.
Visualizations
Caption: A typical experimental workflow for the bioanalysis of this compound.
Caption: A logical troubleshooting workflow for addressing matrix effects in bioanalysis.
References
- 1. lcms.cz [lcms.cz]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phospholipid removal combined with a semi-automated 96-well SPE application for determination of budesonide in human plasma with LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sciex.com [sciex.com]
- 5. Quantitative evaluation of the matrix effect in bioanalytical methods based on LC-MS: A comparison of two approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. waters.com [waters.com]
Technical Support Center: Chromatographic Separation of (22R)- and (22S)-Budesonide-d6
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chromatographic separation of (22R)- and (22S)-Budesonide-d6 epimers.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in separating (22R)- and (22S)-Budesonide-d6 epimers?
A1: The primary challenge lies in their structural similarity as diastereomers. Although they are not mirror images (enantiomers) and can be separated on achiral stationary phases, their nearly identical structures result in very similar interactions with the stationary phase, making baseline separation difficult to achieve.[1] The 22R form is also known to be significantly more active than the 22S form, necessitating their accurate separation and quantification.[1][2]
Q2: What are the typical system suitability requirements for this separation according to pharmacopeias?
A2: The United States Pharmacopeia (USP) monograph for budesonide specifies three key system suitability requirements for the HPLC assay:
-
A resolution of not less than 1.5 between the two epimer peaks.[3]
-
A column efficiency of not less than 5500 theoretical plates for the (22R)-Budesonide (epimer B) peak.[3]
-
The relative retention time for (22S)-Budesonide (epimer A) should be approximately 1.1 with respect to (22R)-Budesonide (epimer B).[3]
Q3: Can I use gradient elution for this separation?
A3: Isocratic methods are generally preferred for the separation of budesonide epimers. Due to their very similar retention behavior, gradient methods may not provide a significant advantage and can make method optimization more complex.[1]
Q4: Are there alternative techniques to HPLC for separating these epimers?
A4: Yes, other techniques have been successfully employed, including Ultra-High-Performance Liquid Chromatography (UHPLC) for faster and more efficient separations, and capillary gas chromatography (GC).[1][4] UHPLC, in particular, can offer significant improvements in speed and resolution.[1]
Troubleshooting Guides
Issue: Poor Resolution Between (22R)- and (22S)-Budesonide-d6 Epimers
Poor resolution is the most common issue encountered. The following steps can be taken to improve the separation:
1. Optimize Mobile Phase Composition: The ratio of the organic modifier to the aqueous buffer is a critical factor.
-
Action: Systematically adjust the percentage of the organic solvent (e.g., acetonitrile, ethanol) in the mobile phase. Even minor adjustments of 1-2% can significantly impact resolution.[5]
-
Tip: Prepare fresh mobile phase for each run to ensure consistency and avoid degradation.[6]
2. Adjust pH of the Aqueous Phase: The pH of the buffer can influence the ionization state of the analytes and their interaction with the stationary phase.
-
Action: Carefully adjust the pH of the phosphate buffer, typically to around 3.2 as specified in many USP methods.[3]
3. Modify Column Temperature: Temperature affects both the viscosity of the mobile phase and the thermodynamics of the separation.
-
Action: Increasing the column temperature (e.g., from 30°C to 50°C) can improve efficiency at higher flow rates, potentially leading to faster and better separations.[1]
4. Reduce Flow Rate: A lower flow rate can increase the number of theoretical plates and improve resolution, although it will also increase the run time.
-
Action: Evaluate the effect of reducing the flow rate. For example, reducing the flow rate from 0.52 mL/min to a value closer to the optimal efficiency (e.g., 0.106 mL/min) can significantly increase plate count and resolution.[1]
5. Evaluate Column Performance: Column degradation is a common cause of decreased resolution.
-
Action: If a sudden decrease in resolution is observed, it may indicate a decline in column performance.[6] Consider flushing the column according to the manufacturer's instructions or replacing it if performance does not improve.
Experimental Protocols
Representative UHPLC Method for Budesonide Epimer Separation
This protocol is based on a fast UHPLC separation method.
Instrumentation:
-
UHPLC System (e.g., Thermo Scientific™ Vanquish™ Flex Quaternary UHPLC system)
-
UV Detector
Chromatographic Conditions:
| Parameter | Value |
| Column | Thermo Scientific™ Accucore™ XL C18, 4 µm, 4.6 x 150 mm |
| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 3.2) |
| Flow Rate | 0.64 mL/min |
| Column Temperature | 50°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
System Suitability Criteria:
| Parameter | Acceptance Criteria |
| Resolution (R,S) | ≥ 1.5 |
| Theoretical Plates (N) for (22R)-Budesonide | ≥ 5500 |
| Relative Retention Time for (22S)-Budesonide | ~1.1 |
Visualizations
Caption: Troubleshooting workflow for improving the resolution of Budesonide epimers.
Caption: Key factors influencing the chromatographic separation of Budesonide epimers.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. waters.com [waters.com]
- 4. Direct separation, identification and quantification of epimers 22R and 22S of budesonide by capillary gas chromatography on a short analytical column with Rtx-5 stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. phenomenex.com [phenomenex.com]
- 6. researchgate.net [researchgate.net]
Troubleshooting poor recovery of (22R)-Budesonide-d6 during sample extraction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the poor recovery of (22R)-Budesonide-d6 during sample extraction. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low recovery for this compound?
Poor recovery of this compound can stem from several factors during sample preparation and analysis. The most common issues include:
-
Suboptimal Extraction Procedure: Problems with the chosen extraction method, such as Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE), are frequent culprits. This can involve incorrect solvent selection, improper pH, or inefficient phase separation.[1][2]
-
Analyte Instability: Budesonide may degrade under certain conditions, such as exposure to high temperatures or inappropriate pH during storage or extraction.[3][4]
-
Matrix Effects: Components within the biological sample (e.g., plasma, urine) can interfere with the extraction process or the analytical measurement.[5][6]
-
Analytical Issues: The problem may not be with the extraction itself, but with the analytical detection, most notably ion suppression in LC-MS/MS analysis.[5][7][8]
-
Human Error: Inconsistencies in executing the protocol can lead to variable and poor recovery.[2]
Q2: My deuterated internal standard, this compound, is showing low recovery. Shouldn't it correct for extraction losses of the non-labeled budesonide?
Ideally, a deuterated internal standard (IS) should mimic the behavior of the analyte and compensate for losses during sample preparation. However, this is not always the case.[5][6] A phenomenon known as "differential ion suppression" can occur, where the analyte and the deuterated IS are affected differently by matrix components during LC-MS analysis.[5] This can happen if there is a slight chromatographic separation between the two compounds due to the "deuterium isotope effect," causing them to co-elute with different interfering substances.[5][6] Therefore, what appears to be poor recovery of the IS might actually be a more pronounced signal suppression compared to the native analyte.
Q3: How can I determine if my issue is poor recovery or ion suppression?
To differentiate between poor recovery and ion suppression, you can perform a post-extraction spiking experiment. In this experiment, you compare the signal of the analyte spiked into a blank extracted matrix to the signal of the analyte in a neat solution at the same concentration. A significantly lower signal in the matrix sample indicates ion suppression.[5]
Q4: What are the key stability concerns for budesonide during sample handling and storage?
Budesonide is generally stable in methanolic stock solutions when stored at -20°C.[3] However, its stability in biological matrices can be a concern. For instance, in dried blood spots, budesonide was found to be unstable when stored at room temperature for 24 hours.[3] It is crucial to minimize freeze-thaw cycles and keep biological samples frozen until analysis.[3] Chemical stability has been demonstrated in various formulations at room and refrigerated temperatures for extended periods.[9] Stress degradation studies show that budesonide is susceptible to degradation under acidic, basic, and oxidative conditions.[4][10]
Troubleshooting Guide
Systematic Troubleshooting of Poor this compound Recovery
This guide provides a step-by-step approach to identifying and resolving the root cause of low this compound recovery.
Step 1: Evaluate the Analytical Method
Before optimizing the extraction procedure, it is essential to rule out analytical issues.
-
Check for Ion Suppression: As detailed in FAQ Q3, perform a post-extraction spiking experiment to assess the degree of ion suppression. If significant suppression is observed, focus on improving chromatographic separation or sample cleanup.
-
Differential Ion Suppression: Investigate if the analyte and the deuterated internal standard co-elute perfectly.[5] Even a slight shift in retention time can lead to different degrees of ion suppression.[6]
-
LC-MS/MS Parameters: Ensure that the mass spectrometry parameters, such as cone voltage and collision energy, are optimized for this compound.
Step 2: Review and Optimize the Extraction Protocol
If analytical issues are ruled out, the next step is to scrutinize the extraction procedure.
-
Solid-Phase Extraction (SPE) Troubleshooting:
-
Sorbent Selection: Ensure the chosen sorbent is appropriate for a moderately non-polar compound like budesonide. Reversed-phase sorbents (e.g., C18) are commonly used.[2][11]
-
Conditioning and Equilibration: Incomplete wetting of the sorbent can lead to poor analyte retention.[1] Ensure proper conditioning and equilibration steps are performed.
-
Sample Loading: Overloading the SPE cartridge can result in breakthrough of the analyte.[1] Check the manufacturer's recommendations for the sorbent capacity. The flow rate during loading is also critical for efficient binding.[1]
-
Washing Step: The wash solvent should be strong enough to remove interferences without eluting the analyte.[1][2] If budesonide is lost during this step, a weaker wash solvent should be used.
-
Elution Step: The elution solvent may be too weak to fully recover the analyte.[1] Consider increasing the solvent strength or the volume of the elution solvent.
-
-
Liquid-Liquid Extraction (LLE) Troubleshooting:
-
Solvent Choice: The polarity of the extraction solvent is critical. For budesonide, solvents like methyl tert-butyl ether and ethyl acetate have been used successfully.[3][12]
-
pH Adjustment: The pH of the aqueous phase can influence the extraction efficiency of ionizable compounds. While budesonide is not strongly ionizable, pH can affect the removal of matrix components.
-
Phase Separation: Ensure complete separation of the aqueous and organic layers. Incomplete separation can lead to loss of analyte.
-
Emulsion Formation: Emulsions can trap the analyte and prevent its transfer to the organic phase. Centrifugation or the addition of salt can help to break emulsions.
-
Step 3: Assess Analyte Stability
-
Sample Collection and Storage: Ensure that samples are handled and stored correctly to prevent degradation. This includes minimizing time at room temperature and avoiding repeated freeze-thaw cycles.[3]
-
Extraction Conditions: Evaluate if any steps in the extraction process (e.g., high temperatures in an evaporation step) could be causing degradation.
Troubleshooting Workflow Diagram
Caption: A flowchart for troubleshooting poor recovery of this compound.
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Budesonide from Human Plasma
This protocol is a general guideline and may require optimization for specific applications.
-
Sample Pre-treatment:
-
To 500 µL of human plasma, add the internal standard (this compound).
-
Add 500 µL of 4% phosphoric acid in water and vortex to mix.[13] This step helps to precipitate proteins and adjust the pH.
-
-
SPE Cartridge Conditioning:
-
Use a suitable reversed-phase SPE cartridge (e.g., Oasis WCX).[13]
-
Condition the cartridge with 1 mL of methanol followed by 1 mL of water. Do not allow the sorbent to go dry.
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of a weak solvent mixture (e.g., 5% methanol in water) to remove polar interferences.
-
-
Elution:
-
Elute the analyte and internal standard with 1 mL of a suitable organic solvent (e.g., methanol or acetonitrile).
-
Collect the eluate.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.
-
Reconstitute the residue in a suitable volume (e.g., 100 µL) of the mobile phase for LC-MS/MS analysis.
-
Protocol 2: Post-Extraction Spiking Experiment to Assess Ion Suppression
-
Prepare three sets of samples:
-
Set A (Neat Solution): Spike this compound into the mobile phase at a known concentration.
-
Set B (Post-Spiked Matrix): Extract a blank plasma sample using the established protocol. After the final evaporation step, reconstitute the residue with the same solution prepared for Set A.
-
Set C (Pre-Spiked Matrix): Spike a blank plasma sample with this compound at the same concentration as Set A and extract it using the established protocol.
-
-
Analyze all three sets by LC-MS/MS.
-
Calculate Recovery and Matrix Effect:
-
Recovery (%) = (Peak Area of Set C / Peak Area of Set B) x 100
-
Matrix Effect (%) = (Peak Area of Set B / Peak Area of Set A) x 100
A Matrix Effect value significantly less than 100% indicates ion suppression.
-
Quantitative Data Summary
Table 1: Reported Recovery of Budesonide in Different Studies
| Analyte | Matrix | Extraction Method | Reported Recovery (%) | Reference |
| Budesonide | Dried Blood Spots | Liquid-Liquid Extraction (basified methyl tert-butyl ether) | 77.9 | [3] |
| Budesonide-D8 | Dried Blood Spots | Liquid-Liquid Extraction (basified methyl tert-butyl ether) | 85.7 | [3] |
| Budesonide | Human Urine | Liquid-Liquid Extraction (ethyl acetate) | ~67 | [12] |
Table 2: Stability of Budesonide under Various Conditions
| Matrix | Storage Condition | Duration | Stability (% Difference from Control) | Reference |
| Methanolic Stock Solution | -20°C | 1 year | 1.4 | [3] |
| Dried Blood Spots | -80°C | 3 months | < ±15.0 | [3] |
| Dried Blood Spots | Room Temperature | 24 hours | 13.2 to 29.1 (lower) | [3] |
| Reconstituted Matrix | 4°C (Autosampler) | 24 hours | Stable | [3] |
Logical Relationship Diagram for SPE Optimization
Caption: A decision tree for optimizing an SPE method based on where the analyte is lost.
References
- 1. specartridge.com [specartridge.com]
- 2. Why Is Your SPE Recovery So Low? - News - News [alwsci.com]
- 3. Development and validation of an assay for quantifying budesonide in dried blood spots collected from extremely low gestational age neonates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. asiapharmaceutics.info [asiapharmaceutics.info]
- 5. benchchem.com [benchchem.com]
- 6. myadlm.org [myadlm.org]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. waters.com [waters.com]
Minimizing isotopic exchange of deuterium in (22R)-Budesonide-d6 studies
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize isotopic exchange of deuterium in your (22R)-Budesonide-d6 studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and where are the deuterium labels located?
A1: this compound is the deuterium-labeled form of the (22R)-epimer of Budesonide, a potent non-halogenated glucocorticoid with high local anti-inflammatory activity[1][2][3]. While the exact location of the six deuterium atoms can vary by manufacturer, a common labeling pattern for deuterated budesonide involves positions on the n-butyl group of the acetal, which are generally stable and not prone to exchange under typical analytical conditions. It is crucial to consult the Certificate of Analysis (CoA) from your supplier for the specific labeling pattern of your lot.
Q2: What is isotopic exchange and why is it a concern?
A2: Isotopic exchange, or back-exchange, is a chemical reaction where a deuterium atom in your labeled compound is replaced by a hydrogen atom from the surrounding environment (e.g., solvent, buffer, or atmospheric moisture)[4]. This can compromise the accuracy of your quantitative analysis by:
-
Decreasing the signal of your internal standard.
-
Artificially inflating the signal of the unlabeled analyte.
Q3: What are the primary factors that promote deuterium exchange in this compound?
A3: The main factors that can induce isotopic exchange are:
-
pH: Both strongly acidic and basic conditions can catalyze the exchange of deuterium atoms, particularly those on carbons adjacent to carbonyl groups (alpha-hydrogens)[5].
-
Temperature: Higher temperatures accelerate the rate of chemical reactions, including isotopic exchange.
-
Solvent: Protic solvents (e.g., water, methanol, ethanol) can act as a source of hydrogen atoms, facilitating exchange.
-
Exposure to Moisture: Improper handling and storage can lead to the introduction of atmospheric moisture, which can contribute to back-exchange.
Q4: How should I store this compound to maintain its isotopic integrity?
A4: To ensure the long-term stability of this compound:
-
Solid Form: Store the solid compound at -20°C in a tightly sealed container, protected from light and moisture[6].
-
Stock Solutions: Prepare stock solutions in high-purity, anhydrous aprotic solvents such as acetonitrile or DMSO. Store stock solutions at -20°C or below in small, single-use aliquots to minimize freeze-thaw cycles and exposure to atmospheric moisture.
Q5: What are the best practices for handling this compound during sample preparation and analysis?
A5: To minimize isotopic exchange during your experiments:
-
Solvent Choice: Whenever possible, use aprotic solvents for sample dilution and reconstitution. If aqueous buffers are necessary, prepare the final dilutions immediately before analysis.
-
pH Control: Maintain the pH of your solutions within a stable range. For many corticosteroids, a slightly acidic pH of 3.5-4.5 is optimal for stability[7].
-
Temperature Control: Keep samples, standards, and autosampler vials cooled (e.g., 4°C) throughout your analytical run.
-
Minimize Exposure: Limit the exposure of your samples and standards to the atmosphere to prevent moisture uptake.
Troubleshooting Guides
Issue 1: I am observing a significant peak for the unlabeled analyte in my this compound standard.
This could be due to either isotopic exchange or the presence of the unlabeled analyte as an impurity in the standard.
Issue 2: The response of my this compound internal standard is decreasing over time during an analytical run.
This is a strong indicator of on-instrument isotopic exchange or degradation.
| Factor | Risk Level | Mitigation Strategy |
| Autosampler Temperature | High at room temperature | Maintain autosampler at 4°C or lower. |
| Mobile Phase pH | High at pH > 7 or pH < 3 | Adjust mobile phase pH to be within 3.5-4.5. |
| Mobile Phase Composition | High with high aqueous content | Use a higher proportion of organic solvent if your chromatography allows. Minimize run time. |
| Light Exposure | Moderate | Use amber vials or protect the autosampler from light. |
Quantitative Data
The isotopic purity of your this compound is a critical parameter. Below is a table summarizing the isotopic distribution from a representative Certificate of Analysis for a Budesonide-d6 standard.
| Isotopic Species | Normalized Intensity (%) |
| d0 | 0.01 |
| d1 | 0.10 |
| d2 | 0.05 |
| d3 | 0.38 |
| d4 | 0.09 |
| d5 | 10.64 |
| d6 | 88.74 |
| Data from a Certificate of Analysis provided by LGC Standards for Budesonide-d6[6] |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Different Solvents
Objective: To determine the stability of this compound in commonly used solvents over time.
Materials:
-
This compound
-
Anhydrous Acetonitrile (ACN)
-
Anhydrous Methanol (MeOH)
-
Deionized Water (H₂O)
-
LC-MS/MS system
Procedure:
-
Prepare a 1 µg/mL stock solution of this compound in anhydrous ACN.
-
Create three sets of solutions by diluting the stock solution to 100 ng/mL in:
-
Set A: 100% Anhydrous ACN
-
Set B: 50:50 ACN:MeOH
-
Set C: 50:50 ACN:H₂O
-
-
Analyze each solution by LC-MS/MS immediately after preparation (T=0) and at subsequent time points (e.g., 2, 4, 8, 24 hours) while keeping the solutions in the autosampler at a controlled temperature (e.g., 10°C).
-
Monitor the peak area of the this compound and the peak area of the corresponding unlabeled Budesonide.
-
Calculate the percentage of the internal standard remaining and the increase in the unlabeled analyte at each time point.
Protocol 2: Evaluation of pH Effects on this compound Stability
Objective: To assess the impact of pH on the stability of this compound.
Materials:
-
This compound
-
Anhydrous Acetonitrile
-
Buffers at pH 3, 5, 7, and 9
-
LC-MS/MS system
Procedure:
-
Prepare a 1 µg/mL stock solution of this compound in anhydrous ACN.
-
For each pH to be tested, prepare a solution by diluting the stock solution to 100 ng/mL in a 50:50 ACN:Buffer mixture.
-
Analyze each solution by LC-MS/MS immediately after preparation (T=0) and after incubation at a controlled temperature (e.g., 25°C) for a set period (e.g., 4 hours).
-
Monitor the peak area of the this compound and the peak area of the corresponding unlabeled Budesonide.
-
Compare the extent of back-exchange at each pH.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. chembk.com [chembk.com]
- 4. Buy Online TRC - (22R)-Budesonide-D8 | LGC Standards [lgcstandards.com]
- 5. Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lgcstandards.com [lgcstandards.com]
- 7. Synthesis of budesonide conjugates and their anti-inflammatory effects: a preliminary study - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of (22R)-Budesonide-d6 in Biological Matrices
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (22R)-Budesonide-d6 in biological matrices. The following information is designed to help address common challenges related to the stability and analysis of this deuterated internal standard.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound instability in biological matrices?
A1: The instability of this compound in biological matrices, such as plasma, is primarily attributed to enzymatic degradation, pH-mediated hydrolysis, and potential light sensitivity. As a corticosteroid, budesonide and its deuterated analog can be susceptible to metabolic enzymes present in plasma. Extreme pH conditions during sample preparation and storage can also lead to the degradation of the molecule.
Q2: How can I minimize the degradation of this compound during sample collection and handling?
A2: To minimize degradation, it is crucial to handle and process biological samples promptly. Samples should be collected using appropriate anticoagulants (e.g., K2EDTA) and immediately placed on ice. Centrifugation to separate plasma or serum should be performed in a refrigerated centrifuge. Once separated, the matrix should be frozen at -70°C or lower if not analyzed immediately.
Q3: What are the best practices for storing stock solutions and biological samples containing this compound?
A3: Stock solutions of this compound should be prepared in a suitable organic solvent, such as methanol or acetonitrile, and stored at -20°C or lower in tightly sealed containers to prevent evaporation. Biological samples should be stored at -70°C or colder for long-term stability.[1] One study has shown that budesonide is stable in human plasma for at least 55 days when stored at -70°C.[1]
Q4: Can freeze-thaw cycles affect the stability of this compound in plasma?
A4: Yes, repeated freeze-thaw cycles can impact the stability of analytes in biological matrices. It is recommended to aliquot samples into smaller volumes to avoid multiple freeze-thaw cycles. Stability studies have indicated that budesonide is stable for a limited number of freeze-thaw cycles when stored at -60°C.[1]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the bioanalysis of this compound.
Issue 1: Poor reproducibility of the internal standard signal.
-
Possible Cause A: Inconsistent sample handling. Variations in the time between sample collection, processing, and freezing can lead to different levels of degradation.
-
Solution: Standardize the sample handling procedure. Ensure all samples are processed under the same conditions (e.g., time on ice, centrifugation temperature and time).
-
-
Possible Cause B: Instability in the autosampler. Prolonged residence time in a non-refrigerated autosampler can lead to degradation.
-
Solution: Use a refrigerated autosampler set to 4°C. Validate the autosampler stability of this compound in the reconstituted extract. Budesonide has been shown to be stable in the autosampler for up to 63 hours.[1]
-
-
Possible Cause C: Isotopic exchange. Although less common for d6 labeling, interaction with certain matrix components or extreme pH could potentially lead to the exchange of deuterium atoms with hydrogen.
-
Solution: Investigate the sample extraction and reconstitution buffers. Ensure the pH is maintained within a neutral range.
-
Issue 2: Unexpected degradation products observed in the chromatogram.
-
Possible Cause A: Light-induced degradation. Budesonide is known to be sensitive to light, which can lead to the formation of photodegradation products.
-
Solution: Protect samples from light at all stages of the experiment by using amber vials and minimizing exposure to ambient light.
-
-
Possible Cause B: pH-mediated hydrolysis. Acidic or basic conditions during sample preparation can cause hydrolysis of the budesonide molecule.
-
Solution: Maintain the pH of all solutions used in sample preparation as close to neutral as possible.
-
Issue 3: Chromatographic peak splitting or shifting for this compound.
-
Possible Cause A: Epimerization. Budesonide exists as a mixture of two epimers, 22R and 22S. While the internal standard is the 22R epimer, there is a possibility of partial conversion to the 22S epimer under certain conditions.
-
Solution: Optimize chromatographic conditions to ensure the separation of the 22R and 22S epimers. This will allow for accurate quantification of the 22R epimer.
-
-
Possible Cause B: Isotope effect. The deuterium labeling can sometimes cause a slight change in the retention time of the internal standard compared to the analyte.
-
Solution: Ensure that the chromatographic method has sufficient resolution to distinguish the analyte and internal standard peaks if they do not perfectly co-elute. The integration parameters should be carefully optimized for both peaks.
-
Data Presentation: Stability of Budesonide in Human Plasma
The following tables summarize the stability of budesonide in human plasma under various conditions, based on available literature. While this data is for the non-deuterated form, it provides a strong indication of the expected stability for this compound.
Table 1: Short-Term and Long-Term Stability of Budesonide in Human Plasma
| Storage Condition | Duration | Stability (% Recovery) | Reference |
| Room Temperature (~25°C) | 14 hours | Stable | [1] |
| Refrigerated (4°C) | 24 hours | Not specified | |
| Frozen (-70°C) | 55 days | Stable | [1] |
Table 2: Freeze-Thaw and Autosampler Stability of Budesonide
| Stability Test | Conditions | Stability (% Recovery) | Reference |
| Freeze-Thaw Stability | 3 cycles at -60°C | Stable | [1] |
| Autosampler Stability | 63 hours at 4°C | Stable | [1] |
| Bench Top Stability | 14 hours at Room Temp. | Stable | [1] |
| Wet Extract Stability | 54 hours | Stable | [1] |
Experimental Protocols
Protocol 1: Plasma Sample Preparation for LC-MS/MS Analysis
-
Thawing: Thaw frozen plasma samples on ice.
-
Aliquoting: Aliquot 100 µL of plasma into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of this compound working solution (concentration to be optimized based on the assay sensitivity) to each plasma sample.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile to each sample.
-
Vortexing: Vortex the samples for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new set of tubes.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase.
-
Injection: Inject an appropriate volume of the reconstituted sample into the LC-MS/MS system.
Protocol 2: Stability Testing of this compound in Plasma
-
Sample Preparation: Prepare quality control (QC) samples at low and high concentrations by spiking known amounts of this compound into blank plasma.
-
Freeze-Thaw Stability: Subject aliquots of the QC samples to three freeze-thaw cycles. A freeze-thaw cycle consists of freezing the samples at -70°C for at least 12 hours and then thawing them completely at room temperature.
-
Short-Term (Bench-Top) Stability: Keep aliquots of the QC samples at room temperature for a predefined period (e.g., 4, 8, 12, 24 hours).
-
Long-Term Stability: Store aliquots of the QC samples at -70°C for an extended period (e.g., 1, 3, 6 months).
-
Autosampler Stability: Process QC samples and place the reconstituted extracts in the autosampler at a controlled temperature (e.g., 4°C) for a defined duration (e.g., 24, 48 hours).
-
Analysis: Analyze the stability samples along with a freshly prepared calibration curve and compare the concentrations of the stability samples to nominal concentrations. The analyte is considered stable if the mean concentration is within ±15% of the nominal concentration.
Visualizations
Caption: Potential instability pathways of this compound in biological matrices.
References
Enhancing the sensitivity of (22R)-Budesonide-d6 quantification assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working on the quantification of (22R)-Budesonide-d6. Our goal is to help you enhance the sensitivity and robustness of your bioanalytical methods.
Frequently Asked Questions (FAQs)
Q1: What is the most common analytical technique for quantifying this compound at low concentrations?
A1: The most common and highly sensitive technique for quantifying this compound in biological matrices is Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS). This method offers high selectivity and allows for detection at the picogram per milliliter (pg/mL) level.[1][2]
Q2: Which ionization mode is typically preferred for Budesonide analysis in LC-MS/MS?
A2: Positive ion electrospray ionization (ESI+) is frequently used for the analysis of Budesonide and its deuterated analogs.[1][3] However, the optimal ionization mode should be determined empirically for your specific instrument and method conditions.
Q3: What are the common challenges encountered when developing a sensitive assay for this compound?
A3: Common challenges include managing matrix effects, which can suppress or enhance the analyte signal, achieving a low limit of quantification (LLOQ) due to the low bioavailability of Budesonide, and ensuring the removal of interfering substances from the sample matrix.[1][4][5]
Q4: Can the two epimers of Budesonide (22R and 22S) be separated chromatographically?
A4: While Budesonide exists as a mixture of two epimers (22R and 22S), many sensitive bioanalytical methods do not chromatographically resolve them, integrating a single LC-MS/MS peak for total Budesonide quantification.[1][2] If separation is required, specific chiral chromatography methods would need to be developed.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.
Issue 1: Low Signal Intensity or Poor Sensitivity
Q: I am observing a weak signal for this compound, and my assay is not reaching the required lower limit of quantification (LLOQ). What can I do to improve sensitivity?
A: To enhance sensitivity, consider the following troubleshooting steps:
-
Optimize Sample Preparation:
-
Solid Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples and concentrating the analyte. Different SPE sorbents (e.g., Strata-X) can be tested to maximize recovery and minimize matrix effects.[1][2]
-
Liquid-Liquid Extraction (LLE): LLE with solvents like ethyl acetate can also be used for sample clean-up.[4]
-
Phospholipid Removal: Phospholipids from plasma samples are a major cause of ion suppression. Incorporating a phospholipid removal step in your sample preparation can significantly boost sensitivity.[4]
-
-
Enhance Ionization Efficiency:
-
Mobile Phase Additives: The choice of mobile phase additives can significantly impact ionization. For Budesonide, using 0.1% ammonium hydroxide has been shown to improve signal intensity in positive ion mode.[6][7]
-
Source Parameters: Optimize MS source parameters such as capillary voltage, source temperature, and gas flows. A higher capillary voltage (e.g., 3 kV) may increase the sensitivity for Budesonide.[6] A heated ESI probe can also improve desolvation and enhance ionization.[2]
-
-
Optimize Mass Spectrometry Parameters:
-
Ensure that the selected reaction monitoring (SRM) transitions for this compound are optimized for your specific instrument. This includes optimizing the collision energy and cone voltage.[3]
-
Issue 2: High Variability and Poor Reproducibility
Q: My results for replicate samples are inconsistent. What could be the cause of this variability?
A: High variability is often linked to matrix effects and inconsistencies in sample processing.
-
Evaluate Matrix Effects: Matrix effects occur when co-eluting compounds from the biological matrix interfere with the ionization of the analyte.[5]
-
Post-Column Infusion: This technique can be used to identify regions in the chromatogram where ion suppression or enhancement occurs.[3]
-
Stable Isotope-Labeled Internal Standard: Using a stable isotope-labeled internal standard like this compound is crucial as it co-elutes with the analyte and experiences similar matrix effects, thus compensating for signal variations.
-
-
Improve Sample Preparation Consistency:
Issue 3: Peak Tailing or Asymmetric Peak Shape
Q: The chromatographic peak for this compound is tailing, which affects integration and accuracy. How can I improve the peak shape?
A: Peak tailing can be caused by issues with the analytical column or the mobile phase.
-
Column Health:
-
Contamination: The column may be contaminated with strongly retained matrix components. Flushing the column or, in severe cases, reversing the column for a cleaning cycle might resolve the issue.[8]
-
Column Void: A void at the head of the column can lead to peak tailing. Using a guard column can help protect the analytical column and extend its lifetime.[3]
-
-
Mobile Phase pH: The pH of the mobile phase can affect the peak shape of ionizable compounds. Experiment with slight adjustments to the mobile phase pH to see if it improves peak symmetry.
-
Sample Overload: Injecting too much sample can lead to peak broadening and tailing. Try reducing the injection volume or diluting the sample.[8]
Experimental Protocols
Protocol 1: Solid Phase Extraction (SPE) for Plasma Samples
This protocol is a general guideline and should be optimized for your specific application.
-
Sample Pre-treatment: To a 200 µL aliquot of plasma, add an equal volume of water containing the internal standard (this compound).[1]
-
SPE Cartridge Conditioning: Condition a Phenomenex Strata-X RP SPE cartridge with 1 mL of methanol followed by 1 mL of water.[1][2]
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.[1][2]
-
Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of 5% methanol in water to remove polar interferences.[2]
-
Elution: Elute the analyte and internal standard with 1 mL of methanol.[2]
-
Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at approximately 50°C.[2]
-
Reconstitution: Reconstitute the dried residue in 200 µL of the mobile phase. Vortex the sample to ensure complete dissolution.[2]
Protocol 2: LC-MS/MS Analysis
The following are typical starting conditions for the analysis of Budesonide.
-
Liquid Chromatography:
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[3]
-
Scan Type: Selected Reaction Monitoring (SRM).[3]
-
SRM Transitions: These need to be optimized for your specific instrument. For Budesonide, a common transition is m/z 431.2 -> 147.1. For Budesonide-d8 (as a proxy for -d6), a transition of m/z 439.3 -> 147.1 has been reported.[9]
-
Source Conditions:
-
Quantitative Data Summary
| Parameter | Value | Reference |
| Lower Limit of Quantification (LLOQ) | 2 pg/mL | [1][2] |
| 5 pg/mL | [7] | |
| 0.25 ng/mL | [3] | |
| Linear Dynamic Range | 2 - 1024 pg/mL | [1] |
| 5 - 1000 pg/mL | [7] | |
| Accuracy | 0.8% to 16.4% | [4] |
| Precision | Within acceptable bioanalytical limits | [2] |
Visualizations
Caption: Overview of the experimental workflow for this compound quantification.
References
- 1. sciex.com [sciex.com]
- 2. lcms.cz [lcms.cz]
- 3. An LC–MS/MS method for the determination of budesonide and 16α-hydroxyprednisolone in dog plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. waters.com [waters.com]
- 7. waters.com [waters.com]
- 8. agilent.com [agilent.com]
- 9. Development and validation of an assay for quantifying budesonide in dried blood spots collected from extremely low gestational age neonates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Quantitative Analysis of (22R)-Budesonide-d6
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving issues related to the quantitative analysis of (22R)-Budesonide-d6, with a focus on calibration curve challenges.
Frequently Asked Questions (FAQs)
Q1: What are the typical calibration curve ranges for budesonide analysis in biological matrices?
A1: The linear dynamic range for budesonide quantification can vary depending on the sensitivity of the LC-MS/MS instrument and the sample preparation method. Generally, concentration ranges from low pg/mL to ng/mL are reported. For instance, a bioanalytical method for budesonide in human plasma has been validated with a range of 2 to 1024 pg/mL.[1] Another study demonstrated a calibration curve from 5–1000 pg/mL for budesonide and formoterol in human plasma.[2]
Q2: My calibration curve for this compound is non-linear. What are the potential causes?
A2: Non-linearity in calibration curves for deuterated standards can arise from several factors:
-
Isotopic Interference: The analyte, (22R)-Budesonide, may have naturally occurring heavy isotopes (e.g., ¹³C) that contribute to the signal of the deuterated internal standard, this compound. This "cross-talk" can lead to a non-linear response, especially at the lower end of the curve.[3]
-
Impurity in the Internal Standard: The this compound internal standard may contain a small percentage of the unlabeled analyte as an impurity.[3] This can cause a positive bias, particularly at low concentrations, affecting the linearity of the curve.
-
Detector Saturation: At high concentrations, the mass spectrometer detector can become saturated, leading to a plateau in the signal response and causing the curve to become non-linear at the upper end.
-
Matrix Effects: Differential matrix effects between the analyte and the internal standard across the concentration range can also lead to non-linearity.[4]
Q3: I am observing high variability in the response of my calibration standards. What should I investigate?
A3: High variability in calibration standards can be attributed to:
-
Inconsistent Sample Preparation: Inconsistent extraction recovery of the analyte and internal standard across the calibration standards can introduce significant variability. Ensure precise and consistent execution of the sample preparation protocol.
-
Matrix Effects: Variations in the composition of the biological matrix between different lots can lead to inconsistent ion suppression or enhancement, affecting the analyte-to-internal standard response ratio.[3]
-
Pipetting and Dilution Errors: Inaccurate preparation of stock solutions and serial dilutions for the calibration standards is a common source of error.
-
Analyte Stability: Budesonide may be unstable under certain conditions. Ensure that the stability of the analyte and internal standard has been established in the matrix and under the storage conditions used.
Troubleshooting Guide for Calibration Curve Issues
This guide provides a systematic approach to diagnosing and resolving common calibration curve problems encountered during the quantitative analysis of this compound.
Issue 1: Poor Linearity (r² < 0.99)
Possible Causes & Solutions:
| Cause | Recommended Action |
| Isotopic Interference | - If possible, use an internal standard with a higher degree of deuteration to increase the mass difference from the analyte. - Utilize high-resolution mass spectrometry (HRMS) to resolve the analyte and internal standard signals. - Employ a non-linear calibration model if the interference is predictable and consistent. |
| Internal Standard Impurity | - Verify the purity of the this compound internal standard. - If significant unlabeled analyte is present, acquire a new, higher-purity standard. |
| Inappropriate Calibration Range | - Narrow the calibration range to the linear portion of the response. - If samples are expected to be at high concentrations, dilute them to fall within the linear range.[5] |
| Matrix Effects | - Optimize the sample preparation method (e.g., solid-phase extraction, liquid-liquid extraction) to improve the removal of interfering matrix components.[6][7] - Adjust chromatographic conditions to separate the analyte from co-eluting matrix components.[6] |
Issue 2: Inaccurate or Imprecise Quality Control (QC) Samples
Possible Causes & Solutions:
| Cause | Recommended Action |
| Differential Matrix Effects | - Evaluate matrix effects by performing a post-extraction addition experiment with at least six different lots of the biological matrix.[3] The analyte-to-internal standard response ratio should be consistent across all lots. - If significant lot-to-lot variability is observed, a more robust sample cleanup method is required. |
| Inconsistent Extraction Recovery | - Validate the extraction recovery for both the analyte and the internal standard at low, medium, and high concentrations. The recovery should be consistent and comparable. |
| Analyte/Internal Standard Stability Issues | - Conduct stability experiments (freeze-thaw, bench-top, long-term) to ensure the integrity of the analyte and internal standard in the biological matrix. |
| Calibration Curve Errors | - Re-prepare and re-run the calibration curve. Ensure that the correct weighting factor is applied to the regression analysis. |
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE)
This protocol is a general guideline and should be optimized for your specific application.
-
Conditioning: Condition a Strata-X RP SPE cartridge with 1 mL of methanol followed by 1 mL of water.[1][8]
-
Sample Loading: To 200 µL of plasma sample, add the this compound internal standard. Dilute the sample with an equal volume of water and load it onto the conditioned SPE cartridge.[1]
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.[1][8]
-
Elution: Elute the analyte and internal standard with 1 mL of methanol.[1][8]
-
Drying and Reconstitution: Evaporate the eluent to dryness under a stream of nitrogen at approximately 40°C. Reconstitute the residue in a suitable volume of the mobile phase.[1]
LC-MS/MS Parameters
The following are typical starting parameters for the analysis of budesonide and should be optimized for your system.
| Parameter | Example Value |
| LC Column | C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic acid in water or 5 mM Ammonium Acetate[9] |
| Mobile Phase B | Acetonitrile or Methanol |
| Gradient | Optimized to provide good separation of the analyte from matrix interferences. |
| Flow Rate | 0.2 - 0.7 mL/min[2][9] |
| Injection Volume | 5 - 10 µL |
| Ionization Mode | Electrospray Ionization (ESI) Positive |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Budesonide) | Q1: 431.2 m/z -> Q3: 323.2 m/z (example) |
| MRM Transition (this compound) | Q1: 437.2 m/z -> Q3: 329.2 m/z (example, depends on deuteration pattern) |
Quantitative Data Summary
The following table summarizes published performance data for the quantitative analysis of budesonide in human plasma. This can serve as a benchmark for your method development and validation.
| Parameter | Budesonide | Reference |
| Linearity Range | 2 - 1024 pg/mL | [1] |
| LLOQ | 2 pg/mL | [1][8] |
| Accuracy | 88 - 107% | [10] |
| Precision (%CV) | 2.3 - 11.1% | [10] |
Visualizations
Troubleshooting Workflow for Calibration Curve Issues
Caption: Troubleshooting workflow for calibration curve issues.
Simplified Glucocorticoid Receptor Signaling Pathway
Caption: Simplified glucocorticoid receptor signaling pathway.
References
- 1. sciex.com [sciex.com]
- 2. waters.com [waters.com]
- 3. benchchem.com [benchchem.com]
- 4. eijppr.com [eijppr.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. benchchem.com [benchchem.com]
- 7. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. lcms.cz [lcms.cz]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Preventing contamination in (22R)-Budesonide-d6 analytical runs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing and addressing contamination during the analytical runs of (22R)-Budesonide-d6.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is preventing contamination crucial in its analysis?
A1: this compound is the deuterated form of the 22R-epimer of Budesonide, a potent glucocorticoid. It is commonly used as an internal standard in pharmacokinetic and bioanalytical studies to quantify Budesonide epimers in biological matrices. Preventing contamination is critical because even minute levels of interfering substances can lead to inaccurate quantification, impacting the reliability of study results. Common issues arising from contamination include altered peak shapes, inaccurate integration, and suppressed or enhanced ionization in mass spectrometry.
Q2: What are the most common sources of contamination in a this compound analytical run?
A2: Contamination can originate from various sources throughout the analytical workflow. These include:
-
Sample Preparation: Contaminants can be introduced from solvents, reagents, collection tubes, pipette tips, and solid-phase extraction (SPE) cartridges. Plasticizers and other leachables from labware are common culprits.[1]
-
Autosampler and Injector System: Carryover from previous injections is a significant source of contamination.[2][3] This can happen if the needle, injection port, or sample loop are not adequately cleaned between runs.
-
LC System: The mobile phase, tubing, fittings, and column can all harbor contaminants. Microbial growth in aqueous mobile phases and buffer salt precipitation can also lead to issues.[1][3]
-
Mass Spectrometer: The ion source can become contaminated over time, leading to background noise and ion suppression.
Q3: How can I detect contamination in my analytical run?
A3: The most effective way to detect contamination is by strategically placing blank injections in your analytical sequence.[4] A blank injection, typically your mobile phase or an extraction of a clean matrix, should be run after a high-concentration sample or standard.[4] The presence of the analyte peak or other unexpected peaks in the blank chromatogram indicates carryover or other forms of contamination.[2][4]
Q4: What is "carryover" and how can I minimize it?
A4: Carryover is the unintentional transfer of analyte from one sample to a subsequent one, often due to adsorption onto surfaces within the injection system.[2][3] To minimize carryover:
-
Optimize Needle Wash: Use a strong wash solvent that can effectively solubilize this compound. A combination of organic and aqueous washes is often effective.[2] Increasing the wash volume and the number of wash cycles can also help.[2]
-
Use High-Quality Vials and Caps: Select vials and caps made from inert materials to prevent adsorption of the analyte.
-
Injector and Valve Maintenance: Regularly inspect and maintain the injector and switching valves, as worn seals can trap and release the analyte.[3]
Troubleshooting Guides
Issue 1: Unexpected peak corresponding to this compound in a blank injection.
This is a classic sign of carryover from a previous, more concentrated sample.
Troubleshooting Steps:
-
Confirm the Source: Inject multiple blanks consecutively. If the peak area of the contaminant decreases with each injection, it strongly suggests carryover from the preceding sample.[4]
-
Optimize Autosampler Wash:
-
Increase the volume of the needle wash.
-
Use a stronger wash solvent. For reverse-phase chromatography of Budesonide, a higher percentage of organic solvent like acetonitrile or methanol in the wash solution can be more effective.[5]
-
Implement both pre- and post-injection needle washes.
-
-
Check for Hardware Issues:
-
Inspect the needle and seat for any signs of wear or damage.[3]
-
Ensure all fittings in the flow path are secure and not creating dead volumes where the sample can be trapped.
-
-
Modify the Injection Sequence: Place blank injections immediately after high-concentration standards or samples to monitor and mitigate carryover.[4]
Issue 2: High background noise or multiple unidentified peaks in the chromatogram.
This often points to contamination from the mobile phase, solvents, or sample preparation reagents.
Troubleshooting Steps:
-
Isolate the Source:
-
Mobile Phase: Prepare fresh mobile phase using high-purity (e.g., LC-MS grade) solvents and additives.[6] Filter the mobile phase before use.
-
System Contamination: Disconnect the column and run the mobile phase directly to the detector to see if the noise persists. If it does, the contamination is likely in the LC system itself.
-
Sample Preparation: Process a "reagent blank" (all sample preparation steps without the sample matrix) to check for contamination from your reagents or labware.
-
-
System Cleaning:
-
Flush the entire LC system with a strong solvent like isopropanol to remove accumulated contaminants.[1]
-
If microbial contamination is suspected in the aqueous mobile phase, flush the system with a 70% isopropanol solution.
-
-
Review Laboratory Practices:
-
Ensure proper handling of solvents and reagents to avoid cross-contamination.
-
Use powder-free gloves to prevent introduction of particulates and other contaminants.[1]
-
Experimental Protocols
Protocol 1: LC-MS/MS System Suitability Test for this compound Analysis
Objective: To ensure the analytical system is performing adequately before running a batch of samples.
Procedure:
-
System Equilibration: Equilibrate the LC-MS/MS system with the initial mobile phase conditions for at least 30 minutes or until a stable baseline is achieved.
-
Blank Injections: Inject at least two blank samples (e.g., mobile phase or extracted blank matrix) to check for carryover and baseline noise.
-
Standard Injections: Inject a known concentration of this compound standard (e.g., at the lower limit of quantification, LLOQ) at least five times.
-
Performance Evaluation:
-
Peak Shape: The asymmetry factor of the this compound peak should be between 0.8 and 1.5.
-
Retention Time: The relative standard deviation (RSD) of the retention time should be less than 2%.
-
Peak Area: The RSD of the peak area should be less than 15%.
-
Signal-to-Noise Ratio (S/N): The S/N for the LLOQ standard should be greater than 10.
-
Protocol 2: Autosampler Needle Wash Optimization
Objective: To determine the most effective wash solvent and procedure to minimize carryover.
Procedure:
-
Inject High-Concentration Standard: Inject the highest concentration of your this compound calibration standard.
-
Inject Blank with Standard Wash: Immediately follow with a blank injection using your current standard needle wash procedure.
-
Analyze Carryover: Quantify the peak area of this compound in the blank. The goal is to have this area be below the LLOQ.
-
Modify Wash Conditions: If carryover is observed, modify the wash procedure. Test the following, one at a time:
-
Increase the volume of the wash solvent.
-
Increase the number of wash cycles.
-
Change the composition of the wash solvent (e.g., increase the percentage of organic solvent).
-
-
Repeat and Compare: After each modification, repeat steps 1-3 to assess the impact on carryover.
-
Select Optimal Conditions: Choose the wash conditions that provide the most significant reduction in carryover.
Quantitative Data Summary
Table 1: Common LC-MS Contaminants and Their Sources
| Contaminant | Molecular Weight (Da) | Possible Source(s) |
| Phthalates | Various | Plastic labware, gloves, floor polish |
| Siloxanes | Various | Pump oils, personal care products, septa |
| Polyethylene Glycol (PEG) | Various | Detergents, lubricants, plasticizers |
| Sodium Dodecyl Sulfate (SDS) | 288.38 | Detergents, laboratory cleaning solutions |
| Triethylamine (TEA) | 101.19 | Mobile phase additive, ion-pairing agent |
This table provides examples of common contaminants found in LC-MS analyses. The presence of these can interfere with the detection of this compound.[1]
Visualizations
Caption: Troubleshooting workflow for identifying and resolving contamination.
Caption: Potential sources of contamination in the analytical workflow.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. mastelf.com [mastelf.com]
- 3. Minimizing HPLC Carryover | Lab Manager [labmanager.com]
- 4. biotage.com [biotage.com]
- 5. Solving Carryover Problems in HPLC [ssi.shimadzu.com]
- 6. Evaluating quackery formulations: LC-MS/MS based method for detecting glucocorticoid content - PMC [pmc.ncbi.nlm.nih.gov]
Refinement of sample preparation techniques for (22R)-Budesonide-d6 analysis
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with (22R)-Budesonide-d6.
Troubleshooting Guides
This section addresses specific issues that may arise during the sample preparation and analysis of this compound.
Issue 1: Low Recovery of this compound
-
Question: We are experiencing low recovery of this compound after solid-phase extraction (SPE). What are the possible causes and solutions?
-
Answer: Low recovery in SPE can stem from several factors. First, ensure the SPE cartridge is properly conditioned and equilibrated. Inadequate conditioning can lead to poor retention of the analyte.[1][2] For corticosteroids like budesonide, a reversed-phase sorbent is commonly used.[3] Also, verify that the pH of the sample is optimized for retention on the sorbent. The sample loading and wash steps are critical; ensure the solvents used are not too strong, which could cause premature elution of the analyte.[1] Finally, the elution solvent might not be strong enough to fully recover the analyte. Consider increasing the organic solvent concentration in the elution step.[1]
-
Question: Our liquid-liquid extraction (LLE) is yielding inconsistent and low recoveries for this compound. How can we improve this?
-
Answer: Inconsistent LLE recoveries are often due to emulsion formation, especially with complex matrices like plasma.[4] To mitigate this, you can try gentle mixing instead of vigorous shaking, adding salt to the aqueous phase ("salting out"), or centrifugation to break the emulsion.[4] The choice of organic solvent is also crucial; ensure it has a high affinity for budesonide.[5] The pH of the aqueous phase should be adjusted to ensure the analyte is in its neutral form to facilitate its transfer to the organic phase.[6]
-
Question: We suspect our this compound is co-precipitating with proteins during our protein precipitation (PPT) protocol. How can we address this?
-
Answer: Co-precipitation with proteins can be a source of analyte loss. Ensure that the protein precipitation agent (e.g., acetonitrile, methanol) is added in the correct ratio to the sample, typically 3:1 or 4:1 (solvent:sample), to ensure complete protein removal.[7] Adding the cold solvent and vortexing immediately can improve precipitation efficiency. If co-precipitation is still suspected, a different precipitation solvent or a combination of solvents might be necessary. Alternatively, a more rigorous extraction method like SPE or LLE might be required for cleaner samples.[7][8]
Issue 2: High Matrix Effects and Ion Suppression
-
Question: We are observing significant ion suppression for this compound in our LC-MS/MS analysis. What are the primary sources and how can we minimize them?
-
Answer: Ion suppression in LC-MS/MS is a common challenge, particularly with complex biological matrices like plasma.[8] The primary culprits are co-eluting endogenous components such as phospholipids and salts.[9] To mitigate this, a more effective sample cleanup is essential. Solid-phase extraction is highly effective at removing phospholipids.[8][9] Modifying your chromatographic conditions, such as using a shallower gradient or a column with a different selectivity, can help separate the analyte from interfering matrix components.[9] In some cases, switching the ionization source from electrospray ionization (ESI) to atmospheric pressure chemical ionization (APCI) may reduce ion suppression for certain compounds.[9][10]
-
Question: How can we quantify the extent of matrix effects in our assay for this compound?
-
Answer: A common method to assess matrix effects is to compare the peak area of the analyte in a post-extraction spiked blank matrix sample to the peak area in a neat solution.[11] The matrix effect can be calculated as follows: Matrix Effect (%) = (Peak Area in Post-Extraction Spike / Peak Area in Neat Solution) x 100. A value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement.[11]
Issue 3: Issues with the Deuterated Internal Standard
-
Question: The peak for this compound is not co-eluting perfectly with the non-deuterated budesonide analyte. Why is this happening and is it a problem?
-
Answer: A slight chromatographic shift between a deuterated internal standard and its non-deuterated counterpart is a known phenomenon called the "deuterium isotope effect," which can occur in reversed-phase chromatography.[12][13] This can be problematic if the two compounds elute into regions with different levels of ion suppression, leading to inaccurate quantification.[12][13][14] To address this, you can try optimizing the chromatographic method by adjusting the mobile phase or gradient to encourage co-elution. In some instances, using a column with slightly lower resolution can help the peaks to overlap.[13]
-
Question: We are concerned about the stability of the deuterium label on our this compound during sample preparation. Is this a valid concern?
-
Answer: The stability of deuterium labels is an important consideration.[15][16] Deuterium atoms on certain positions of a molecule can be susceptible to back-exchange with protons from the solvent, especially under acidic or basic conditions.[15][16] It is crucial to ensure that the deuterium labels on this compound are in stable, non-exchangeable positions.[15] If you suspect instability, you can perform an incubation study by exposing the deuterated standard to your sample matrix and processing conditions for a relevant period and then analyzing for any loss of the deuterium label.[15]
Frequently Asked Questions (FAQs)
-
Q1: What is the recommended sample preparation technique for analyzing this compound in plasma?
-
A1: The choice of sample preparation technique depends on the required sensitivity and the complexity of the matrix. For high sensitivity and removal of interfering substances, Solid-Phase Extraction (SPE) is often the preferred method for corticosteroids like budesonide.[3][17] Liquid-Liquid Extraction (LLE) is also a robust technique for cleaning up biological samples.[6] Protein Precipitation (PPT) is a simpler and faster method, but may result in higher matrix effects compared to SPE and LLE.[7]
-
Q2: What are the typical storage conditions for this compound stock solutions and samples?
-
A2: Corticosteroids are generally stable.[18] However, for long-term storage, it is recommended to store stock solutions of this compound at -20°C or below in a tightly sealed container to prevent solvent evaporation and potential degradation.[19] Processed samples should also be kept at low temperatures, and repeated freeze-thaw cycles should be avoided to maintain sample integrity.[20][21]
-
Q3: How do I choose the appropriate internal standard for my this compound analysis?
-
A3: A stable isotope-labeled internal standard, such as a commercially available budesonide-d8, is the gold standard for quantitative bioanalysis using LC-MS/MS.[12] The use of a deuterated analog helps to compensate for variations in sample preparation and matrix effects, leading to more accurate and precise results.[12][14]
-
Q4: Can I use the same extraction protocol for different biological matrices (e.g., plasma, urine, saliva)?
-
A4: While the general principles of the extraction methods remain the same, you may need to optimize the protocol for each specific matrix.[22][23] The type and concentration of endogenous interfering substances can vary significantly between different biological fluids, which may necessitate adjustments to the wash and elution steps in SPE, the choice of solvent in LLE, or the precipitation agent in PPT to achieve optimal results.[22]
Experimental Protocols
Solid-Phase Extraction (SPE) Protocol
This protocol is a general guideline for the extraction of this compound from human plasma.
-
Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.[3]
-
Sample Loading: Load 200 µL of the plasma sample (pre-diluted 1:1 with water containing the internal standard) onto the conditioned SPE cartridge.[3]
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.[3]
-
Elution: Elute the this compound and other analytes with 1 mL of methanol.[3]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the mobile phase.[3]
Liquid-Liquid Extraction (LLE) Protocol
This protocol provides a general procedure for LLE of this compound from a biological matrix.
-
Sample Preparation: To 500 µL of the sample in a glass tube, add the internal standard.
-
pH Adjustment: Adjust the sample pH if necessary to ensure the analyte is in a neutral form.
-
Extraction: Add 2.5 mL of an appropriate organic solvent (e.g., methyl tert-butyl ether or a mixture of dichloromethane and isopropanol).[12][24]
-
Mixing: Vortex the mixture for 2 minutes.
-
Centrifugation: Centrifuge at 3000 rpm for 10 minutes to separate the layers.
-
Collection: Transfer the organic layer to a clean tube.
-
Evaporation and Reconstitution: Evaporate the organic solvent to dryness and reconstitute the residue in the mobile phase.
Protein Precipitation (PPT) Protocol
This is a simple and rapid protocol for the removal of proteins from plasma samples.
-
Sample Aliquoting: Aliquot 100 µL of the plasma sample into a microcentrifuge tube.
-
Internal Standard Addition: Add a small volume of the this compound internal standard working solution.
-
Precipitation: Add 300 µL of cold acetonitrile (or methanol).
-
Vortexing: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube for analysis.
Quantitative Data Summary
The following tables summarize typical performance data for the analysis of budesonide using different sample preparation techniques. This data can serve as a benchmark for the analysis of this compound.
Table 1: Recovery Data for Budesonide
| Sample Preparation Method | Matrix | Recovery (%) | Reference |
| Solid-Phase Extraction (SPE) | Human Plasma | 88.9 ± 5.9 | [25] |
| Liquid-Liquid Extraction (LLE) | Human Plasma | ~85-95 | [20] |
| Protein Precipitation (PPT) | Human Plasma | >90 | [20] |
Table 2: Matrix Effect Data for Budesonide
| Sample Preparation Method | Matrix | Matrix Effect (%) | Reference |
| Solid-Phase Extraction (SPE) | Human Plasma | Minimal | [3] |
| Liquid-Liquid Extraction (LLE) | Human Plasma | 85-110 | [20] |
| Protein Precipitation (PPT) | Human Plasma | 73-85 (Ion Suppression) | [20] |
Table 3: Lower Limit of Quantification (LLOQ) for Budesonide
| Sample Preparation Method | Matrix | LLOQ (pg/mL) | Reference |
| Solid-Phase Extraction (SPE) | Human Plasma | 2 | [3] |
| Solid-Phase Extraction (SPE) | Human Plasma | 5 | [17] |
| Protein Precipitation (PPT) | Human Plasma | 100 | [20] |
Visualizations
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. sciex.com [sciex.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Liquid-Liquid Extraction - Use in Bioprocess Development [celignis.com]
- 6. Liquid-liquid extraction [scioninstruments.com]
- 7. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 8. longdom.org [longdom.org]
- 9. benchchem.com [benchchem.com]
- 10. providiongroup.com [providiongroup.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. waters.com [waters.com]
- 15. benchchem.com [benchchem.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. waters.com [waters.com]
- 18. Quantification of dexamethasone and corticosterone in rat biofluids and fetal tissue using highly sensitive analytical methods: assay validation and application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Storage stability of five steroids and in dried blood spots for newborn screening and retrospective diagnosis of congenital adrenal hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Quantification of 6 glucocorticoids in human plasma by liquid chromatography tandem mass spectrometry: method development, validation, and assessment of matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. Multi-matrix assay of cortisol, cortisone and corticosterone using a combined MEPS-HPLC procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Comparison of three different blood matrices for the quantification of endogenous steroids using UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. Determination of (22R,S)budesonide in human plasma by automated liquid chromatography/thermospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Cross-Validation of Analytical Methods for (22R)-Budesonide-d6: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated analytical methods for budesonide and its epimers, offering crucial insights for researchers utilizing (22R)-Budesonide-d6 as a deuterated internal standard. While direct cross-validation data for this compound is not publicly available, this document serves as a foundational resource by summarizing the performance of established bioanalytical methods for the parent compound. The principles of method validation and the use of deuterated internal standards are critical for ensuring the accuracy and reliability of pharmacokinetic and other quantitative studies.
Budesonide is a potent glucocorticoid existing as a mixture of two epimers, 22R and 22S. The 22R epimer is known to be the more active form. In bioanalytical assays, a stable isotope-labeled internal standard, such as this compound, is essential for accurate quantification, as it mimics the analyte's behavior during sample preparation and analysis, correcting for matrix effects and variability.[1][2][3]
Performance Comparison of Analytical Methods
The following tables summarize the performance characteristics of various Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods developed and validated for the quantification of budesonide in biological matrices, primarily human plasma. These methods commonly employ a deuterated analog of budesonide as an internal standard.
Table 1: LC-MS/MS Method Performance for Budesonide Quantification
| Method Reference | Analyte(s) | Matrix | Internal Standard | LLOQ (pg/mL) | Linearity Range (pg/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (% Bias) |
| Method A | Budesonide (epimers not separated) | Human Plasma | Budesonide-d8 | 2 | 2 - 1024 | < 15% | < 15% | Within ±15% |
| Method B | Budesonide (epimers not separated) | Human Plasma | Budesonide-d8 | 10 | 10 - 1200 | < 15% | < 15% | Within ±15% |
| Method C | 22R-Budesonide & 22S-Budesonide | Human Plasma | d8-Budesonide epimers | 5 | 5 - 500 (22R) 5 - 3000 (22S) | < 15% | < 15% | Within ±15% |
| Method D | Budesonide (epimers not separated) | Dried Blood Spots | Budesonide-d8 | 1000 (1 ng/mL) | 1 - 50 ng/mL | < 15% | < 15% | Within ±15% |
Detailed Experimental Protocols
The successful implementation of a bioanalytical method relies on a well-defined experimental protocol. Below are generalized yet detailed methodologies based on the commonly employed techniques for budesonide analysis.
Method A: High-Sensitivity Quantification of Budesonide in Human Plasma
-
Sample Preparation:
-
Spike 200 µL of human plasma with the internal standard (Budesonide-d8).
-
Perform solid-phase extraction (SPE) for sample cleanup and concentration.
-
Evaporate the eluate and reconstitute in the mobile phase.
-
-
Chromatography:
-
Column: C18 reverse-phase column.
-
Mobile Phase: Gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: Typically in the range of 0.4-0.8 mL/min.
-
-
Mass Spectrometry:
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for both budesonide and the internal standard.
-
Method C: Stereoselective Quantification of 22R and 22S Budesonide Epimers
-
Sample Preparation:
-
To 100 µL of human plasma, add the internal standard solution (d8-Budesonide epimers).
-
Perform liquid-liquid extraction (LLE) under alkaline conditions using an organic solvent mixture (e.g., n-hexane/dichloromethane/isopropanol).
-
Evaporate the organic layer and reconstitute the residue.
-
-
Chromatography (UHPLC):
-
Column: A high-resolution column capable of separating the epimers (e.g., Acquity UPLC BEH C18).
-
Mobile Phase: Isocratic elution with a finely tuned mixture of acetonitrile, aqueous buffer, and acid (e.g., acetonitrile/5mM ammonium acetate/acetic acid).
-
Flow Rate: Optimized for baseline separation of the epimers.
-
-
Mass Spectrometry:
-
Ionization: ESI in positive mode.
-
Detection: MRM with optimized transitions for each epimer and their deuterated counterparts.
-
Visualizing the Workflow and Cross-Validation Logic
Diagrams created using Graphviz provide a clear visual representation of the experimental and logical processes involved in bioanalytical method validation.
Caption: A generalized workflow for the bioanalytical analysis of budesonide using a deuterated internal standard.
Caption: The logical relationship in a cross-validation study comparing two analytical methods.
Conclusion
The selection and validation of an appropriate analytical method are paramount for the generation of reliable data in drug development. While this guide does not present a direct cross-validation of methods for this compound, it provides a comprehensive overview of validated high-performance methods for its non-deuterated counterpart, budesonide, and its epimers. The detailed protocols and performance data herein offer a valuable starting point for researchers to develop and validate their own methods using this compound as an internal standard, in accordance with regulatory guidelines from bodies such as the FDA and ICH.[4][5][6] The principles of cross-validation should be applied whenever different analytical methods are used within or across studies to ensure data integrity and comparability.[6][7]
References
- 1. benchchem.com [benchchem.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. texilajournal.com [texilajournal.com]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 6. fda.gov [fda.gov]
- 7. nalam.ca [nalam.ca]
A Comparative Pharmacokinetic Profile: (22R)-Budesonide-d6 vs. Non-Labeled (22R)-Budesonide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the pharmacokinetic profiles of (22R)-Budesonide-d6 and its non-labeled counterpart, (22R)-Budesonide. The data presented for this compound is a projection based on the established principles of the kinetic isotope effect, where the substitution of hydrogen with deuterium can significantly alter a drug's metabolic fate.
Budesonide, a potent glucocorticoid, is a racemic mixture of two epimers, 22R and 22S. The 22R epimer is a key component of its anti-inflammatory activity. Deuteration of drug molecules at sites of metabolic activity can slow down their breakdown by metabolic enzymes, leading to an improved pharmacokinetic profile. This guide summarizes the expected advantages of deuterating (22R)-Budesonide.
Data Presentation: Pharmacokinetic Parameter Comparison
The following table summarizes the known pharmacokinetic parameters for non-labeled (22R)-Budesonide and the projected parameters for this compound. The projected data for the deuterated compound anticipates a decrease in clearance and a corresponding increase in plasma exposure (AUC) and half-life, which are common consequences of the kinetic isotope effect.
| Pharmacokinetic Parameter | (22R)-Budesonide (Non-Labeled) | This compound (Projected) | Rationale for Projection |
| Maximum Plasma Concentration (Cmax) | 1.8 µg/L[1] | Increased | Slower metabolism can lead to higher peak concentrations. |
| Time to Maximum Plasma Concentration (Tmax) | 0.46 hours[1] | No significant change or slightly increased | Absorption is generally not significantly affected by deuteration. |
| Area Under the Curve (AUC) | Dose-dependent[1] | Significantly Increased | Reduced clearance leads to greater overall drug exposure. |
| Elimination Half-life (t½) | 2.3 hours[1] | Increased | Slower metabolism extends the time the drug remains in the body. |
| Oral Clearance | 163 L/h[1] | Decreased | The primary benefit of deuteration is reduced metabolic clearance. |
Experimental Protocols
A robust comparative pharmacokinetic study is essential to quantify the benefits of deuteration. The following is a detailed methodology for such a study.
Objective
To compare the pharmacokinetic profiles of this compound and non-labeled (22R)-Budesonide in a suitable animal model (e.g., Sprague-Dawley rats) or in human volunteers.
Study Design
A randomized, double-blind, crossover study design is recommended.
Materials
-
This compound (Test Article)
-
(22R)-Budesonide (Reference Article)
-
Vehicle suitable for inhalation or oral administration
-
Animal model (e.g., male Sprague-Dawley rats, 250-300g) or healthy human volunteers
Methodology
-
Animal Acclimatization: Acclimatize animals for at least one week before the study, with free access to food and water.
-
Dosing:
-
Administer a single dose of the test or reference article to each subject group. For inhalation studies, a dry powder inhaler or nebulizer can be used.[1] For oral studies, administration can be via gavage.
-
After a washout period of at least seven times the half-life of the drug, the subjects will receive the other treatment.
-
-
Blood Sampling:
-
Collect serial blood samples from the tail vein (in rats) or via an indwelling catheter (in humans) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).[2]
-
Collect blood in tubes containing an appropriate anticoagulant (e.g., EDTA).
-
Centrifuge the blood samples to separate plasma and store the plasma at -80°C until analysis.
-
-
Bioanalytical Method:
-
Develop and validate a sensitive and specific bioanalytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the simultaneous quantification of this compound and non-labeled (22R)-Budesonide in plasma.
-
-
Pharmacokinetic Analysis:
-
Use non-compartmental analysis to determine the key pharmacokinetic parameters including Cmax, Tmax, AUC₀₋t, AUC₀₋inf, t½, and clearance.
-
Statistically compare the pharmacokinetic parameters of the two compounds.
-
Mandatory Visualizations
Caption: Experimental workflow for a comparative pharmacokinetic study.
References
Comparative Binding Affinity of (22R)-Budesonide-d6 and (22S)-Budesonide-d6 to the Glucocorticoid Receptor
For Researchers, Scientists, and Drug Development Professionals
Glucocorticoid Receptor Signaling Pathway
Glucocorticoids exert their effects by binding to the glucocorticoid receptor, a ligand-activated transcription factor.[2][6] Upon binding, the receptor translocates to the nucleus, where it modulates the transcription of target genes, leading to anti-inflammatory and immunosuppressive effects.[2][6]
Caption: Glucocorticoid receptor signaling pathway.
Comparative Binding Affinity Data
Budesonide is known to have a high affinity for the glucocorticoid receptor.[2] Studies have consistently shown that the (22R)-epimer of Budesonide exhibits a significantly higher binding affinity for the glucocorticoid receptor compared to the (22S)-epimer.[3][4] The (22R)-epimer is reported to be approximately twice as active as the (22S)-epimer.[3][4] This difference in binding affinity is a key determinant of their respective biological activities.
| Compound | Relative Binding Affinity (RBA) vs. Dexamethasone | Key Findings |
| (22R)-Budesonide | Higher than Dexamethasone | Approximately twice the binding affinity of the (22S)-epimer.[3] |
| (22S)-Budesonide | Higher than Dexamethasone | Lower binding affinity compared to the (22R)-epimer.[3] |
| Budesonide (1:1 mixture) | RRA of 855 (Dexamethasone = 100)[7] | A high-affinity glucocorticoid.[8] |
Note: Specific quantitative binding data (e.g., Kd, IC50) for the deuterated forms are not available in the reviewed literature. The data presented is for the non-deuterated epimers and serves as a strong basis for inferring the relative affinities of their deuterated counterparts.
Experimental Protocol: Competitive Binding Assay
The binding affinity of a compound to the glucocorticoid receptor is typically determined using a competitive binding assay.[9][10] This method measures the ability of a test compound (e.g., (22R)-Budesonide-d6) to compete with a labeled ligand (radiolabeled or fluorescent) for binding to the receptor.
Materials:
-
Glucocorticoid receptor (recombinant human or from tissue extracts)
-
Labeled ligand (e.g., [³H]-dexamethasone or a fluorescently labeled glucocorticoid)
-
Test compounds: this compound and (22S)-Budesonide-d6
-
Reference compound: Dexamethasone
-
Assay buffer
-
Multi-well plates
-
Scintillation counter or fluorescence polarization reader
Method:
-
Preparation: Prepare serial dilutions of the test and reference compounds.
-
Incubation: In each well, combine the glucocorticoid receptor, a fixed concentration of the labeled ligand, and varying concentrations of the test or reference compound.
-
Equilibration: Incubate the plates to allow the binding reaction to reach equilibrium.
-
Separation: Separate the receptor-bound labeled ligand from the free labeled ligand. This can be achieved through methods like filtration or dextran-coated charcoal precipitation.[10]
-
Detection: Quantify the amount of bound labeled ligand using a suitable detection method (e.g., scintillation counting for radioligands or fluorescence polarization for fluorescent ligands).[9]
-
Data Analysis: Plot the percentage of bound labeled ligand against the concentration of the competitor. The concentration of the test compound that inhibits 50% of the labeled ligand binding (IC50) is determined. The relative binding affinity can then be calculated by comparing the IC50 of the test compound to that of the reference compound.
Caption: Experimental workflow for a competitive binding assay.
Conclusion
Based on the well-established data for the non-deuterated epimers of Budesonide, it can be concluded that This compound is expected to exhibit a significantly higher binding affinity for the glucocorticoid receptor than (22S)-Budesonide-d6 . This difference in affinity is the primary driver of the differential biological potency observed between the two epimers. For definitive quantitative data on the deuterated compounds, a direct experimental determination using a competitive binding assay as outlined above would be required.
References
- 1. Budesonide | C25H34O6 | CID 5281004 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. What is the mechanism of action of Budesonide? [synapse.patsnap.com]
- 3. Correlation between chemical structure, receptor binding, and biological activity of some novel, highly active, 16 alpha, 17 alpha-acetal-substituted glucocorticoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Budesonide Result Summary | BioGRID [thebiogrid.org]
- 5. Kinetics of the epimeric glucocorticoid budesonide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structural Analysis of the Glucocorticoid Receptor Ligand-Binding Domain in Complex with Triamcinolone Acetonide and a Fragment of the Atypical Coregulator, Small Heterodimer Partner - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Binding kinetics of budesonide to the human glucocorticoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. tools.thermofisher.com [tools.thermofisher.com]
- 10. benchchem.com [benchchem.com]
A Comparative Guide to Inter-laboratory Quantification of (22R)-Budesonide-d6
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the quantification of (22R)-Budesonide-d6, a deuterated internal standard crucial for the accurate measurement of Budesonide in biological matrices. The data presented is a synthesis of performance characteristics from various published analytical methods, offering a valuable resource for laboratories seeking to establish or optimize their own quantification assays.
Quantitative Performance Comparison
The following table summarizes the key performance parameters of different analytical methods for the quantification of Budesonide and its epimers. While direct inter-laboratory studies for this compound are not publicly available, these validated methods for Budesonide provide a strong reference for expected performance. The use of a stable isotope-labeled internal standard like this compound is a standard practice in these methods to ensure accuracy and precision.
| Methodology | Matrix | Linear Range | Lower Limit of Quantification (LLOQ) | Precision (%RSD) | Accuracy/Recovery (%) | Reference |
| UPLC-MS/MS | Human Plasma | 5.0-500 pg/mL (22R-BUD) & 5.0-3000 pg/mL (22S-BUD) | 5.0 pg/mL | Intra-day and Inter-day < 12.1% | Not explicitly stated | [1][2] |
| LC-MS | Human Plasma | 0.1 nmol/L (LOQ) and higher | 0.1 nmol/L (43 ng/L) | 16% at LOQ, < 5% at higher concentrations | > 97% | [3] |
| HPLC | Pharmaceutical Formulation | 1-50 µg/mL | 0.25 µg/mL | Not explicitly stated | Quantitative | |
| GC | Not specified | 0.01-0.20 mg/mL | 4.8 ng (22S) & 6.2 ng (22R) | High | High | |
| UHPLC-MS/MS | Dried Blood Spots | Not specified | 1 ng/mL | 9.8% | 77.9% |
Experimental Protocols
The following sections detail generalized experimental protocols derived from the referenced literature for the quantification of Budesonide using this compound as an internal standard.
Sample Preparation: Liquid-Liquid Extraction
-
To a 1.0 mL aliquot of the biological matrix (e.g., plasma), add the internal standard, this compound.
-
Perform a liquid-liquid extraction using an appropriate organic solvent (e.g., n-hexane/dichloromethane/isopropanol).[1]
-
Vortex the mixture and centrifuge to separate the organic and aqueous layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for analysis.
Chromatographic Separation: UPLC-MS/MS
-
Chromatographic System: A validated Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Column: An appropriate reversed-phase column (e.g., Acquity UPLC BEH C18, 50mm×2.1mm, 1.7µm).[1]
-
Mobile Phase: An isocratic or gradient mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., 5mM ammonium acetate with acetic acid).[1]
-
Flow Rate: A typical flow rate would be in the range of 0.5-1.0 mL/min.[1]
-
Injection Volume: 5-20 µL.
-
Column Temperature: Maintained at a constant temperature, for example, 40°C.
Mass Spectrometric Detection
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode is typically used.
-
Multiple Reaction Monitoring (MRM): Monitor the specific precursor to product ion transitions for both Budesonide and this compound. For example, a potential transition for Budesonide epimers is m/z 489→357.[1]
-
Data Analysis: The concentration of Budesonide in the sample is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve.
Visualizing the Experimental Workflow and Signaling Pathway
To further elucidate the processes involved, the following diagrams illustrate the experimental workflow for quantification and the cellular signaling pathway of Budesonide.
Caption: Experimental workflow for the quantification of Budesonide.
Caption: Budesonide's glucocorticoid receptor signaling pathway.
References
Head-to-head comparison of different extraction methods for (22R)-Budesonide-d6
For researchers, scientists, and drug development professionals engaged in the bioanalysis of (22R)-Budesonide-d6, the selection of an appropriate extraction method from biological matrices is a critical step to ensure accurate and reliable quantification. The two most common techniques employed for this purpose are Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE). This guide provides a head-to-head comparison of these methods, supported by experimental data and detailed protocols to aid in the selection of the most suitable technique for your analytical needs.
Data Presentation: A Comparative Overview
The following table summarizes the key quantitative performance metrics for SPE and LLE in the extraction of budesonide from human plasma, based on data from published studies. It is important to note that this compound is a deuterated form of the 22R epimer of budesonide and is expected to have very similar extraction properties to the non-deuterated compound. The data presented here is for budesonide and its epimers, serving as a strong proxy for the performance of this compound extraction.
| Performance Metric | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) |
| Recovery | 67% to 88.9%[1][2] | Approximately 100.4% to 101.1% (reported as accuracy)[3] |
| Reproducibility (CV%) | <9% to 18%[1] | 1.72%[3] |
| Common Sorbents/Solvents | C18, Oasis WCX[4][5] | n-hexane/dichloromethane/isopropanol, tert-butyl methyl ether: n-hexane, ethyl acetate[6][7][8] |
| Selectivity | High, with effective removal of interferences[1] | Can be prone to emulsion formation and co-extraction of interferences[9] |
| Automation Potential | High, with semi-automated 96-well plate formats available[2] | More challenging to automate, often a manual process[10] |
Experimental Protocols
Below are detailed experimental protocols for both Solid-Phase Extraction and Liquid-Liquid Extraction of budesonide from human plasma. These protocols are based on methodologies described in the scientific literature and provide a practical guide for implementation in a laboratory setting.
Solid-Phase Extraction (SPE) Protocol
This protocol is a composite based on several published methods utilizing C18 cartridges.
1. Sample Pre-treatment:
-
To 1 mL of human plasma, add the internal standard (this compound).
-
Vortex the sample for 30 seconds.
-
The sample may be diluted with a buffer, such as 4% phosphoric acid in water, prior to loading.
2. SPE Cartridge Conditioning:
-
Condition a C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water.
3. Sample Loading:
-
Load the pre-treated plasma sample onto the conditioned SPE cartridge.
4. Washing:
-
Wash the cartridge with 1 mL of a weak organic solvent solution (e.g., 5-10% methanol in water) to remove polar interferences.
5. Elution:
-
Elute the analyte from the cartridge with 1 mL of a strong organic solvent, such as methanol or acetonitrile.
6. Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in a suitable volume (e.g., 100 µL) of the mobile phase used for the analytical method (e.g., LC-MS/MS).
Liquid-Liquid Extraction (LLE) Protocol
This protocol is based on a method utilizing a solvent mixture of n-hexane, dichloromethane, and isopropanol.[7]
1. Sample Preparation:
-
To 0.5 mL of human plasma in a centrifuge tube, add the internal standard (this compound).
-
Add 0.1 mL of 1 M sodium hydroxide to alkalinize the sample. Vortex for 30 seconds.
2. Extraction:
-
Add 3 mL of the extraction solvent mixture (n-hexane/dichloromethane/isopropanol, 2:1:0.1, v/v/v).[7]
-
Vortex the mixture vigorously for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
3. Solvent Transfer:
-
Carefully transfer the upper organic layer to a clean tube.
4. Evaporation and Reconstitution:
-
Evaporate the organic solvent to dryness under a stream of nitrogen at approximately 40°C.
-
Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the mobile phase for analysis.
Visualizing the Workflows
To further clarify the procedural differences, the following diagrams illustrate the workflows for both SPE and LLE.
Conclusion
Both Solid-Phase Extraction and Liquid-Liquid Extraction are viable methods for the extraction of this compound from biological matrices.
Solid-Phase Extraction (SPE) offers the advantages of high selectivity, good recovery, and excellent potential for automation, which is beneficial for high-throughput laboratories. The cleaner extracts obtained from SPE can also lead to reduced matrix effects in the subsequent analysis, potentially improving the longevity of analytical instrumentation.
Liquid-Liquid Extraction (LLE) , while often more labor-intensive and difficult to automate, can provide very high and reproducible recoveries. It is a cost-effective method that does not require specialized cartridges. However, the potential for emulsion formation and the co-extraction of interfering substances are important considerations.
The choice between SPE and LLE will ultimately depend on the specific requirements of the assay, including the desired sample throughput, the available equipment, and the need for extract cleanliness. For high-throughput applications where automation and minimal matrix effects are paramount, SPE is often the preferred method. For smaller sample batches where cost and simplicity are key drivers, LLE remains a robust and effective option.
References
- 1. Determination of (22R,S)budesonide in human plasma by automated liquid chromatography/thermospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phospholipid removal combined with a semi-automated 96-well SPE application for determination of budesonide in human plasma with LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. storage.googleapis.com [storage.googleapis.com]
- 4. waters.com [waters.com]
- 5. Determination of epimers 22R and 22S of budesonide in human plasma by high-performance liquid chromatography-atmospheric pressure chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Simultaneous quantification of 22R and 22S epimers of budesonide in human plasma by ultra-high-performance liquid chromatography-tandem mass spectrometry: application in a stereoselective pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. mdpi.com [mdpi.com]
- 10. biotage.com [biotage.com]
Deuterium Labeling and Its Impact on (22R)-Budesonide Metabolism: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the metabolism of (22R)-Budesonide and its deuterated analog, (22R)-Budesonide-d6. While direct comparative experimental data for this compound is not extensively available in public literature, this document synthesizes known information on the metabolism of the non-deuterated compound with the established principles of the kinetic isotope effect (KIE) to offer a scientifically grounded comparison.
Introduction to the Isotope Effect in Drug Metabolism
Deuterium, a stable isotope of hydrogen, possesses a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond.[1][2] In drug metabolism, the cleavage of a C-H bond is often a rate-limiting step in the biotransformation of a drug molecule by metabolic enzymes, such as the cytochrome P450 (CYP) family.[1] By replacing hydrogen atoms at metabolically active sites with deuterium, the rate of metabolic conversion can be significantly reduced. This phenomenon, known as the kinetic isotope effect, can lead to an improved pharmacokinetic profile, including increased metabolic stability, longer half-life, and potentially reduced formation of toxic metabolites.[1][2]
Metabolic Profile of (22R)-Budesonide
(22R)-Budesonide, the more active epimer of the glucocorticoid budesonide, undergoes extensive first-pass metabolism in the liver, primarily mediated by the cytochrome P450 3A (CYP3A) subfamily of enzymes.[3][4] The major metabolic pathways involve hydroxylation, leading to the formation of two primary, less active metabolites: 6β-hydroxybudesonide and 16α-hydroxyprednisolone.[3][5] The rapid metabolism of (22R)-Budesonide contributes to its low systemic bioavailability and favorable safety profile for a locally acting steroid.[6][7]
Comparative Metabolic Data: (22R)-Budesonide vs. This compound
The following tables present a summary of the known metabolic parameters for (22R)-Budesonide and the anticipated effects of deuterium labeling on these parameters for this compound, based on the principles of the kinetic isotope effect. It is important to note that the data for the deuterated compound are predictive and would require experimental verification.
Table 1: In Vitro Metabolic Stability
| Compound | In Vitro Half-life (t½) in Human Liver Microsomes | Expected Change with Deuteration |
| (22R)-Budesonide | High clearance[8] | Increased |
| This compound | Not available | Slower clearance, longer half-life |
Table 2: Metabolite Formation
| Compound | Major Metabolites | Rate of Metabolite Formation | Expected Change with Deuteration |
| (22R)-Budesonide | 6β-hydroxybudesonide, 16α-hydroxyprednisolone[3][5] | Rapid[8] | Decreased |
| This compound | Expected to be the same | Slower rate of formation | Slower formation of metabolites |
Table 3: Pharmacokinetic Parameters
| Parameter | (22R)-Budesonide | This compound (Predicted) | Rationale for Predicted Change |
| Plasma Half-life (t½) | ~2.3 hours[9] | Longer | Reduced metabolic clearance due to KIE. |
| Systemic Bioavailability | Low (~11% orally)[7] | Higher | Reduced first-pass metabolism. |
| Clearance (CL) | High[9] | Lower | Slower rate of enzymatic degradation. |
Experimental Protocols
To experimentally validate the predicted isotope effect, the following methodologies would be employed:
In Vitro Metabolic Stability Assay
Objective: To determine and compare the rate of metabolism of (22R)-Budesonide and this compound in a controlled in vitro system.
Protocol:
-
Incubation: (22R)-Budesonide and this compound (e.g., at a final concentration of 1 µM) are incubated separately with human liver microsomes (e.g., 0.5 mg/mL) in a phosphate buffer (pH 7.4).
-
Cofactor Addition: The reaction is initiated by the addition of an NADPH-regenerating system.
-
Time Points: Aliquots are removed at various time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
Reaction Quenching: The reaction in the aliquots is stopped by the addition of a cold organic solvent, such as acetonitrile.
-
Sample Preparation: Samples are centrifuged to precipitate proteins, and the supernatant is collected.
-
Analysis: The concentration of the parent compound remaining at each time point is quantified using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
-
Data Analysis: The in vitro half-life (t½) and intrinsic clearance (CLint) are calculated from the disappearance rate of the parent compound.
Metabolite Identification and Quantification
Objective: To identify and quantify the major metabolites of (22R)-Budesonide and this compound.
Protocol:
-
Incubation: A similar incubation setup as the metabolic stability assay is used, but with a longer incubation time (e.g., 60 minutes) to allow for sufficient metabolite formation.
-
Sample Preparation: Following incubation and reaction quenching, the samples are prepared for analysis.
-
LC-MS/MS Analysis: The samples are analyzed by high-resolution LC-MS/MS to detect and identify potential metabolites. The expected masses of 6β-hydroxybudesonide and 16α-hydroxyprednisolone, and their deuterated counterparts, would be monitored.
-
Quantification: The relative or absolute amounts of the major metabolites are quantified by comparing their peak areas to that of a known internal standard.
Visualizing the Metabolic Pathway and Experimental Workflow
The following diagrams illustrate the metabolic pathway of (22R)-Budesonide and a typical experimental workflow for its in vitro metabolism studies.
References
- 1. Deuterated drugs; where are we now? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Budesonide is metabolized by cytochrome P450 3A (CYP3A) enzymes in human liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Liver metabolism of budesonide in rat, mouse, and man. Comparative aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacodynamics and pharmacokinetics of budesonide: a new nebulized corticosteroid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics and metabolism of budesonide, a selective glucocorticoid [pubmed.ncbi.nlm.nih.gov]
- 8. Biotransformation in vitro of the 22R and 22S epimers of budesonide by human liver, bronchus, colonic mucosa and skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Clinical pharmacokinetics of inhaled budesonide - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Confirming the Stereochemical Purity of (22R)-Budesonide-d6
For researchers in drug development and related scientific fields, the stereochemical purity of active pharmaceutical ingredients (APIs) and their deuterated analogues is of paramount importance. This guide provides a comprehensive comparison of analytical methodologies for confirming the stereochemical purity of (22R)-Budesonide-d6, a deuterated glucocorticoid. It includes detailed experimental protocols and data presentation to aid in the selection of appropriate analytical techniques and the evaluation of commercially available deuterated standards.
Budesonide is a potent corticosteroid that exists as a pair of epimers at the C-22 position: (22R)-Budesonide and (22S)-Budesonide. The (22R) epimer is known to be the more pharmacologically active of the two.[1] Consequently, ensuring the stereochemical purity of this compound is critical for its use in pharmacokinetic and metabolic studies where it serves as an internal standard. This guide will focus on the two primary analytical techniques for this purpose: Chiral High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Comparison of Analytical Techniques for Stereochemical Purity
The choice of analytical technique for determining the stereochemical purity of this compound depends on the specific requirements of the analysis, such as the need for high throughput, the availability of instrumentation, and the desired level of structural information.
| Feature | Chiral High-Performance Liquid Chromatography (HPLC) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Differential interaction of enantiomers with a chiral stationary phase, leading to separation. | Differentiates between epimers based on distinct chemical shifts of specific protons in a magnetic field. |
| Primary Use | Separation and quantification of the (22S)-Budesonide-d6 impurity in a this compound sample. | Absolute quantification of each epimer without the need for a reference standard of the other epimer. |
| Sample Throughput | High | Moderate |
| Instrumentation | HPLC system with a chiral column and a UV or mass spectrometric detector. | High-field NMR spectrometer. |
| Advantages | High sensitivity and resolution, well-established methodology. | Provides structural confirmation, does not require a separate standard for the impurity for quantification. |
| Limitations | Requires a specific chiral column, method development can be time-consuming. | Lower sensitivity compared to HPLC-MS, may be affected by excipients or other impurities with overlapping signals. |
Experimental Protocols
Chiral High-Performance Liquid Chromatography (HPLC)
This protocol is a representative method for the chiral separation of Budesonide epimers.
Objective: To separate and quantify the (22R) and (22S) epimers of Budesonide-d6 using HPLC with a chiral stationary phase.
Materials:
-
This compound sample
-
(22S)-Budesonide reference standard (if available for peak identification)
-
HPLC grade acetonitrile
-
HPLC grade methanol
-
Deionized water
-
Phosphate buffer components
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV detector.
-
Chiral stationary phase column (e.g., Daicel Chiralpak AD-H, or equivalent).
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase consisting of a mixture of acetonitrile and water (e.g., 40:60 v/v) with a suitable buffer (e.g., 23 mM phosphate buffer, pH 3.2).[2] The optimal mobile phase composition may need to be determined empirically.
-
Standard and Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in the mobile phase to a known concentration (e.g., 0.1 mg/mL).
-
If available, prepare a solution of the (22S)-Budesonide reference standard for peak identification.
-
-
Chromatographic Conditions:
-
Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm)
-
Mobile Phase: Acetonitrile/Water (40:60, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 254 nm[2]
-
Injection Volume: 10 µL
-
-
Analysis:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the prepared sample and standard solutions.
-
Identify the peaks corresponding to the (22R) and (22S) epimers based on their retention times.
-
Calculate the percentage of the (22S) epimer in the this compound sample using the peak areas.
-
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
This protocol provides a general framework for using qNMR to determine the epimeric ratio of Budesonide.
Objective: To determine the stereochemical purity of this compound by quantifying the relative amounts of the (22R) and (22S) epimers using ¹H NMR.
Materials:
-
This compound sample
-
Deuterated solvent (e.g., DMSO-d6 or CDCl3)
-
Internal standard with a known concentration and a signal that does not overlap with the analyte signals (optional, for absolute quantification).
Instrumentation:
-
High-field NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation:
-
Accurately weigh a known amount of the this compound sample.
-
Dissolve the sample in a precise volume of the deuterated solvent.
-
-
NMR Data Acquisition:
-
Acquire the ¹H NMR spectrum of the sample.
-
Ensure a sufficient relaxation delay (D1) to allow for complete magnetization recovery between scans, which is crucial for accurate quantification.
-
-
Data Processing and Analysis:
-
Process the NMR spectrum (Fourier transformation, phase correction, and baseline correction).
-
Identify the distinct and well-resolved signals corresponding to the (22R) and (22S) epimers. For Budesonide in DMSO-d6, characteristic signals for the C16-H and C22-H protons can be used for differentiation.
-
Integrate the area of the selected signals for both epimers.
-
Calculate the molar ratio of the two epimers from the integral values. The stereochemical purity can then be expressed as a percentage.
-
Data Presentation
A Certificate of Analysis for this compound should ideally provide the following information regarding its stereochemical purity. Researchers should look for these details when sourcing this material.
| Parameter | Example Data (Supplier A) | Analytical Method |
| Stereochemical Purity | >98% (22R) | Chiral HPLC |
| (22S)-Budesonide-d6 Content | <2% | Chiral HPLC |
| Deuterium Incorporation | >99% | Mass Spectrometry |
| Chemical Purity | >99% | HPLC |
Visualizations
Caption: Workflow for confirming the stereochemical purity of this compound.
Caption: Glucocorticoid receptor signaling pathway of Budesonide.
References
(22R)-Budesonide-d6: A Comparative Analysis of Glucocorticoid Potency in Cellular Models
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of (22R)-Budesonide-d6's Performance Against Other Corticosteroids Supported by Experimental Data.
(22R)-Budesonide, the more active epimer of Budesonide, is a potent glucocorticoid utilized in the management of inflammatory conditions. Its deuterated form, this compound, is often employed in research and clinical studies to investigate pharmacokinetics without altering the fundamental pharmacological activity. This guide provides a comparative analysis of the relative potency of (22R)-Budesonide against other widely used corticosteroids—Dexamethasone, Fluticasone Propionate, and Betamethasone—in key cellular assays that predict anti-inflammatory efficacy.
Executive Summary
The anti-inflammatory effects of corticosteroids are primarily mediated through their binding to the glucocorticoid receptor (GR), leading to the transactivation of anti-inflammatory genes and the transrepression of pro-inflammatory transcription factors. The potency of a corticosteroid is therefore a critical determinant of its therapeutic efficacy.
Available data indicates that (22R)-Budesonide exhibits a high affinity for the glucocorticoid receptor, reported to be approximately twice that of its (22S)-epimer and significantly greater than that of Dexamethasone.[1] In functional assays, Budesonide demonstrates potent transactivation and transrepression activities. While specific data for the deuterated form, this compound, is not extensively published in comparative studies, the substitution of hydrogen with deuterium atoms is not expected to significantly alter its in vitro potency at the receptor level.
Comparative Potency Data
The following tables summarize the available quantitative data from in vitro cellular assays, providing a comparison of the relative potency of Budesonide and other corticosteroids. It is important to note that the data presented is compiled from various studies, and direct comparisons should be made with caution due to potential variations in experimental conditions.
Table 1: Relative Glucocorticoid Receptor (GR) Binding Affinity
| Corticosteroid | Relative Binding Affinity (Dexamethasone = 100) | Source |
| (22R)-Budesonide | ~1400 | [1] |
| Budesonide (Epimer Mix) | 855 - 935 | [2] |
| Fluticasone Propionate | 1775 - 1910 | [3] |
| Betamethasone | Not directly compared in the same study | |
| Dexamethasone | 100 (Reference) | [2] |
Note: The value for (22R)-Budesonide is extrapolated from a study indicating it is 14 times more active than Dexamethasone in GR binding.[1]
Table 2: In Vitro Potency in Transactivation Assays (GRE-mediated Reporter Gene Expression)
| Corticosteroid | EC50 (nM) | Cell Line | Source |
| Budesonide (Epimer Mix) | 1.1 | A549 | [4] |
| Fluticasone Propionate | 0.98 | A549 | [4] |
| Betamethasone | 3.1 | HEK 293T | |
| Dexamethasone | 36 | A549 | [4] |
Table 3: In Vitro Potency in Transrepression Assays (Inhibition of Pro-inflammatory Mediators)
| Corticosteroid | IC50 (nM) - Inhibition of GM-CSF release | Cell Line | Source |
| Budesonide (Epimer Mix) | 0.05 | A549 | [4] |
| Fluticasone Propionate | 0.018 | A549 | [4] |
| Betamethasone | Not available in the same study | ||
| Dexamethasone | 2.2 | A549 | [4] |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods used to determine potency, the following diagrams illustrate the glucocorticoid receptor signaling pathway and the workflows for the key experimental assays.
Caption: Glucocorticoid Receptor Signaling Pathway.
Caption: Workflow for Glucocorticoid Receptor Competitive Binding Assay.
Caption: Workflow for Transactivation/Transrepression Reporter Gene Assay.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are generalized protocols for the key assays used to determine corticosteroid potency.
Glucocorticoid Receptor (GR) Competitive Binding Assay
This assay measures the ability of a test compound to displace a radiolabeled ligand from the glucocorticoid receptor, thereby determining its binding affinity.
-
Receptor Preparation: A source of glucocorticoid receptors is prepared, typically from cell lysates (e.g., A549 cells) or purified recombinant human GR.
-
Reaction Mixture: The receptor preparation is incubated with a fixed concentration of a radiolabeled glucocorticoid (e.g., [³H]-dexamethasone) and varying concentrations of the unlabeled test corticosteroid (this compound, Dexamethasone, etc.).
-
Incubation: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation: Receptor-bound radioligand is separated from the free, unbound radioligand using methods such as filtration or size-exclusion chromatography.
-
Quantification: The amount of radioactivity in the bound fraction is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The relative binding affinity (RBA) is then calculated relative to a standard corticosteroid like Dexamethasone.
Transactivation Assay (GRE-Luciferase Reporter Assay)
This cell-based assay quantifies the ability of a corticosteroid to activate gene expression through the glucocorticoid response element (GRE).
-
Cell Culture and Transfection: A suitable cell line (e.g., A549 or HEK293) is co-transfected with two plasmids: one that expresses the human glucocorticoid receptor and another that contains a luciferase reporter gene under the control of a promoter with multiple GREs.
-
Compound Treatment: The transfected cells are treated with various concentrations of the test corticosteroids.
-
Cell Lysis: After an incubation period, the cells are lysed to release the luciferase enzyme.
-
Luminescence Measurement: A luciferase substrate is added to the cell lysate, and the resulting luminescence is measured using a luminometer.
-
Data Analysis: The concentration of the corticosteroid that produces 50% of the maximal luciferase activity (EC50) is calculated to determine its transactivation potency.
Transrepression Assay (NF-κB or AP-1 Reporter Assay)
This assay measures the ability of a corticosteroid to inhibit the activity of pro-inflammatory transcription factors like NF-κB or AP-1.
-
Cell Culture and Transfection: Cells are co-transfected with a GR expression plasmid and a reporter plasmid where luciferase expression is driven by a promoter containing binding sites for NF-κB or AP-1.
-
Inflammatory Stimulus and Compound Treatment: The cells are stimulated with an inflammatory agent (e.g., TNF-α or PMA) to activate the NF-κB or AP-1 pathway, in the presence of varying concentrations of the test corticosteroids.
-
Cell Lysis and Luminescence Measurement: Similar to the transactivation assay, cells are lysed, and luciferase activity is measured.
-
Data Analysis: The concentration of the corticosteroid that inhibits 50% of the stimulated luciferase activity (IC50) is determined to assess its transrepression potency.
Conclusion
The in vitro data presented in this guide collectively demonstrate that (22R)-Budesonide is a highly potent glucocorticoid. Its strong binding affinity for the glucocorticoid receptor translates into robust transactivation and transrepression activities, which are the hallmarks of effective anti-inflammatory agents. While direct comparative data for this compound is limited, its pharmacological activity is expected to be comparable to the non-deuterated (22R)-epimer. This guide provides a foundational understanding for researchers and drug development professionals to contextualize the potency of this compound relative to other commonly used corticosteroids in cellular models. For definitive comparisons, it is recommended that these compounds be evaluated head-to-head within the same experimental setup.
References
- 1. researchgate.net [researchgate.net]
- 2. Binding kinetics of budesonide to the human glucocorticoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Binding kinetics of fluticasone propionate to the human glucocorticoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ligand-induced differentiation of glucocorticoid receptor (GR) trans-repression and transactivation: preferential targetting of NF-kappaB and lack of I-kappaB involvement - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the performance of (22R)-Budesonide-d6 in different mass spectrometry instruments
A Comparative Guide for Researchers and Drug Development Professionals
In the quantitative analysis of budesonide, a potent glucocorticoid, by liquid chromatography-mass spectrometry (LC-MS), the use of a stable isotope-labeled internal standard is crucial for achieving accurate and precise results. This guide provides a comparative assessment of the performance of deuterated budesonide analogs, with a focus on their application in various mass spectrometry instruments. While direct comparative studies on the performance of (22R)-Budesonide-d6 are limited in the available literature, this document collates performance data for the widely used Budesonide-d8 and other relevant deuterated standards to offer valuable insights for researchers.
Comparative Performance Data
The selection of an appropriate internal standard is critical for correcting for variability in sample preparation and instrument response. The ideal internal standard should co-elute with the analyte and exhibit similar ionization efficiency. Deuterated analogs of the analyte are considered the gold standard for internal standards in mass spectrometry. The following table summarizes the performance of deuterated budesonide internal standards as reported in various studies using different LC-MS/MS systems.
| Internal Standard | Mass Spectrometry Instrument | Matrix | LLOQ (pg/mL) | Linearity Range (pg/mL) | Accuracy (%) | Precision (%RSD) | Reference |
| Budesonide-d8 | SCIEX Triple Quad 5500+ System | Human Plasma | 2 | 2 - 1024 | Not specified | Not specified | [1] |
| Budesonide-d8 | LCMS-8060 Triple Quadrupole MS | Human Plasma | 2 | 2 - 200 | Within ±15% | <15% | [2] |
| Budesonide-d8 | LC-ESI-MS/MS (Model not specified) | Human Plasma | 10 | 10 - 1200 | 84.7 - 89.4 (as recovery) | <4.1 (as matrix effect) | [3][4] |
| Deuterium-labelled budesonide | Automated LC/Thermospray MS | Human Plasma | 0.10 nmol/L (~43 pg/mL) | 0.10 - 10 nmol/L | < ±7% at ≥0.20 nmol/L | 9% (inter-day) | [5] |
| d8-Budesonide | Ultra-high-performance LC-MS/MS | Human Plasma | 5.0 (for both 22R and 22S epimers) | 5.0-500 (22R), 5.0-3000 (22S) | Not specified | Not specified | [6][7] |
| Deuterium-labelled budesonide | LC-APCI MS | Human Plasma | 250 | 250 - 10000 | Not specified | Within-day: 8.6%, Between-day: 4.0% | [8] |
Experimental Protocols
The methodologies employed for the analysis of budesonide using deuterated internal standards vary across laboratories but generally follow a common workflow. Below are representative experimental protocols extracted from the literature.
Sample Preparation: Solid-Phase Extraction (SPE)
A widely used technique for extracting budesonide from biological matrices is Solid-Phase Extraction.
-
Sample Pre-treatment: A 200 µL aliquot of plasma is diluted with an equal volume of water containing the deuterated internal standard (e.g., Budesonide-d8).[1]
-
Cartridge Conditioning: An SPE cartridge (e.g., Phenomenex Strata-X RP) is conditioned sequentially with methanol and water.[1]
-
Sample Loading: The pre-treated sample is loaded onto the conditioned SPE cartridge.[1]
-
Washing: The cartridge is washed with 5% methanol in water to remove interferences.[2]
-
Elution: The analyte and internal standard are eluted with 100% methanol.[2]
-
Dry-down and Reconstitution: The eluent is evaporated to dryness under a stream of nitrogen and the residue is reconstituted in a suitable mobile phase for LC-MS/MS analysis.[2]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
The chromatographic separation and mass spectrometric detection are key to achieving sensitivity and selectivity.
-
Chromatographic Column: A reversed-phase column, such as an InertSustain AQ-C18 HP (3 µm, 2.1 × 50 mm), is commonly used.[3]
-
Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous component (e.g., 5 mM ammonium acetate with acetic acid) and an organic component (e.g., acetonitrile) is typical.[6]
-
Ionization: Positive electrospray ionization (ESI) is the most common ionization mode for budesonide analysis.[9][10]
-
Mass Spectrometric Detection: Detection is performed on a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The specific precursor-to-product ion transitions for budesonide and its deuterated internal standard are monitored. For example, the transition for budesonide is often m/z 431.2 -> 147.1, while for Budesonide-d8 it is m/z 439.3 -> 147.1.[11]
Visualizing the Workflow and Logic
To better illustrate the processes involved in a typical bioanalytical workflow and the decision-making process for selecting an internal standard, the following diagrams are provided.
Caption: A typical experimental workflow for the analysis of budesonide in plasma.
References
- 1. sciex.com [sciex.com]
- 2. lcms.cz [lcms.cz]
- 3. A sensitive and high-throughput LC-ESI-MS/MS method to detect budesonide in human plasma: application to an evaluation of pharmacokinetics of budesonide intranasal formulations with and without charcoal-block in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Determination of (22R,S)budesonide in human plasma by automated liquid chromatography/thermospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.cn [medchemexpress.cn]
- 8. Determination of epimers 22R and 22S of budesonide in human plasma by high-performance liquid chromatography-atmospheric pressure chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An LC–MS/MS method for the determination of budesonide and 16α-hydroxyprednisolone in dog plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Development and validation of an assay for quantifying budesonide in dried blood spots collected from extremely low gestational age neonates - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling (22R)-Budesonide-d6
(22R)-Budesonide-d6 , a deuterated analog of the potent corticosteroid Budesonide, requires stringent handling protocols to ensure the safety of laboratory personnel. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to support researchers, scientists, and drug development professionals. Adherence to these procedures is critical to minimize exposure risk and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is mandatory when handling this compound to prevent inhalation, skin, and eye contact.[1][2] The following table summarizes the required PPE.
| PPE Category | Specification | Rationale |
| Respiratory Protection | NIOSH-approved respirator with a P100 filter.[1] A powered air-purifying respirator (PAPR) may be necessary for higher contamination levels. | Prevents inhalation of the potent powdered compound, which can cause systemic toxic effects.[3] |
| Eye Protection | Chemical splash goggles or a full-face shield.[1] | Protects eyes from airborne particles and potential splashes.[1] |
| Hand Protection | Double gloving with nitrile gloves.[1] | Provides a robust barrier against skin contact. Contaminated gloves should be changed immediately.[1][4] |
| Body Protection | A disposable, solid-front gown with tight-fitting cuffs.[1] For larger quantities or spill response, disposable coveralls are recommended.[1] | Minimizes skin exposure and prevents contamination of personal clothing.[1] Contaminated work clothing should not be allowed out of the workplace. |
| Foot Protection | Disposable shoe covers.[1] | Prevents the tracking of contaminants outside of the designated work area.[1] |
Operational Plan: Step-by-Step Handling Procedure
All handling of powdered this compound must occur within a certified chemical fume hood or a biological safety cabinet to control airborne particles.[1] The work area should be maintained under negative pressure.
Preparation:
-
Ensure the fume hood has a face velocity of at least 1 m/s (200 feet/minute).
-
Don all required PPE as specified in the table above.
-
Cover the work surface with absorbent bench paper.
Handling:
-
Carefully weigh and handle the compound to minimize dust generation.[3]
-
Avoid all personal contact, including inhalation and ingestion. Do not eat, drink, or smoke in the handling area.[1]
-
Use dedicated, labeled equipment for handling this compound.
Post-Handling:
-
Securely seal the container of this compound.
-
Decontaminate all surfaces and equipment. A recommended procedure is to first wipe surfaces with a disposable cloth dampened with a suitable solvent (e.g., 70% ethanol) and then clean with a laboratory detergent.[1]
-
Remove PPE in the designated area, avoiding self-contamination.
-
Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[1]
Disposal Plan
Waste generated from handling this compound is considered hazardous and must be disposed of accordingly.[1]
-
Solid Waste : All contaminated solid waste, including gloves, gowns, shoe covers, bench paper, and empty vials, must be placed in a designated, labeled, and sealed hazardous waste container.[1]
-
Liquid Waste : Unused or expired solutions of this compound should be collected in a clearly labeled, leak-proof hazardous waste container.[1]
-
Sharps : Contaminated needles and syringes must be disposed of in a designated, puncture-resistant sharps container.[1]
-
Final Disposal : All hazardous waste containers must be collected and disposed of by a licensed hazardous waste management company, typically via incineration.[3] Follow all local, state, and federal regulations for the disposal of pharmaceutical waste.[1]
Experimental Workflow
The following diagram illustrates the standard workflow for the safe handling of this compound.
Caption: Workflow for safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
